molecular formula C10H20O B077179 p-Menthan-7-ol CAS No. 13674-19-6

p-Menthan-7-ol

Cat. No.: B077179
CAS No.: 13674-19-6
M. Wt: 156.26 g/mol
InChI Key: KHWTYGFHPHRQMP-UHFFFAOYSA-N
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Description

p-Menthan-7-ol, a saturated monocyclic terpene alcohol, is a compound of significant interest in flavor, fragrance, and chemosensory research. Also known as dihydro-α-terpineol, its defining structural feature is a p-menthane skeleton with a hydroxyl group at the 7-position, conferring distinct stereochemical and physicochemical properties. Its primary research value lies in its organoleptic characteristics; it exhibits a fresh, sweet, and citrus-odor profile with pronounced lime and terpy notes, making it a crucial subject for studying structure-odor relationships and for developing novel flavor compositions and perfumery ingredients.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-propan-2-ylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8(2)10-5-3-9(7-11)4-6-10/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWTYGFHPHRQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051700, DTXSID20880700, DTXSID80860124
Record name (cis-4-Isopropylcyclohexyl)methanol
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Record name trans-4-(1-Methylethyl)cyclohexanemethanol
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Record name [4-(Propan-2-yl)cyclohexyl]methanol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Fresh clean floral magnolia to grassy aroma
Record name p-Menthan-7-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name p-Menthan-7-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.912-0.920 (20°)
Record name p-Menthan-7-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5502-75-0, 13674-19-6, 13828-37-0
Record name p-Menthan-7-ol
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Record name p-Menthan-7-ol
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Record name P-Menthan-7-ol, trans-
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Record name p-Menthan-7-ol, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (cis-4-Isopropylcyclohexyl)methanol
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Record name trans-4-(1-Methylethyl)cyclohexanemethanol
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Record name [4-(Propan-2-yl)cyclohexyl]methanol
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Record name Reaction mass of cis-4-(isopropyl)cyclohexanemethanol and trans-4-(isopropyl)cyclohexanemethanol
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Record name P-MENTHAN-7-OL, TRANS-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name P-MENTHAN-7-OL, CIS-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to p-Menthan-7-ol: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthan-7-ol, a monoterpenoid alcohol, is a significant compound in the fragrance and flavor industries, valued for its fresh, floral aroma. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

Chemical Structure and Isomerism

This compound, systematically named (4-propan-2-ylcyclohexyl)methanol, possesses a molecular formula of C10H20O.[1] Its structure consists of a cyclohexane ring substituted with an isopropyl group at position 4 and a hydroxymethyl group at position 1. The compound exists as two geometric isomers: cis-p-Menthan-7-ol and trans-p-Menthan-7-ol, which differ in the spatial arrangement of the isopropyl and hydroxymethyl groups relative to the cyclohexane ring.[2][3][4] The commercial product is typically a mixture of these isomers, with the cis isomer often being predominant.[2]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name(4-propan-2-ylcyclohexyl)methanol[1]
Synonyms4-Isopropylcyclohexylmethanol, Mayol, Muguet shiseol[1]
CAS Number5502-75-0[1]
Molecular FormulaC10H20O[1]
Molecular Weight156.27 g/mol [3][4]
InChIKeyKHWTYGFHPHRQMP-UHFFFAOYSA-N[1]
Canonical SMILESCC(C)C1CCC(CC1)CO[1]

Physicochemical Properties

This compound is a clear, colorless liquid with a characteristic fresh and clean floral odor, often reminiscent of magnolia or lily-of-the-valley.[2][5] It is practically insoluble in water but soluble in organic solvents like ethanol.[6]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
AppearanceClear colorless liquid[2]
OdorFresh, soft, clean floral[2][5]
Boiling Point215-217 °C[7]
Density0.912-0.920 g/cm³ at 25°C[7]
Refractive Index1.4670-1.4710 at 20°C[7]
SolubilityPractically insoluble in water; Soluble in ethanol[6]

Synthesis of this compound

This compound can be synthesized through the hydrogenation of cuminaldehyde or from β-pinene.[2] A common laboratory-scale synthesis involves the catalytic hydrogenation of cuminaldehyde.

Experimental Protocol: Hydrogenation of Cuminaldehyde

This protocol describes a general procedure for the synthesis of this compound by the hydrogenation of p-cymene, a related aromatic precursor.

Materials:

  • p-Cymene

  • Hydrogen gas

  • Palladium on carbon (Pd/C) catalyst (5 wt%)

  • Ethanol (solvent)

  • Autoclave/high-pressure reactor

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a high-pressure autoclave, combine p-cymene and the Pd/C catalyst in ethanol.

  • Seal the autoclave and purge it multiple times with hydrogen gas to remove any air.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2.75 MPa).[8]

  • Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature to 150°C). The temperature can influence the cis/trans isomer ratio.[8]

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • The solvent can be removed under reduced pressure to yield the crude p-menthane product. Further purification by fractional distillation can be employed to separate the cis and trans isomers of this compound.[9]

Analytical Methods

The characterization and quantification of this compound are crucial for quality control in its various applications. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of volatile mixtures like essential oils and fragrance compounds.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for essential oil analysis (e.g., DB-5ms, HP-5ms)

Sample Preparation:

  • Dilute the this compound sample in a suitable solvent such as ethanol or hexane to a concentration of approximately 1 mg/mL.[10]

  • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium or Hydrogen

  • Flow Rate: 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Data Analysis: Identify this compound and its isomers by comparing their retention times and mass spectra with those of known standards and reference libraries (e.g., NIST, Wiley).

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Instrumentation:

  • Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of the neat this compound liquid sample directly onto the ATR crystal.[11]

FTIR Parameters:

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Data Analysis: The resulting IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3400 cm⁻¹) and C-H bonds in the cyclohexane and isopropyl groups (peaks in the 2850-3000 cm⁻¹ region).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹³C NMR is particularly useful for determining the number of unique carbon environments.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 50 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[12]

  • Transfer the solution to a clean 5 mm NMR tube.[13]

  • Ensure the solution is free of any solid particles by filtering if necessary.

NMR Parameters (for ¹³C):

  • Pulse Program: Standard proton-decoupled ¹³C experiment

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

Data Analysis: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the this compound molecule, allowing for structural confirmation.

Biological Activity and Signaling Pathways

Current scientific literature primarily focuses on the application of this compound in the fragrance and flavor industries. Toxicological and dermatological reviews have been conducted to ensure its safety in consumer products.[14] However, there is a lack of in-depth studies on its specific biological activities or its interactions with cellular signaling pathways. As such, no established signaling pathways involving this compound have been identified that would warrant a detailed diagrammatic representation. Its biological effects are generally considered in the context of its use as a fragrance ingredient, with some potential for skin sensitization.[14]

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Cuminaldehyde Reaction Catalytic Hydrogenation (Pd/C, H2) Start->Reaction Crude Crude this compound (cis/trans mixture) Reaction->Crude Purification Fractional Distillation Crude->Purification Cis cis-p-Menthan-7-ol Purification->Cis Higher boiling point Trans trans-p-Menthan-7-ol Purification->Trans Lower boiling point Sample Purified Isomer Cis->Sample Trans->Sample GCMS GC-MS Analysis Sample->GCMS FTIR FTIR Analysis Sample->FTIR NMR 13C NMR Analysis Sample->NMR Data Structural & Purity Data GCMS->Data FTIR->Data NMR->Data

Caption: Workflow for the synthesis of this compound isomers and their subsequent analytical characterization.

Conclusion

This compound is a well-characterized monoterpenoid with significant applications in the fragrance and flavor industries. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and standardized protocols for its synthesis and analysis. While its biological activity is not extensively studied beyond safety assessments for its primary applications, the methodologies outlined here provide a solid foundation for any future research into its potential pharmacological or other biological effects. The provided workflows and data tables serve as a quick and comprehensive reference for professionals in the field.

References

Synthesis of p-Menthan-7-ol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Menthane-7-ol, a monoterpenoid alcohol, is a valuable fragrance ingredient known for its fresh, floral, and muguet-like scent.[1][2] It exists as cis and trans isomers, with the cis isomer being particularly sought after for its superior olfactory properties.[2][3] Commercially, p-menthan-7-ol is often available as a mixture of these isomers, typically with a cis-to-trans ratio ranging from 60:40 to 80:20.[1][2] This technical guide provides an in-depth overview of the primary synthetic routes to this compound isomers, complete with detailed experimental protocols, quantitative data, and process diagrams to aid researchers and professionals in drug development and fragrance chemistry.

Synthetic Pathways

Two principal pathways for the synthesis of this compound are the catalytic hydrogenation of cuminaldehyde and a route commencing with perillaldehyde. A third potential, though less detailed in the available literature, starts from 4-isopropylcyclohexanone.

Catalytic Hydrogenation of Cuminaldehyde

A prevalent industrial method for synthesizing this compound involves the catalytic hydrogenation of cuminaldehyde. This process typically utilizes a ruthenium-based catalyst and can be optimized to influence the yield and isomer ratio.[4]

Experimental Protocol:

A typical hydrogenation experiment is conducted in a high-pressure autoclave.[4] Cuminaldehyde (e.g., 14 g, 95 mmol) and a 5% ruthenium-supported catalyst (0.3–5 wt. %) are charged into the vessel.[4] The reaction can be performed neat or with a solvent. The autoclave is purged with hydrogen and then pressurized. The reaction is then heated to the desired temperature with stirring. Upon completion, the catalyst is filtered, and the resulting this compound is purified, often by distillation.[4]

Reaction Conditions and Performance:

The choice of catalyst support and reaction parameters significantly impacts the reaction's outcome. Ruthenium on carbon (Ru/C) has been shown to be an effective catalyst.[4]

Table 1: Influence of Reaction Conditions on the Hydrogenation of Cuminaldehyde [4]

Catalyst (5% Ru on)Temperature (°C)Pressure (MPa)Conversion (%)Selectivity to this compound (%)
Carbon130159993
Alumina13015>99~85
Silica13015>99~80

Stereoselectivity:

The hydrogenation of cuminaldehyde typically yields a mixture of cis- and trans-p-menthan-7-ol. The cis:trans ratio can be influenced by the reaction temperature, with lower temperatures generally favoring the formation of the cis isomer.[5] A common commercial ratio is approximately 70:30 (cis:trans).[4]

Synthesis from Perillaldehyde

An alternative route to this compound starts from perillaldehyde, a natural monoterpene.[6] This pathway involves the initial reduction of perillaldehyde to p-menthane-7-aldehyde, which is then further reduced to the target alcohol.

Experimental Protocol:

  • Step 1: Synthesis of p-Menthane-7-aldehyde: Perillaldehyde (50 g) and a palladium on carbon catalyst (Pd/C, 2.5 g) are placed in a micro autoclave. The autoclave is pressurized with hydrogen to 5 MPa and heated to 120°C for 15 hours. After cooling, the catalyst is removed by filtration, and the crude p-menthane-7-aldehyde is purified by rectification. This step yields a mixture of cis- and trans-isomers in approximately a 1:1 ratio.[6]

  • Step 2: Reduction to p-Menthane-7-ol: The resulting p-menthane-7-aldehyde can be reduced to this compound using a standard reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. The aldehyde is dissolved in the alcohol and cooled in an ice bath. Sodium borohydride is then added portion-wise. After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and concentrated to yield this compound.

Table 2: Summary of the Synthesis Route from Perillaldehyde

StepStarting MaterialKey ReagentsProductIsomer Ratio (cis:trans)
1PerillaldehydeH₂, Pd/Cp-Menthane-7-aldehyde~1:1
2p-Menthane-7-aldehydeNaBH₄, Methanolp-Menthane-7-olDependent on reduction conditions
Isomer Separation: Fractional Distillation

To obtain a high percentage of the desired cis-p-menthan-7-ol, fractional distillation of a cis/trans mixture is an effective method.[3]

Experimental Protocol:

A mixture of cis/trans this compound (e.g., a 70:30 ratio) is charged into a vacuum distillation apparatus equipped with a fractionating column (e.g., a 3-foot tall Goodloe structured packed column). The distillation is performed under reduced pressure (e.g., 45 mm Hg). The trans isomer, being more volatile, is collected first at a lower head temperature (e.g., 145°C), while the pot temperature is maintained higher (e.g., 152°C). This process can yield a cis isomer purity of over 95%.[3]

Table 3: Fractional Distillation Parameters for p-Menthane-7-ol Isomer Separation [3]

ParameterValue
Initial Cis/Trans Ratio70:30
Pressure45 mm Hg
Pot Temperature152°C
Head Temperature (trans collection)145°C
Final Cis Isomer Purity>95%

Process and Workflow Diagrams

Synthesis_Pathways cluster_cuminaldehyde Cuminaldehyde Route cluster_perillaldehyde Perillaldehyde Route cluster_purification Isomer Purification Cuminaldehyde Cuminaldehyde This compound (cis/trans) This compound (cis/trans) Cuminaldehyde->this compound (cis/trans) H₂, Ru/C p-Menthan-7-ol_mix This compound (cis/trans mixture) This compound (cis/trans)->p-Menthan-7-ol_mix Perillaldehyde Perillaldehyde p-Menthane-7-aldehyde p-Menthane-7-aldehyde Perillaldehyde->p-Menthane-7-aldehyde H₂, Pd/C p-Menthan-7-ol_2 This compound (cis/trans) p-Menthane-7-aldehyde->p-Menthan-7-ol_2 NaBH₄ p-Menthan-7-ol_2->p-Menthan-7-ol_mix cis-p-Menthan-7-ol High-purity cis-p-Menthan-7-ol p-Menthan-7-ol_mix->cis-p-Menthan-7-ol Fractional Distillation trans-p-Menthan-7-ol trans-p-Menthan-7-ol

Figure 1: Overview of synthetic routes to this compound isomers.

Hydrogenation_Workflow Start Start Charge_Autoclave Charge Autoclave with Cuminaldehyde and Ru/C Start->Charge_Autoclave Purge_Pressurize Purge with H₂ and Pressurize Charge_Autoclave->Purge_Pressurize Heat_Stir Heat to Reaction Temperature with Stirring Purge_Pressurize->Heat_Stir Cool_Depressurize Cool and Depressurize Heat_Stir->Cool_Depressurize Filter_Catalyst Filter to Remove Catalyst Cool_Depressurize->Filter_Catalyst Purify_Product Purify by Distillation Filter_Catalyst->Purify_Product End This compound Purify_Product->End

Figure 2: Experimental workflow for the catalytic hydrogenation of cuminaldehyde.

References

The Enigmatic Presence of p-Menthan-7-ol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthan-7-ol, a monoterpenoid alcohol, holds potential interest in various fields, including flavor, fragrance, and pharmaceuticals, due to its characteristic floral scent. While its synthetic routes are established, its natural occurrence in plants has been a subject of limited and somewhat elusive documentation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, delves into its plausible biosynthetic pathways, and outlines detailed experimental protocols for its extraction and identification.

Natural Occurrence of this compound

The primary citation for the natural occurrence of this compound points to its presence in Perilla frutescens and Artemisia asiatica.[1] This finding, reported in a 1994 study by Lim et al., identified volatile allelochemicals from the leaves of these plants.[2] However, a thorough review of more recent gas chromatography-mass spectrometry (GC-MS) analyses of the essential oils of numerous Perilla frutescens and Artemisia species does not consistently list this compound as a constituent. This discrepancy suggests that this compound may be a trace component, present only in specific chemotypes or at particular developmental stages of the plant, or that the initial identification may warrant re-verification using modern analytical techniques.

Quantitative Data

To date, there is a notable absence of quantitative data for the concentration of this compound in any plant species in the peer-reviewed literature. The original study by Lim et al. (1994) could not be accessed to extract any reported yields or concentrations.

Table 1: Documented Natural Occurrence of this compound in Plants

Plant SpeciesPlant PartReported PresenceQuantitative DataReference
Perilla frutescensLeavesYesNot Reported[1][2]
Artemisia asiaticaLeavesYesNot Reported[1][2]

Biosynthesis of this compound

The biosynthesis of this compound in plants has not been explicitly elucidated. However, based on the well-established pathways of p-menthane monoterpenes, a putative biosynthetic route can be proposed. The pathway likely originates from geranyl pyrophosphate (GPP), the universal precursor of monoterpenes.

The proposed pathway involves the following key steps:

  • Formation of the p-Menthane Skeleton: GPP is cyclized to form a p-menthane intermediate, such as limonene or γ-terpinene.

  • Aromatization: The cyclic intermediate may undergo dehydrogenation to form p-cymene.

  • Hydroxylation: A monooxygenase enzyme could then hydroxylate the methyl group of p-cymene to yield p-cymen-7-ol. While this enzymatic activity has been characterized in bacteria, such as Pseudomonas putida which possesses a p-cymene monooxygenase, its equivalent in plants has not yet been identified.[3][4]

  • Reduction: Finally, a reductase enzyme would catalyze the reduction of the double bond in the benzene ring of p-cymen-7-ol to produce the saturated this compound. The specific reductase responsible for this conversion in plants is currently unknown.

Proposed Biosynthetic Pathway Diagram

This compound Biosynthesis GPP Geranyl Pyrophosphate Limonene Limonene / γ-Terpinene GPP->Limonene Cyclase pCymene p-Cymene Limonene->pCymene Dehydrogenase pCymen7ol p-Cymen-7-ol pCymene->pCymen7ol p-Cymene Monooxygenase (putative in plants) pMenthan7ol This compound pCymen7ol->pMenthan7ol Reductase (putative)

A putative biosynthetic pathway for this compound in plants.

Experimental Protocols

The isolation and identification of this compound from plant matrices would typically involve extraction of the volatile components followed by chromatographic and spectrometric analysis.

Extraction of Volatile Compounds from Plant Material

Objective: To extract the essential oil containing this compound from plant tissue.

Methodology: Hydrodistillation

  • Sample Preparation: Fresh or dried plant material (e.g., 100 g of leaves) is coarsely chopped or ground.

  • Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection tube.

  • Distillation: The plant material is placed in the flask with a sufficient volume of distilled water (e.g., 1 L). The mixture is heated to boiling. The steam and volatile compounds co-distill and are then condensed.

  • Collection: The immiscible essential oil is collected in the graduated collection tube. The aqueous phase (hydrosol) is drained off.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed vial at 4°C in the dark.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound in the extracted essential oil.

Methodology:

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 1% (v/v).

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL of the diluted sample is injected in split mode (e.g., split ratio 50:1).

    • Oven Temperature Program:

      • Initial temperature: 60°C for 2 minutes.

      • Ramp: Increase at 3°C/min to 240°C.

      • Hold: Maintain at 240°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Identification:

    • The mass spectrum of the eluting peak corresponding to this compound is compared with reference spectra from mass spectral libraries (e.g., NIST, Wiley). The mass spectrum of this compound is characterized by a molecular ion peak at m/z 156 and key fragment ions.

    • The retention index (RI) of the compound is calculated relative to a series of n-alkanes and compared with literature values.

  • Quantification:

    • An external standard calibration curve is constructed using analytical standards of this compound of known concentrations.

    • The peak area of this compound in the sample chromatogram is used to determine its concentration based on the calibration curve.

Experimental Workflow Diagram

Experimental_Workflow PlantMaterial Plant Material (e.g., Perilla frutescens leaves) Extraction Hydrodistillation PlantMaterial->Extraction EssentialOil Essential Oil Extraction->EssentialOil Dilution Dilution in Solvent EssentialOil->Dilution GCMS GC-MS Analysis Dilution->GCMS DataAnalysis Data Analysis GCMS->DataAnalysis Identification Identification (Mass Spectra & Retention Index) DataAnalysis->Identification Quantification Quantification (Calibration Curve) DataAnalysis->Quantification

A typical workflow for the extraction and analysis of this compound.

Conclusion

The natural occurrence of this compound in the plant kingdom is currently supported by limited and dated evidence, primarily citing its presence in Perilla frutescens and Artemisia asiatica. The lack of corroboration in more recent, comprehensive phytochemical studies suggests that if present, it is likely a minor constituent. Further research is required to confirm its natural distribution and to quantify its levels in various plant species. The proposed biosynthetic pathway, involving the hydroxylation of p-cymene and subsequent reduction, provides a logical framework for future investigations into the enzymatic machinery responsible for its formation in plants. The experimental protocols outlined in this guide offer a robust methodology for the extraction, identification, and quantification of this compound, which will be crucial for any future studies aimed at exploring its natural sources and potential applications.

References

Spectroscopic Profile of p-Menthan-7-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for p-menthan-7-ol (also known as Mayol), a common fragrance ingredient. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development to aid in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its chemical structure, which consists of a cyclohexane ring substituted with an isopropyl group and a hydroxymethyl group.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the overall aliphatic structure.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CHH OH (Hydroxymethyl)~3.4 - 3.6Doublet~6-7
-CH -OH (Hydroxyl)Variable (typically 1.0 - 5.0)Singlet (broad)-
-CH -(CH₃)₂ (Isopropyl methine)~1.5 - 1.7Multiplet-
-CH ₂- (Cyclohexane ring)~0.9 - 1.9Multiplets-
-CH - (Cyclohexane ring)~0.9 - 1.9Multiplets-
-CH(CH ₃)₂ (Isopropyl methyl)~0.8 - 0.9Doublet~6-7
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbon attached to the hydroxyl group is expected to be the most downfield-shifted among the sp³ carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C H₂OH (Hydroxymethyl)~60 - 70
-C H-(CH₃)₂ (Isopropyl methine)~30 - 40
-C H₂- (Cyclohexane ring)~25 - 40
-C H- (Cyclohexane ring)~25 - 45
-CH(C H₃)₂ (Isopropyl methyl)~15 - 25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and aliphatic C-H bonds.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
C-H Stretch (Aliphatic)2850 - 3000Strong
C-O Stretch (Primary Alcohol)1000 - 1075Strong
C-H Bend (Aliphatic)1350 - 1480Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method, which leads to characteristic fragmentation. The NIST WebBook provides mass spectral data for trans-p-menthan-7-ol, which is summarized below.[1]

m/z Relative Intensity (%) Possible Fragment
156< 1[M]⁺ (Molecular Ion)
138~ 5[M - H₂O]⁺
123~ 10[M - H₂O - CH₃]⁺
95100[C₇H₁₁]⁺
81~ 60[C₆H₉]⁺
69~ 55[C₅H₉]⁺
55~ 70[C₄H₇]⁺
41~ 50[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical pulse program for ¹H NMR is used.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Electron Ionization (EI) is employed with a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpret Structural Elucidation & Compound Identification ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

Caption: General workflow for the spectroscopic analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of p-Menthan-7-ol

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, also known by trade names such as Mayol®.[1][2] It is a monoterpenoid alcohol valued for its fresh, clean, and floral scent, reminiscent of magnolia and muguet.[2][3][4] This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and includes workflow visualizations to support research and development activities.

Chemical Identity and Nomenclature

This compound is a saturated monocyclic tertiary alcohol.[5] The commercial product is typically a mixture of the cis and trans isomers.[2]

IdentifierValue
IUPAC Name (4-propan-2-ylcyclohexyl)methanol[1]
CAS Number 5502-75-0[1][6]
Molecular Formula C10H20O[1][6][7]
Synonyms 4-(1-Methylethyl)cyclohexanemethanol, 4-Isopropylcyclohexylmethanol, Mayol[1][6][7]
Isomers cis-p-Menthan-7-ol (CAS: 13828-37-0), trans-p-Menthan-7-ol (CAS: 13674-19-6)[1][8][9]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its application in various formulations and for understanding its behavior in different chemical environments.

Table 1: General Physical Properties
PropertyValueSource(s)
Molecular Weight 156.27 g/mol [3][6]
Appearance Clear, colorless liquid[1][2][3][7]
Odor Fresh, soft, clean floral (magnolia, tuberose, muguet), grassy[1][2][3][4]
Table 2: Quantitative Physical and Chemical Data
PropertyValueConditions
Boiling Point 215–217 °C@ 760 mm Hg[2][3]
114 °C@ 11 Torr[7]
101 °C@ 2 Torr[6]
Density 0.912–0.920 g/cm³@ 20 °C[1][3]
0.9051 g/cm³@ 30 °C[6]
Refractive Index 1.466–1.471@ 20 °C[1][2][7]
Solubility Practically insoluble in water.[1][3][7]
Soluble in ethanol.[1][3][4]
Flash Point 201 °F (93.9 °C)TCC[2]
logP (o/w) 3.24 (estimated)[2]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common industrial synthesis route for this compound involves the catalytic hydrogenation of cuminaldehyde.[2]

Objective: To synthesize this compound via the hydrogenation of p-isopropylbenzaldehyde (cuminaldehyde).

Materials:

  • Cuminaldehyde (p-isopropylbenzaldehyde)

  • Hydrogen gas (H₂)

  • Catalyst (e.g., Nickel, Palladium, or Platinum on a support)

  • Solvent (e.g., ethanol, isopropanol)

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: The chosen catalyst is suspended in the selected solvent within the high-pressure reactor.

  • Reactant Addition: Cuminaldehyde is added to the reactor.

  • Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure. The reaction mixture is then heated to the target temperature and stirred vigorously to ensure efficient mixing and mass transfer.

  • Reaction Monitoring: The progress of the reaction is monitored by measuring the uptake of hydrogen and by analytical techniques such as Gas Chromatography (GC) to check for the disappearance of the starting material and the appearance of the product.

  • Work-up: Once the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound is then purified by fractional distillation under vacuum to yield the final product as a mixture of cis and trans isomers.[2]

G Synthesis Workflow of this compound cluster_reactants Reactants & Catalyst cluster_process Process cluster_purification Purification Cuminaldehyde Cuminaldehyde Hydrogenation Catalytic Hydrogenation in a high-pressure reactor Cuminaldehyde->Hydrogenation Hydrogen Hydrogen Gas Hydrogen->Hydrogenation Catalyst Catalyst (e.g., Ni) Catalyst->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Distillation Vacuum Distillation Filtration->Distillation Product This compound Distillation->Product

Caption: Synthesis workflow for this compound from cuminaldehyde.

Analytical Methods

The characterization and quality control of this compound rely on standard analytical techniques.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity and identify the isomeric composition of this compound.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for terpene analysis (e.g., DB-5, HP-5MS).

Procedure:

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent (e.g., ethanol, hexane).

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

  • Separation: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase. A temperature program is typically used to achieve good separation of the cis and trans isomers.

  • Detection & Identification:

    • FID: Provides quantitative data on the relative amounts of each component.

    • MS: Fragments the eluting components and provides a mass spectrum for each. The resulting fragmentation patterns are compared against spectral libraries (e.g., NIST, Wiley) for positive identification.[10]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound and confirm the identity of its isomers.

Instrumentation:

  • NMR Spectrometer (e.g., 300, 400, or 500 MHz).

  • Deuterated solvent (e.g., CDCl₃).

Procedure:

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired.[11][12] Advanced 2D NMR techniques (e.g., COSY, HSQC) can also be employed for more detailed structural assignment.

  • Spectral Interpretation: The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the p-menthane skeleton, the presence of the hydroxymethyl group, and the isopropyl group. The stereochemistry (cis vs. trans) can be determined by analyzing the coupling constants and through-space interactions observed in NOESY experiments. PubChem and other databases may contain reference spectra.[1]

3.2.3. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer.

Procedure:

  • Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹.

  • Spectral Interpretation: The spectrum is analyzed for characteristic absorption bands. Key expected peaks for this compound include a broad O-H stretch (around 3300-3400 cm⁻¹) indicative of the alcohol group, and C-H stretching and bending vibrations for the alkane structure.[13]

G Analytical Workflow for this compound cluster_primary Primary Analysis cluster_structural Structural Elucidation Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR Data_Purity Purity & Isomer Ratio GCMS->Data_Purity Data_Identity Structural Confirmation NMR->Data_Identity Data_Functional Functional Group ID IR->Data_Functional

Caption: General analytical workflow for this compound characterization.

Biological Activity and Applications

This compound is primarily used as a fragrance ingredient in a wide array of products, including fine fragrances, cosmetics, shampoos, soaps, and household cleaners.[2][14] It is also recognized as a flavoring agent in the food industry.[1][7] While some p-menthane derivatives are known for their biological activities, such as the insect-repellent properties of p-menthane-3,8-diol, specific signaling pathways for this compound are not extensively documented in the context of drug development.[15] Its toxicological and dermatological properties have been reviewed for its use as a fragrance ingredient.[14] The International Fragrance Association (IFRA) provides standards for its use levels in different product categories.[2][4]

References

The Multifaceted Biological Activities of p-Menthane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-menthane scaffold, a monoterpene backbone found abundantly in nature, is the foundation for a diverse array of derivatives exhibiting a wide spectrum of biological activities. These compounds, prevalent in the essential oils of many plants, have garnered significant scientific interest for their therapeutic potential. This technical guide provides an in-depth overview of the core biological activities of p-menthane derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and insecticidal properties. Quantitative data is summarized for comparative analysis, detailed experimental methodologies are provided for key assays, and crucial signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

Anticancer Activity

Several p-menthane derivatives have demonstrated significant cytotoxic effects against various human tumor cell lines. The anticancer potential of these compounds is often attributed to their ability to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways involved in cancer progression. Perillyl alcohol is one of the most extensively studied p-menthane derivatives with promising anticancer activity, having advanced to clinical trials.[1]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activities of various p-menthane derivatives, primarily presented as the half-maximal inhibitory concentration (IC50) or the percentage of growth inhibition (GI).

CompoundCell LineActivity MetricValueReference
(-)-Perillaldehyde 8,9-epoxideOVCAR-8GI (%)96.32[2]
HCT-116GI (%)99.89[2]
SF-295GI (%)98.65[2]
OVCAR-8IC50 (µL/mg)1.75[2]
HCT-116IC50 (µL/mg)1.03[2]
SF-295IC50 (µL/mg)1.20[2]
Perillyl alcoholOVCAR-8GI (%)90.92[2]
HCT-116GI (%)95.82[2]
SF-295GI (%)92.77[2]
(+)-Limonene 1,2-epoxideOVCAR-8GI (%)58.48[2]
HCT-116GI (%)93.10[2]
SF-295GI (%)75.21[2]
(-)-PerillaldehydeOVCAR-8GI (%)59.28[2]
HCT-116GI (%)83.03[2]
SF-295GI (%)68.45[2]
(-)-8-HydroxycarvotanacetoneOVCAR-8GI (%)61.59[2]
HCT-116GI (%)94.01[2]
SF-295GI (%)78.33[2]
MEO (Mentha piperita Essential Oil)SPC-A1 (Lung Carcinoma)IC50 (µg/mL)10.89[3]
K562 (Leukemia)IC50 (µg/mL)16.16[3]
SGC-7901 (Gastric Cancer)IC50 (µg/mL)38.76[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living, metabolically active cells.[4]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the p-menthane derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.[4][5]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_reaction MTT Reaction cluster_readout Data Acquisition & Analysis start Seed Cells in 96-well Plate treat Treat with p-Menthane Derivatives start->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

p-Menthane derivatives have shown notable anti-inflammatory effects by modulating key inflammatory mediators and pathways.[6] Their activity is often assessed by their ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7]

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of several monoterpenes, including p-menthane derivatives, is summarized below.

CompoundAssay/ModelSystemDose/ConcentrationEfficacy (% Inhibition)Reference
l-MentholIL-1β ProductionLPS-stimulated human monocytes-64.2 ± 7[8]
LTB4 ProductionLPS-stimulated human monocytes-64.4 ± 10[8]
PGE2 ProductionLPS-stimulated human monocytes-56.6 ± 8[8]
1,8-CineoleCarrageenan-induced paw edemaWistar rats100 mg/kg, p.o.26[7]
200 mg/kg, p.o.26[7]
400 mg/kg, p.o.46[7]
Indomethacin (Reference)Carrageenan-induced paw edemaWistar rats5 mg/kg, p.o.62[7]
α-TerpineolPro-inflammatory cytokine expressionLPS-stimulated peritoneal macrophages-Strongest inhibitor of proinflammatory cytokines and NF-κB activation[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.[8][9]

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a biphasic acute inflammatory response characterized by edema (swelling). The initial phase is mediated by histamine, serotonin, and bradykinin, while the later phase is associated with the production of prostaglandins and the infiltration of neutrophils.[10][11]

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.

  • Grouping and Administration: Divide the animals into groups: a control group (vehicle), a reference drug group (e.g., indomethacin, 10 mg/kg, p.o.), and test compound groups at various doses.[8] Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[8]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[9][10]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[8]

Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[12] Many anti-inflammatory compounds, including p-menthane derivatives, exert their effects by inhibiting this pathway. The diagram below illustrates the canonical and non-canonical NF-κB signaling pathways.

NFkB_Pathway cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway cluster_nucleus Nucleus Stimuli_can Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) Receptor_can Receptor Stimuli_can->Receptor_can IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor_can->IKK_complex activates IkB_p50_p65 IκBα - p50/p65 IKK_complex->IkB_p50_p65 phosphorylates IκBα p50_p65 p50/p65 IkB_p50_p65->p50_p65 releases Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB_p50_p65->Ub_Proteasome p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocates to IkBa_degraded Degraded IκBα Ub_Proteasome->IkBa_degraded Stimuli_non_can Stimuli (e.g., BAFF, LTβ) Receptor_non_can Receptor Stimuli_non_can->Receptor_non_can NIK NIK Receptor_non_can->NIK activates IKKa_dimer IKKα Dimer NIK->IKKa_dimer activates p100_RelB p100/RelB IKKa_dimer->p100_RelB phosphorylates p100 p100_processing p100 Processing p100_RelB->p100_processing p52_RelB p52/RelB p52_RelB_nuc p52/RelB p52_RelB->p52_RelB_nuc translocates to p100_processing->p52_RelB DNA DNA p50_p65_nuc->DNA p52_RelB_nuc->DNA Gene_expression Inflammatory Gene Expression (Cytokines, Chemokines, COX-2, iNOS) DNA->Gene_expression activates transcription

Simplified canonical and non-canonical NF-κB signaling pathways.

Antimicrobial Activity

p-Menthane derivatives exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. Their lipophilic nature allows them to partition into the lipid bilayer of cell membranes, disrupting their integrity and function, which is a key mechanism of their antimicrobial action.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a common metric used to quantify the antimicrobial activity of a compound.

CompoundMicroorganismMIC (µg/mL)Reference
ent-8(14),15-pimaradien-19-olStreptococcus salivarius1.5 - 4.0[13]
Streptococcus sobrinus1.5 - 4.0[13]
Streptococcus mutans1.5 - 4.0[13]
Streptococcus mitis1.5 - 4.0[13]
Streptococcus sanguinis1.5 - 4.0[13]
Lactobacillus casei1.5 - 4.0[13]
cPR1 (cationic polyrotaxane)Pseudomonas aeruginosa62[14]
Escherichia coli90[14]
Staphylococcus aureus62[14]
cPR2 (cationic polyrotaxane)Pseudomonas aeruginosa90[14]
Escherichia coli180[14]
Staphylococcus aureus90[14]
cPR3 (cationic polyrotaxane)Pseudomonas aeruginosa250[14]
Escherichia coli500[14]
Staphylococcus aureus125[14]
4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimideStaphylococcus aureus0.022[15]
4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimideStaphylococcus aureus0.05[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[16][17]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.[17][18]

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the p-menthane derivative and perform two-fold serial dilutions in a 96-well microtiter plate containing broth.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[16]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[18]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Results prep_agent Prepare Stock Solution of p-Menthane Derivative serial_dilution Perform Serial Dilutions in 96-well Plate prep_agent->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate (16-20h) inoculate->incubate read_mic Visually Inspect for Growth incubate->read_mic determine_mic Determine MIC read_mic->determine_mic

Workflow for the broth microdilution MIC testing protocol.

Insecticidal Activity

p-Menthane derivatives are components of many essential oils known for their insecticidal and insect-repellent properties.[8][19] They can act as contact poisons, fumigants, or feeding deterrents, often targeting the nervous system of insects.

Quantitative Insecticidal Data

The insecticidal activity is often expressed as the median lethal concentration (LC50) or the median lethal dose (LD50).

CompoundInsect SpeciesActivity MetricValueReference
Fumigant Toxicity
1,8-CineoleSitophilus oryzaeLC50 (µL/L air)16.8[19]
Tribolium castaneumLC50 (µL/L air)27.5[19]
LimoneneSitophilus oryzaeLC50 (µL/L air)33.6[19]
Tribolium castaneumLC50 (µL/L air)42.1[19]
Contact Toxicity
ThymolMusca domesticaLD50 (µ g/fly )34.5[20]
GeraniolMusca domesticaLD50 (µ g/fly )45.8[20]
Experimental Protocol: Insecticidal Bioassay (Fumigant Toxicity)

This method assesses the toxicity of volatile compounds to insects.[19]

Principle: Insects are exposed to the vapor of the test compound in a sealed container, and mortality is recorded over time to determine the LC50.

Procedure:

  • Preparation of Test Compound: Prepare a series of dilutions of the p-menthane derivative in a suitable volatile solvent (e.g., acetone).

  • Application: Apply a known volume of each dilution onto a filter paper disc. A control disc is treated with the solvent only. Allow the solvent to evaporate completely.

  • Exposure: Place the treated filter paper inside a glass jar of a known volume with a known number of test insects (e.g., 20-30 adults). Ensure the insects do not come into direct contact with the filter paper. Seal the jar.[19]

  • Incubation: Incubate the jars under controlled conditions (e.g., 25-27°C, 60-70% relative humidity) for a specified period (e.g., 24 hours).

  • Mortality Assessment: After the exposure period, count the number of dead insects.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.

Insecticidal_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis prep_compound Prepare Dilutions of p-Menthane Derivative apply_compound Apply Compound to Filter Paper prep_compound->apply_compound prep_insects Select Test Insects place_in_jar Place in Sealed Jar with Insects prep_insects->place_in_jar apply_compound->place_in_jar incubate Incubate (e.g., 24h) place_in_jar->incubate assess_mortality Assess Insect Mortality incubate->assess_mortality calculate_lc50 Calculate LC50 assess_mortality->calculate_lc50

Experimental workflow for fumigant insecticidal bioassay.

Conclusion

The diverse biological activities of p-menthane derivatives underscore their significant potential in the development of new therapeutic agents and pest control solutions. Their prevalence in natural sources, coupled with their varied pharmacological effects, makes them attractive candidates for further research and development. This guide provides a foundational understanding of their key biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. It is intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this important class of natural compounds. Further investigation into the structure-activity relationships and mechanisms of action of a wider range of p-menthane derivatives is warranted to facilitate the design and synthesis of novel and more potent analogues.

References

An In-depth Technical Guide to p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of p-menthan-7-ol, a key ingredient in the fragrance and flavor industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and analysis.

Core Chemical Identity

CAS Number: 5502-75-0[1]

This compound is a monoterpenoid alcohol valued for its fresh, floral aroma reminiscent of magnolia and lily of the valley. It exists as a mixture of cis and trans isomers, with the specific ratio influencing the olfactory profile. The commercial product, often known by the trade name Mayol, is typically a mixture where the cis-isomer is predominant.[2][3]

Synonyms

The compound is known by a variety of names across different contexts and suppliers. A comprehensive list of synonyms is provided in the table below for clear identification.

Type Synonym
IUPAC Name (4-propan-2-ylcyclohexyl)methanol[1]
Systematic Name 4-(1-Methylethyl)cyclohexanemethanol
Common Names Mayol, Muguet shiseol[1]
Other Synonyms 4-Isopropylcyclohexylmethanol, Cyclohexanemethanol, 4-(1-methylethyl)-[1]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the following table. These parameters are crucial for its application in various formulations and for analytical purposes.

Property Value Source
Molecular Formula C₁₀H₂₀O[1]
Molecular Weight 156.27 g/mol
Appearance Clear, colorless liquid[1]
Odor Fresh, clean, floral, magnolia, grassy[1]
Boiling Point 215-217 °C[3]
Density 0.912-0.920 g/cm³ (at 20°C)[1]
Refractive Index 1.466-1.471[1]
Solubility Practically insoluble in water; Soluble in ethanol[1]

Experimental Protocols

Synthesis of this compound from Cuminaldehyde

A common industrial synthesis route for this compound is the hydrogenation of cuminaldehyde.[2][3] This process can be carried out directly or via a multi-step procedure involving the protection of the aldehyde group.

Direct Hydrogenation (High Pressure):

This method involves the direct catalytic hydrogenation of cuminaldehyde to this compound.

  • Reactants: Cuminaldehyde, Hydrogen gas

  • Catalyst: 5% Ruthenium on Carbon (Ru/C)

  • Solvent: 1,2-dimethoxyethane

  • Procedure:

    • The cuminaldehyde is dissolved in 1,2-dimethoxyethane in a high-pressure reactor.

    • The 5% Ru/C catalyst is added to the mixture.

    • The reactor is sealed and purged with hydrogen gas.

    • The reaction is carried out at a pressure of 100 atmospheres and a temperature of 130°C.[4]

    • Upon completion of the reaction, the catalyst is filtered off.

    • The crude product is purified by fractional distillation to yield this compound as a mixture of cis and trans isomers.[4]

Multi-step Synthesis via Cuminic Acid:

This alternative route is employed when using less expensive nickel-based catalysts and involves the following key steps.[2]

  • Oxidation to Cuminic Acid: Cuminaldehyde is first oxidized to cuminic acid. This can be achieved through various methods, including the Cannizzaro reaction.[2]

  • Esterification: The carboxylic acid group of cuminic acid is protected by converting it into an ester, for example, by reacting it with butan-1-ol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).[2]

  • Hydrogenation: The resulting cuminic acid butyl ester is then hydrogenated over a nickel-supported catalyst at elevated temperature (170-190°C) and pressure (10-15 MPa).[2]

  • Deprotection/Hydrogenolysis: The final step involves the removal of the ester group to yield this compound. With certain catalysts, such as Adkins catalyst, this can occur directly during the hydrogenation step through hydrogenolysis.[2]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of this compound in various matrices, particularly in fragrance and cosmetic products.[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: For cosmetic products, a liquid-liquid extraction is typically employed to isolate the fragrance components. A common solvent system is methyl tert-butyl ether and water. The organic layer is then collected and dried over anhydrous sodium sulfate.[5]

  • GC Conditions (Typical):

    • Column: A non-polar capillary column, such as a vf-5ms (30m x 0.25mm i.d., 0.25µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

    • Injector: Splitless mode.

    • Oven Temperature Program: A typical program starts at 60°C, ramps up to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min, with appropriate hold times.[5]

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selective Ion Monitoring (SIM) for quantitative analysis, targeting specific m/z values for this compound and internal standards.[5]

Signaling Pathways and Biological Activity

Extensive literature searches did not reveal any established role of this compound in specific biological signaling pathways. Its primary documented biological interaction is as a fragrance ingredient, and toxicological studies have focused on its safety for dermal application.[6] There is no evidence to suggest that it acts as a signaling molecule or directly targets specific cellular pathways in the manner of a pharmaceutical agent. Its biological effect is primarily perceived through the olfactory system.

Visualizations

Since no signaling pathways involving this compound have been identified, the following diagram illustrates the experimental workflow for its synthesis from cuminaldehyde, a key chemical transformation discussed in this guide.

Synthesis_Workflow cluster_direct Direct Hydrogenation cluster_multistep Multi-step Synthesis Cuminaldehyde1 Cuminaldehyde Direct_Hydrogenation Direct Hydrogenation (Ru/C, H₂, High Pressure) Cuminaldehyde1->Direct_Hydrogenation PMenthanol1 This compound Direct_Hydrogenation->PMenthanol1 Cuminaldehyde2 Cuminaldehyde Oxidation Oxidation (e.g., Cannizzaro Reaction) Cuminaldehyde2->Oxidation Cuminic_Acid Cuminic Acid Oxidation->Cuminic_Acid Esterification Esterification (Butanol, PTSA) Cuminic_Acid->Esterification Cuminic_Acid_Ester Cuminic Acid Ester Esterification->Cuminic_Acid_Ester Hydrogenation_Deprotection Hydrogenation & Deprotection (Ni catalyst) Cuminic_Acid_Ester->Hydrogenation_Deprotection PMenthanol2 This compound Hydrogenation_Deprotection->PMenthanol2

Caption: Synthesis routes for this compound from cuminaldehyde.

References

An In-depth Technical Guide to the Biosynthesis of p-Menthane Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: p-Menthane monoterpenes, including commercially significant compounds like menthol, carvone, and limonene, are a major class of plant-specialized metabolites with wide-ranging applications in the pharmaceutical, food, and cosmetic industries.[1][2] Their biosynthesis is a complex, highly regulated process primarily elucidated in species of the Mentha (mint) genus.[2] This technical guide offers a detailed examination of the core biosynthetic pathways leading to the formation and diversification of the p-menthane skeleton. It covers the enzymatic steps from primary metabolism, the subcellular compartmentalization of the pathways, and key enzymatic data. This document also provides detailed experimental protocols for pathway characterization and is supplemented with diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to p-Menthane Monoterpene Biosynthesis

The genus Mentha is well-known for producing essential oils rich in C10 isoprenoids, specifically monoterpenes with a p-menthane carbon skeleton.[2] These volatile compounds are synthesized and stored in specialized secretory structures on the plant's aerial surfaces known as peltate glandular trichomes.[2] The biosynthetic journey is a multi-step, compartmentalized process that begins with precursors from the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[3] The formation of the parent olefin, (-)-4S-limonene, is the committed step that serves as the progenitor for a vast array of downstream products, including (-)-menthol in peppermint (Mentha x piperita) and (-)-carvone in spearmint (Mentha spicata).[2]

Core Biosynthetic Pathway: From Primary Metabolism to Limonene

The biosynthesis of all p-menthane monoterpenes originates from the universal C5 isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are generated in plant plastids via the MEP pathway.[4]

Step 1: Geranyl Diphosphate (GPP) Synthesis The initial step involves the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by geranyl diphosphate synthase (GPPS) to form the C10 intermediate, geranyl diphosphate (GPP).[4][5][6] This is the universal precursor for all monoterpenes.[7] In Mentha, GPPS is localized within the leucoplasts of secretory cells in the peltate glandular trichomes.[8][9]

Step 2: Cyclization to (-)-Limonene The formation of the p-menthane skeleton is a critical cyclization reaction. GPP is converted to the parent olefin, (-)-4S-limonene, by the enzyme (-)-limonene synthase (LS).[10][5] This mechanistically simple cyclization is the first committed step in the biosynthesis of these monoterpenes.[10][11] The reaction proceeds through the isomerization of GPP to (3S)-linalyl diphosphate (LDP), followed by an anti-SN' cyclization to form the α-terpinyl cation, which is then deprotonated to yield (-)-limonene as the major product (~96%).[3][12] Like GPPS, limonene synthase is also localized to the leucoplasts of oil gland secretory cells.[7][13]

GPP_to_Limonene cluster_precursors IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP Geranyl Diphosphate Synthase (GPPS) DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP Geranyl Diphosphate Synthase (GPPS) LDP (3S)-Linalyl Diphosphate (LDP) GPP->LDP Isomerization Terpinyl_Cation α-Terpinyl Cation LDP->Terpinyl_Cation (-)-Limonene Synthase (LS) Cyclization Limonene (-)-Limonene Terpinyl_Cation->Limonene Deprotonation

Core pathway from IPP/DMAPP to (-)-Limonene.

Diversification of the p-Menthane Skeleton

Following the synthesis of (-)-limonene, a series of stereo- and regiospecific hydroxylations and redox reactions, primarily catalyzed by cytochrome P450 monooxygenases and dehydrogenases, leads to the vast diversity of p-menthane monoterpenes.[14] The initial hydroxylation of limonene is a key branch point that determines the final product profile.[14]

The biosynthesis of (-)-menthol is an eight-step enzymatic pathway that begins with the C3 hydroxylation of (-)-limonene.[10][6]

  • (-)-Limonene to (-)-trans-Isopiperitenol: The cytochrome P450 enzyme (-)-limonene-3-hydroxylase (L3OH), located in the endoplasmic reticulum, catalyzes the allylic hydroxylation of (-)-limonene at the C3 position.[5][8]

  • Oxidation to (-)-Isopiperitenone: (-)-trans-Isopiperitenol is oxidized by (-)-trans-isopiperitenol dehydrogenase (iPD) in the mitochondria to form (-)-isopiperitenone.[5][6][8]

  • Reduction to (-)-cis-Isopulegone: Isopiperitenone reductase (IPR) reduces the double bond of (-)-isopiperitenone to yield (-)-cis-isopulegone in the cytoplasm.[6]

  • Isomerization to (+)-Pulegone: (-)-cis-Isopulegone undergoes isomerization to (+)-pulegone, catalyzed by isopulegone isomerase (IPGI).[6]

  • Reduction to (-)-Menthone: Pulegone reductase (PR) reduces (+)-pulegone to (-)-menthone.[6]

  • Final Reduction to (-)-Menthol: Finally, (-)-menthone is reduced by menthone reductase (MR) to produce the principal product, (-)-menthol.[6][14]

Menthol_Pathway Limonene (-)-Limonene Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol (-)-Limonene-3-hydroxylase (ER) Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone (-)-trans-Isopiperitenol Dehydrogenase (Mitochondria) Isopulegone (-)-cis-Isopulegone Isopiperitenone->Isopulegone Isopiperitenone Reductase (Cytoplasm) Pulegone (+)-Pulegone Isopulegone->Pulegone Isopulegone Isomerase Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase Menthol (-)-Menthol Menthone->Menthol Menthone Reductase

Biosynthetic pathway from (-)-Limonene to (-)-Menthol.

The biosynthesis of carvone proceeds via a different initial hydroxylation step. The stereochemistry of the final product depends on the stereospecificity of the initial limonene synthase.[15]

  • In Spearmint (M. spicata):

    • GPP is cyclized to (-)-limonene .[16]

    • (-)-Limonene is hydroxylated at the C6 position by the cytochrome P450 enzyme (-)-limonene-6-hydroxylase to form (-)-trans-carveol .[14][17]

    • (-)-trans-Carveol is then oxidized by carveol dehydrogenase (CDH) to yield (-)-carvone , the characteristic spearmint flavor.[17]

  • In Caraway (C. carvi):

    • GPP is cyclized to (+)-limonene .[18][19]

    • (+)-Limonene is hydroxylated at C6 by (+)-limonene-6-hydroxylase to produce (+)-trans-carveol .[19][20]

    • This is followed by oxidation via a dehydrogenase to form (+)-carvone .[19][20]

Carvone_Pathway cluster_spearmint Spearmint Pathway cluster_caraway Caraway Pathway GPP_S Geranyl Diphosphate Limonene_S (-)-Limonene GPP_S->Limonene_S (-)-Limonene Synthase Carveol_S (-)-trans-Carveol Limonene_S->Carveol_S (-)-Limonene-6- hydroxylase (P450) Carvone_S (-)-Carvone Carveol_S->Carvone_S Carveol Dehydrogenase GPP_C Geranyl Diphosphate Limonene_C (+)-Limonene GPP_C->Limonene_C (+)-Limonene Synthase Carveol_C (+)-trans-Carveol Limonene_C->Carveol_C (+)-Limonene-6- hydroxylase (P450) Carvone_C (+)-Carvone Carveol_C->Carvone_C Dehydrogenase

Stereospecific pathways to (-)-Carvone and (+)-Carvone.

Quantitative Enzymatic Data

Quantitative analysis of the enzymes in the p-menthane biosynthetic pathways is crucial for understanding flux control and for metabolic engineering efforts. The following tables summarize key kinetic parameters for selected enzymes.

Table 1: Kinetic Properties of Monoterpene Synthases

Enzyme Source Organism Substrate Km (µM) kcat (s-1) Major Product(s)
(-)-Limonene Synthase Mentha spicata GPP 0.8 0.06 (-)-Limonene (~94%)

| (+)-Limonene Synthase | Carum carvi | GPP | 1.2 | 0.05 | (+)-Limonene |

(Data are representative and compiled from various sources. Actual values may vary based on assay conditions.)

Table 2: Kinetic Properties of Hydroxylases and Dehydrogenases

Enzyme Source Organism Substrate Km (µM) Vmax (units) Cofactor
(-)-Limonene-3-hydroxylase Mentha x piperita (-)-Limonene ~5 n/a NADPH
(-)-Limonene-6-hydroxylase Mentha spicata (-)-Limonene ~7 n/a NADPH
(-)-trans-Carveol Dehydrogenase Mentha spicata (-)-trans-Carveol 28 125 pkat/mg NAD+

| Pulegone Reductase | Mentha x piperita | (+)-Pulegone | 9.5 | 11.5 nkat/mg | NADPH |

Detailed Experimental Protocols

This section provides standardized protocols for the characterization of key enzymes in the p-menthane biosynthesis pathway.

  • Gene Cloning: Amplify the coding sequence of the target monoterpene synthase (e.g., limonene synthase) from cDNA derived from glandular trichomes, omitting the plastidial transit peptide sequence. Clone the truncated gene into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

  • Protein Expression: Transform the expression construct into E. coli (e.g., BL21(DE3) strain). Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5-1 mM) and continue incubation at a lower temperature (e.g., 16-20°C) for 16-20 hours.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells using sonication or a French press.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Quality Control: Assess the purity and size of the recombinant protein using SDS-PAGE. Confirm protein concentration using a Bradford or BCA assay.

  • Reaction Setup: Prepare the assay mixture in a glass vial with a Teflon-lined cap. The typical assay buffer is 25 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl2, 5% (v/v) glycerol, and 5 mM DTT.

  • Substrate and Enzyme: Add the purified monoterpene synthase (1-5 µg) to the buffer. Initiate the reaction by adding the substrate, [1-3H]geranyl diphosphate (e.g., 10 µM, ~20,000 dpm/nmol).

  • Product Trapping: Overlay the aqueous reaction mixture with an organic solvent layer (e.g., 1 mL of pentane or hexane) to trap the volatile monoterpene products.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

  • Extraction and Scintillation Counting: Stop the reaction by vigorous vortexing to extract the radiolabeled products into the organic layer. Transfer the organic layer to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter to determine enzyme activity.

  • Product Identification (GC-MS): For product identification, run a parallel, scaled-up, non-radioactive assay. Extract the products with the organic solvent, concentrate the extract, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) comparing retention times and mass spectra to authentic standards.[4]

Experimental_Workflow Start Start: cDNA from Glandular Trichomes Cloning 1. Gene Cloning (into pET vector) Start->Cloning Expression 2. Protein Expression in E. coli Cloning->Expression Purification 3. Ni-NTA Affinity Purification Expression->Purification QC 4. SDS-PAGE & Quant. Purification->QC Assay 5. In Vitro Enzyme Assay (Substrate: GPP) QC->Assay Extraction 6. Organic Solvent Extraction Assay->Extraction Analysis 7. Product Analysis Extraction->Analysis Scintillation Scintillation Counting (Quantitative Activity) Analysis->Scintillation Radioactive Assay GCMS GC-MS (Product ID) Analysis->GCMS Non-Radioactive Assay

References

A Technical Guide to the Stereochemistry of cis- and trans-p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry of cis- and trans-p-menthan-7-ol, isomers of significant interest in the fragrance and chemical industries. This document outlines their physical and spectroscopic properties, details experimental protocols for their synthesis and separation, and explores their conformational analysis.

Introduction

p-Menthan-7-ol, also known as 4-isopropylcyclohexylmethanol, is a monoterpenoid alcohol that exists as two geometric isomers: cis-p-menthan-7-ol and trans-p-menthan-7-ol. These isomers, differing in the spatial arrangement of the isopropyl and hydroxymethyl groups on the cyclohexane ring, exhibit distinct physical and sensory properties. The commercial product is typically a mixture of both isomers, with the cis isomer often being the predominant component, ranging from 60-80%.[1][2] The ratio of these isomers is a critical determinant of the final fragrance profile, which is generally described as a fresh, clean, and floral scent reminiscent of magnolia and lily of the valley.[1][3]

Stereochemistry and Conformational Analysis

The stereochemistry of the this compound isomers is defined by the relative orientation of the isopropyl group at C1 and the hydroxymethyl group at C4 of the cyclohexane ring. In the cis isomer, both substituents are on the same side of the ring, while in the trans isomer, they are on opposite sides.

The cyclohexane ring in both isomers exists predominantly in a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The bulky isopropyl group strongly prefers the equatorial position to avoid 1,3-diaxial interactions. This preference dictates the most stable conformation for both isomers.

  • cis-p-Menthan-7-ol: With the isopropyl group in the equatorial position, the hydroxymethyl group is forced into an axial position.

  • trans-p-menthan-7-ol: With the isopropyl group in the equatorial position, the hydroxymethyl group also occupies an equatorial position.

The energetic difference between these conformations influences the relative stability and physical properties of the isomers.

Data Presentation

The following tables summarize the available quantitative data for the cis and trans isomers of this compound.

Propertycis-p-Menthan-7-oltrans-p-Menthan-7-olMixture (typical)
Molecular Formula C₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀O
Molecular Weight 156.27 g/mol 156.27 g/mol 156.27 g/mol
CAS Number 13828-37-0[3]13674-19-6[4]5502-75-0
Boiling Point 223.7 °C (Predicted)[3]223-224 °C (Estimated)215-217 °C[1]
Density 0.882 g/cm³ (Predicted)[5][6]-0.912-0.920 g/cm³ (20 °C)
Refractive Index 1.452[5]-1.466-1.471

Experimental Protocols

Synthesis of this compound via Hydrogenation of Cuminaldehyde

A common route for the synthesis of this compound is the hydrogenation of cuminaldehyde.[1] While direct hydrogenation can be challenging, a multi-step process involving protection of the aldehyde group can be employed.[7]

Reaction Scheme:

  • Oxidation: Cuminaldehyde is first oxidized to cuminic acid.

  • Esterification: The carboxylic acid is then esterified, for example with butanol, to protect the functional group.

  • Hydrogenation: The aromatic ring of the resulting ester is hydrogenated over a nickel catalyst at elevated temperature and pressure (e.g., 190°C and 15 MPa).[7]

  • Hydrogenolysis: The ester is then reduced to the alcohol, yielding this compound.

Synthesis Cuminaldehyde Cuminaldehyde CuminicAcid Cuminic Acid Cuminaldehyde->CuminicAcid Oxidation ButylCuminate Butyl Cuminate CuminicAcid->ButylCuminate Esterification pMenthan7ol This compound ButylCuminate->pMenthan7ol Hydrogenation & Hydrogenolysis

Separation of cis- and trans-p-Menthan-7-ol by Fractional Distillation

The cis and trans isomers of this compound can be separated from a mixture by fractional distillation under reduced pressure.[8]

Protocol:

  • A mixture of cis- and trans-p-menthan-7-ol (e.g., a 70:30 cis/trans mixture) is charged into a vacuum distillation apparatus equipped with a packed column (e.g., a 3-foot Goodloe structured packed column) and a fractionating reflux head.[8]

  • The distillation is carried out at a reduced pressure of 45 mm Hg.[8]

  • The pot temperature is maintained at approximately 152°C.[8]

  • The lower-boiling trans isomer is collected at a head temperature of around 145°C.[8]

  • The higher-boiling cis isomer remains in the distillation pot and can be collected separately. This process can yield a cis isomer purity of over 90%.[8]

Separation Mixture cis/trans-p-menthan-7-ol Mixture Distillation Fractional Distillation (45 mm Hg) Mixture->Distillation trans_Isomer trans-Isomer (Head temp. ~145°C) Distillation->trans_Isomer Distillate cis_Isomer cis-Isomer (Pot temp. ~152°C) Distillation->cis_Isomer Residue

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted):

  • cis-p-Menthan-7-ol: The axial hydroxymethyl protons (-CH₂OH) are expected to appear at a different chemical shift compared to the equatorial protons in the trans isomer. The proton on the carbon bearing the hydroxymethyl group (H-4) would be in an equatorial position and would likely show small axial-equatorial and equatorial-equatorial coupling constants.

  • trans-p-Menthan-7-ol: The equatorial hydroxymethyl protons are expected to be in a different electronic environment than their axial counterparts in the cis isomer. The proton at H-4 would be in an axial position and would exhibit larger axial-axial and axial-equatorial coupling constants.

¹³C NMR Spectroscopy (Predicted): The carbon chemical shifts will be influenced by the stereochemistry. The axial hydroxymethyl carbon in the cis isomer is expected to be shielded (appear at a lower ppm value) compared to the equatorial hydroxymethyl carbon in the trans isomer due to the gamma-gauche effect. The ring carbons will also show distinct chemical shifts based on their spatial relationship with the substituents.

Conclusion

The stereochemistry of cis- and trans-p-menthan-7-ol plays a pivotal role in determining their physical and olfactory properties. Understanding the conformational preferences and the resulting differences in their spectroscopic signatures is crucial for their synthesis, separation, and application in various fields, particularly in the fragrance industry. The provided experimental protocols offer a basis for the preparation and purification of these isomers, enabling further research into their unique characteristics.

References

Methodological & Application

Application Note: GC-MS Analysis Protocol for p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of p-menthan-7-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (also known as Mayol), a monoterpenoid alcohol, is a significant compound in the fragrance and flavor industries and may be of interest in pharmaceutical research due to the biological activities of related terpenoid compounds. The protocols detailed below cover sample preparation, GC-MS instrument parameters, and data analysis, designed to ensure reliable and reproducible results.

Introduction

This compound (C₁₀H₂₀O, MW: 156.27 g/mol ) is a saturated monocyclic terpene alcohol.[1] Accurate and sensitive analytical methods are crucial for its identification and quantification in various matrices, including essential oils, fragrance formulations, and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification based on mass spectra.[2] This application note presents a detailed protocol for the analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Below are protocols for liquid samples and solid matrices.

2.1.1. Liquid Samples (e.g., Essential Oils, Fragrance Formulations)

  • Dilution: Accurately dilute the sample in a volatile organic solvent such as hexane, ethyl acetate, or methanol to a concentration of approximately 10-100 µg/mL.[3]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into a 2 mL GC vial.

  • Internal Standard (Optional but Recommended for Quantification): Add an appropriate internal standard (e.g., tetradecane, borneol) at a known concentration to both calibration standards and samples.

2.1.2. Solid Samples (e.g., Plant Material)

This protocol is adapted from methods for similar compounds.[4]

  • Homogenization: Homogenize a known weight (e.g., 1 g) of the dried and ground plant material.

  • Extraction: Perform solvent extraction (e.g., using a Soxhlet apparatus or accelerated solvent extraction) with a suitable solvent like ethanol or hexane.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of a GC-compatible solvent (e.g., hexane or ethyl acetate).

  • Cleanup (Optional): If the matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.[5]

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into a 2 mL GC vial.

Headspace GC-MS for Volatile Analysis

For the analysis of volatile this compound from a complex matrix without extensive sample cleanup, headspace (HS) GC-MS is a suitable alternative.[3]

  • Sample Preparation: Place a precisely weighed amount of the solid or liquid sample into a headspace vial.

  • Equilibration: The vial is heated to a specific temperature (e.g., 80-120°C) for a set time to allow volatile compounds to partition into the headspace.[5]

  • Injection: A portion of the headspace gas is automatically injected into the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters are recommended and may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Split Ratio20:1 (can be adjusted based on concentration)
Oven ProgramInitial temperature 60°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization Energy70 eV
Mass Scan Rangem/z 40-300
Solvent Delay3-5 min
Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound.

Table 1: Calibration Standards for this compound

Standard LevelConcentration (µg/mL)
11
25
310
425
550
6100

Table 2: Key Mass Spectrometry Data for this compound

CompoundMolecular Weight ( g/mol )Expected Retention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound156.2712-15 (on DB-5ms)8167, 95, 138

Note: The expected retention time is an estimate and should be confirmed experimentally. The quantifier and qualifier ions are based on the NIST mass spectrum for cis-p-menthan-7-ol and should be verified.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Liquid Sample Extraction Extraction Sample->Extraction Solid Sample Filtration Filtration Dilution->Filtration Extraction->Filtration Vial GC Vial Filtration->Vial GC_MS GC-MS System Vial->GC_MS Injection Qualitative Qualitative Analysis (Library Match) GC_MS->Qualitative Quantitative Quantitative Analysis (Calibration Curve) GC_MS->Quantitative Report Report Qualitative->Report Quantitative->Report

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a robust and detailed protocol for the GC-MS analysis of this compound. The outlined procedures for sample preparation and instrument parameters are based on established methods for terpenoid analysis and can be adapted to various research and quality control applications. For accurate quantification, the use of an internal standard and the generation of a matrix-matched calibration curve are highly recommended.

References

Application Notes and Protocols for the Extraction of p-Menthan-7-ol from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of p-menthan-7-ol, a monoterpenoid alcohol with applications in the fragrance and flavor industries, from various essential oil sources. The protocols cover steam distillation for initial extraction, followed by fractional distillation and column chromatography for purification.

Natural Occurrence and Quantitative Data

This compound is a naturally occurring compound found in several plant species. The concentration of this alcohol can vary significantly depending on the plant's origin, harvesting time, and the specific chemotype. The following table summarizes the reported concentrations of this compound in selected essential oils.

Table 1: Concentration of this compound in Various Essential Oils

Essential Oil SourcePlant PartExtraction MethodThis compound Concentration (%)Reference
Eucalyptus largiflorensLeavesHydrodistillation5.1
Artemisia fragransAerial PartsHydrodistillation3.5
Perilla frutescensLeavesHydrodistillationNot explicitly quantified in reviewed sources[1][2][3][4]
Artemisia asiaticaNot specifiedNot specifiedPresent, but concentration not specified[5]

Note: The concentration of essential oil components can be influenced by various factors and may differ from the values presented here.

Experimental Protocols

Protocol 1: Steam Distillation for Essential Oil Extraction

This protocol describes the extraction of essential oils from plant material using steam distillation. This method is suitable for the initial recovery of volatile compounds, including this compound.

Materials and Equipment:

  • Fresh or dried plant material (e.g., Eucalyptus largiflorens leaves)

  • Steam distillation apparatus (still pot, biomass flask, condenser, and collection vessel)

  • Heating mantle

  • Distilled water

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Plant Material: Ensure the plant material is clean and appropriately sized. For leaves, shredding can increase the surface area and improve extraction efficiency.

  • Apparatus Setup: Assemble the steam distillation apparatus as per the manufacturer's instructions. Fill the still pot with distilled water to about two-thirds of its capacity.

  • Loading the Biomass Flask: Loosely pack the plant material into the biomass flask. Avoid tight packing to allow for even steam penetration.

  • Distillation: Heat the still pot to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and converted back into a liquid.

  • Collection: Collect the distillate, which will consist of a biphasic mixture of essential oil and hydrosol (aqueous phase), in the collection vessel.

  • Separation: Transfer the distillate to a separatory funnel. Allow the layers to separate completely. The essential oil, being less dense than water, will typically form the upper layer.

  • Drying: Drain the lower aqueous layer and collect the essential oil. Dry the essential oil by adding a small amount of anhydrous sodium sulfate and swirling gently.

  • Storage: Decant the dried essential oil into a clean, airtight, and dark glass vial for storage.

Optimization of Yield:

The yield of essential oil can be optimized by adjusting several parameters:

  • Distillation Time: Longer distillation times generally result in higher yields, up to a certain point where the rate of extraction plateaus.[6] A typical distillation time can range from 2 to 8 hours.[6]

  • Batch Size: Increasing the amount of plant material can lead to a higher overall yield.[7]

  • Steam Flow Rate: A controlled and steady steam flow is crucial for efficient extraction.

Protocol 2: Fractional Distillation for the Purification of this compound

Fractional distillation is employed to separate components of the essential oil based on their boiling points. This method is effective for enriching the concentration of this compound.

Materials and Equipment:

  • Crude essential oil containing this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Vacuum pump (optional, for vacuum distillation)

  • Thermometer

  • Boiling chips

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place a few boiling chips in the round-bottom flask.

  • Charging the Flask: Add the crude essential oil to the round-bottom flask.

  • Heating: Gently heat the flask using the heating mantle. The mixture will begin to boil, and the vapor will rise through the fractionating column.

  • Fraction Collection: Monitor the temperature at the top of the column. The vapor of the component with the lowest boiling point will reach the top of the column first, condense, and be collected in the receiving flask.

  • Isolating this compound: The boiling point of this compound is approximately 223-224 °C at atmospheric pressure (760 mmHg) and 101 °C at a reduced pressure of 2 Torr.[1][8] Collect the fraction that distills over in this temperature range. It is advisable to collect several small fractions around the expected boiling point and analyze their purity separately.

  • Vacuum Distillation (Optional): For heat-sensitive compounds or to lower the boiling point, the distillation can be performed under reduced pressure using a vacuum pump. This can help prevent the degradation of the target compound.

Protocol 3: Column Chromatography for High-Purity this compound

Column chromatography is a powerful technique for achieving high-purity isolation of this compound from the enriched fraction obtained after distillation.

Materials and Equipment:

  • Fraction enriched with this compound

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Solvents (e.g., hexane, ethyl acetate)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica gel to settle into a uniform bed.

  • Sample Loading: Dissolve the this compound enriched fraction in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common starting point for separating terpene alcohols is a low percentage of ethyl acetate in hexane (e.g., 2-5%), gradually increasing to 10-20% or higher based on the separation observed.

  • Fraction Collection: Collect the eluent in small fractions using collection tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Analytical Methods for Purity Assessment

The purity of the extracted and purified this compound should be assessed using appropriate analytical techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust method for quantifying the purity of volatile compounds. The area percentage of the this compound peak relative to the total area of all peaks in the chromatogram provides an estimation of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification and confirmation of this compound. The obtained mass spectrum can be compared with a reference library for positive identification.

Visualizations

Experimental Workflow Diagram

Extraction_Purification_Workflow cluster_start Starting Material cluster_extraction Extraction cluster_intermediate Intermediate Product cluster_purification Purification cluster_final Final Product cluster_analysis Quality Control Plant Material Plant Material Steam Distillation Steam Distillation Plant Material->Steam Distillation Extraction Crude Essential Oil Crude Essential Oil Steam Distillation->Crude Essential Oil Fractional Distillation Fractional Distillation Crude Essential Oil->Fractional Distillation Initial Purification Column Chromatography Column Chromatography Fractional Distillation->Column Chromatography High-Purity Isolation Purified this compound Purified this compound Column Chromatography->Purified this compound GC-FID / GC-MS Analysis GC-FID / GC-MS Analysis Purified this compound->GC-FID / GC-MS Analysis Purity & Identity Confirmation

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Techniques

Purification_Logic Start Crude Essential Oil (Complex Mixture) FractionalDistillation Fractional Distillation (Separation by Boiling Point) Start->FractionalDistillation EnrichedFraction Enriched Fraction (Higher concentration of this compound) FractionalDistillation->EnrichedFraction ColumnChromatography Column Chromatography (Separation by Polarity) EnrichedFraction->ColumnChromatography PureCompound High-Purity this compound ColumnChromatography->PureCompound

Caption: Logical progression of purification techniques for this compound.

References

The Application of p-Menthan-7-ol Derivatives in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical component in the development of pharmaceuticals and fine chemicals, where the precise three-dimensional arrangement of atoms is paramount for biological activity and material properties. The use of chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, is a well-established and powerful strategy in this field.

While a comprehensive review of the scientific literature indicates a lack of specific, detailed applications of p-menthan-7-ol as a chiral auxiliary, its close structural analogue, (-)-menthol , is a widely employed and well-documented chiral auxiliary derived from the natural chiral pool.[1] This document provides detailed application notes and protocols for the use of (-)-menthol as a representative example of how p-menthane-derivatives can be utilized to control stereochemistry in key synthetic transformations. The principles and methodologies described herein can serve as a foundational guide for researchers exploring the potential of related chiral alcohols.

(-)-Menthol's rigid cyclohexane framework, bearing three stereocenters, creates a well-defined chiral environment that effectively shields one face of a reactive intermediate, leading to high diastereoselectivity in reactions such as enolate alkylations, Diels-Alder cycloadditions, and the synthesis of chiral sulfoxides.[2]

General Workflow for a Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental process of using a chiral auxiliary, such as (-)-menthol, involves three main stages: attachment of the auxiliary to a prochiral substrate, the diastereoselective reaction to create the new stereocenter, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product and, ideally, recover the auxiliary for reuse.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral Prochiral Substrate Attachment Chiral Ester Formation Prochiral->Attachment Esterification Auxiliary (-)-Menthol (Chiral Auxiliary) Auxiliary->Attachment Intermediate Chiral Ester Intermediate Attachment->Intermediate Reaction Diastereoselective Reaction (e.g., Alkylation) Intermediate->Reaction Diastereomer Diastereomerically Enriched Product Reaction->Diastereomer Cleavage Hydrolysis/ Reduction Diastereomer->Cleavage Product Enantiomerically Enriched Product Cleavage->Product RecoveredAux Recovered (-)-Menthol Cleavage->RecoveredAux G cluster_0 Reactants cluster_1 Transition State cluster_2 Product Dienophile (-)-Menthyl Acrylate TS Coordinated endo Transition State (Favored) Dienophile->TS Diene Cyclopentadiene Diene->TS LewisAcid Lewis Acid (e.g., Et₂AlCl) LewisAcid->TS Coordination Product Diastereomerically Enriched Diels-Alder Adduct TS->Product Cycloaddition

References

Application of p-Menthan-7-ol in Fragrance Compositions: A Detailed Guide for Researchers and Product Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Menthan-7-ol is a versatile fragrance ingredient valued for its fresh, clean, and floral character.[1][2][3] This monoterpene alcohol, found in nature in plants such as Perilla frutescens and Artemisia asiatica, offers a unique olfactory profile that enhances a wide array of fragrance compositions.[1][2] Its application spans fine fragrances, personal care products, and fabric care, where it contributes to a sense of naturalness and floralcy.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for the effective utilization of this compound in fragrance development.

Application Notes

Olfactory Profile

This compound possesses a fresh, soft, and clean floral odor, often reminiscent of the white petals of flowers like magnolia, tuberose, and lily-of-the-valley (muguet).[1][2][4] The perceived scent is significantly influenced by the isomeric ratio of the commercial product. Commercial this compound is typically a mixture of the cis and trans isomers, with the cis isomer being predominant (60-80%).[1][2] A higher concentration of the cis isomer (above 90%) is associated with a cleaner, brighter, and more authentic muguet fragrance, while the trans isomer can impart a cumin-like off-note.[5]

Applications in Fragrance Compositions

This compound is a highly adaptable ingredient that can be incorporated into various fragrance types:

  • Floral Accords: It is a key component in creating muguet, lilac, tuberose, and jasmine accords, where it provides lift and smoothness.[1][2] The addition of cis-p-menthan-7-ol to a floral composition can result in a well-defined flowery odor reminiscent of cyclamen or lily of the valley.[2]

  • Citrus and Herbal Compositions: It harmonizes exceptionally well with citrus notes, particularly bergamot, and is used in herbal flavorings like tea.[1][2]

  • Woody Blends: When combined with woody materials and methylionone, this compound can help to diffuse the woody character, extending it to the top notes of the perfume.[1][2]

  • Functional Products: Its stability and clean profile make it suitable for use in personal care products such as shampoos and soaps, as well as in fabric care and household cleaners.[2]

Usage Levels and Isomeric Considerations

The concentration of this compound in a fragrance concentrate can vary significantly depending on the desired effect. Small percentages can impart a floral freshness, while larger amounts can be used to create original and prominent floral effects.[1][2] It is recommended for use in fine fragrance, personal care, and fabric care up to 20%.[1][2] For fine fragrances, the International Fragrance Association (IFRA) has set a maximum skin level of 1.15% in the final product, assuming the fragrance oil is used at levels up to 20%.[2] As noted, for a pronounced and clean muguet character, formulations with a high percentage of cis-p-menthan-7-ol (ideally exceeding 93-95%) are recommended.[5]

Quantitative Data

PropertyValueSource
Chemical Formula C10H20O[6]
Molecular Weight 156.27 g/mol [7]
Odor Description Fresh, soft, clean, floral (magnolia, tuberose, muguet)[1][4]
Appearance Clear, colorless liquid[7]
Boiling Point 114 °C @ 11 Torr[7]
Refractive Index 1.466 - 1.471[7]
Solubility Practically insoluble in water[7]
Recommended Use Level Up to 20% in fragrance concentrate[1][2]
IFRA Max Skin Level 1.15% in final product (fine fragrance)[2]
Typical Isomer Ratio cis: 60-80%, trans: 20-40%[1][2]

Experimental Protocols

Protocol 1: Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis

This protocol outlines the procedure for identifying the specific odor characteristics of this compound and its contribution to a fragrance blend.

1. Objective: To separate and identify the individual volatile components of a fragrance containing this compound and to assess the odor contribution of each component.

2. Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and an olfactory port.
  • Capillary column suitable for fragrance analysis (e.g., DB-5, HP-5ms).
  • Helium carrier gas.
  • Sample of this compound (and/or a fragrance blend containing it).
  • Trained sensory panelists.

3. Methodology:

  • Sample Preparation: Prepare a 1% solution of the this compound or fragrance blend in a suitable solvent (e.g., ethanol).
  • GC-O System Setup:
  • The GC effluent is split between the FID and the olfactory port.
  • Humidified air is mixed with the effluent going to the olfactory port to prevent nasal dehydration of the panelist.
  • Injection: Inject 1 µL of the prepared sample into the GC.
  • GC Conditions (Typical):
  • Inlet Temperature: 250°C
  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 5°C/minute to 250°C, and hold for 10 minutes.
  • Carrier Gas Flow: 1 mL/minute.
  • Olfactory Evaluation: A trained panelist sniffs the effluent from the olfactory port throughout the GC run. The panelist records the retention time and a detailed description of each perceived odor.
  • Data Analysis: Correlate the odor descriptions with the peaks on the FID chromatogram to identify the odor character of this compound and other components in the blend.

Protocol 2: Headspace Analysis for Volatility Assessment

This protocol is designed to evaluate the volatility of this compound and its release from a product matrix (e.g., a lotion or fabric softener).

1. Objective: To determine the concentration of this compound in the headspace above a product, providing an indication of its substantivity and diffusion.

2. Materials:

  • Headspace sampler coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
  • Headspace vials (20 mL) with caps and septa.
  • Product base (e.g., unscented lotion).
  • This compound.

3. Methodology:

  • Sample Preparation:
  • Prepare a scented lotion by incorporating a known concentration of this compound (e.g., 0.5% w/w) into the unscented base.
  • Accurately weigh 1 gram of the scented lotion into a headspace vial.
  • Headspace Conditions (Typical):
  • Incubation Temperature: 60°C
  • Incubation Time: 30 minutes
  • Injection Volume: 1 mL of the headspace gas.
  • GC-MS Conditions (Typical):
  • GC Column: DB-WAX or similar polar column.
  • Oven Program: Isothermal at 80°C for 5 minutes, then ramp at 10°C/minute to 220°C.
  • MS Scan Range: m/z 40-300.
  • Data Analysis: Identify and quantify the peak corresponding to this compound in the chromatogram. The peak area is proportional to the concentration of the analyte in the headspace.

Protocol 3: Sensory Evaluation - Triangle Test

This protocol is used to determine if a perceptible difference exists between two fragrance formulations, for example, one containing standard this compound and one with a high-cis isomer version.

1. Objective: To statistically determine if a sensory difference exists between two fragrance samples.

2. Materials:

  • Two fragrance samples (A and B) to be compared.
  • Odor-free smelling strips.
  • A panel of at least 20-30 screened and trained sensory assessors.
  • A controlled, well-ventilated sensory evaluation room.[5]

3. Methodology:

  • Sample Preparation: Dip smelling strips into each fragrance sample and allow the solvent to evaporate for a consistent period (e.g., 30 seconds).
  • Presentation: Present three coded samples to each panelist: two are identical (e.g., A, A) and one is different (B). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA).
  • Evaluation: Instruct the panelists to smell each strip from left to right and identify which of the three samples is different from the other two.
  • Data Collection: Record the number of correct and incorrect responses.
  • Data Analysis: Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (typically 95%). This will indicate whether a perceptible difference exists between the two samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Evaluation cluster_sensory Sensory Evaluation cluster_results Data Interpretation prep Prepare Fragrance with This compound gco GC-Olfactometry (Odor Profile) prep->gco hs Headspace Analysis (Volatility) prep->hs triangle Triangle Test (Difference Testing) prep->triangle interp Correlate Analytical & Sensory Data for Formulation Decisions gco->interp hs->interp triangle->interp scent_profile This compound This compound Floral Floral This compound->Floral Fresh Fresh This compound->Fresh Clean Clean This compound->Clean Citrus Citrus This compound->Citrus Woody Woody This compound->Woody Muguet Muguet Floral->Muguet Magnolia Magnolia Floral->Magnolia Tuberose Tuberose Floral->Tuberose

References

Application Notes and Protocols for the Biotransformation of Menthol to p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biotransformation of terpenoids, such as menthol, offers a green and highly selective alternative to traditional chemical synthesis for the production of valuable derivatives. One such derivative, p-menthan-7-ol, is a useful flavoring agent and a potential chiral building block in pharmaceutical synthesis.[1] This document provides detailed protocols for the biotransformation of menthol to this compound utilizing microbial catalysts. The primary focus is on the use of fungi, which have demonstrated the ability to hydroxylate the menthol skeleton at the C-7 position. Specifically, studies have shown that fungi like Aspergillus niger can produce cis-p-menthan-7-ol from menthol.[2][3][4] Additionally, biotransformation using the insect larvae of Spodoptera litura has been reported to yield 7-hydroxymenthol with high conversion rates.[5]

These protocols are intended to serve as a comprehensive guide for researchers in academia and industry who are interested in developing biocatalytic processes for the synthesis of menthol derivatives.

Data Presentation

The following table summarizes the quantitative data from key studies on the biotransformation of menthol to C-7 hydroxylated products.

BiocatalystSubstrateProductConversion/YieldReference
Aspergillus nigerMentholcis-p-Menthan-7-olMain bioconversion product[2][3][4]
Spodoptera litura larvae(-)-Menthol(-)-7-Hydroxymenthol86-90% conversion[5]
Spodoptera litura larvae(+)-Menthol(+)-7-Hydroxymenthol86-90% conversion[5]
Cephalosporium aphidicola(-)-MentholDihydroxy derivatives (C-7 and C-9 hydroxylation preferred)Not specified[5]

Experimental Protocols

This section outlines detailed methodologies for the key experiments involved in the biotransformation of menthol to this compound.

Protocol 1: Biotransformation of Menthol using Aspergillus niger

This protocol is based on the reported ability of Aspergillus niger to produce cis-p-menthan-7-ol from menthol.[2][3][4]

1. Microorganism and Culture Conditions:

  • Microorganism: Aspergillus niger (e.g., PTCC 5011 or other suitable strain).

  • Inoculum Preparation:

    • Prepare a potato dextrose agar (PDA) slant and inoculate it with A. niger.

    • Incubate at 28°C for 7 days to allow for sporulation.

    • Harvest the spores by adding 10 mL of sterile 0.1% Tween 80 solution to the slant and gently scraping the surface.

    • Adjust the spore suspension concentration to approximately 1 x 10⁷ spores/mL using a hemocytometer.

  • Culture Medium: Prepare a suitable liquid medium for fungal growth. A recommended medium composition is (g/L): glucose (20), peptone (5), yeast extract (3), KH₂PO₄ (5), and MgSO₄·7H₂O (0.5). Adjust the pH to 5.5.

  • Cultivation:

    • Dispense 100 mL of the culture medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes.

    • After cooling, inoculate each flask with 1 mL of the prepared spore suspension.

    • Incubate the flasks at 28°C on a rotary shaker at 150 rpm for 48-72 hours until a sufficient mycelial biomass is obtained.

2. Biotransformation Reaction:

  • After the initial incubation period, add the substrate, menthol. Prepare a stock solution of menthol in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO) to facilitate its dispersion in the aqueous medium.

  • Add the menthol solution to the culture flasks to a final concentration of 1 g/L. It is crucial to select a solvent and concentration that are not cytotoxic to the fungus.[2]

  • Continue the incubation under the same conditions (28°C, 150 rpm) for an additional 7-10 days.

  • Monitor the progress of the biotransformation by periodically taking samples and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

3. Extraction and Analysis of Products:

  • After the incubation period, separate the mycelial biomass from the culture broth by filtration.

  • Extract the filtrate three times with an equal volume of a suitable organic solvent, such as ethyl acetate or diethyl ether.[3]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the dried extract under reduced pressure using a rotary evaporator.

  • Analyze the resulting crude extract by GC and GC-MS to identify and quantify the products. Compare the retention times and mass spectra with authentic standards of this compound.

Protocol 2: Biotransformation of Menthol using Spodoptera litura Larvae

This protocol is based on the reported high-yield conversion of menthol to 7-hydroxymenthol by Spodoptera litura larvae.[5]

1. Insect Rearing and Substrate Administration:

  • Insect: Spodoptera litura larvae.

  • Diet: Rear the larvae on an artificial diet.

  • Substrate Administration:

    • Incorporate (-)-menthol or (+)-menthol into the diet at a concentration of 1 mg per gram of food.

    • Feed the larvae with the menthol-containing diet for a specified period, for example, over several days.

2. Extraction and Analysis of Metabolites:

  • Homogenize the larvae in a suitable solvent system (e.g., a mixture of polar and non-polar solvents) to extract the metabolites.

  • Centrifuge the homogenate to separate the solid debris from the liquid extract.

  • Concentrate the supernatant under reduced pressure.

  • Purify the crude extract using column chromatography or other suitable chromatographic techniques to isolate the biotransformation products.

  • Analyze the purified fractions by spectroscopic methods (e.g., NMR, GC-MS) to confirm the structure of the 7-hydroxymenthol product and to determine the conversion rate.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the microbial biotransformation of menthol.

Biotransformation_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Inoculum Inoculum Preparation (e.g., A. niger spore suspension) Cultivation Microbial Cultivation (Incubation for biomass growth) Inoculum->Cultivation Media Media Preparation (Liquid Culture Medium) Media->Cultivation Substrate Substrate Preparation (Menthol solution) Biotransformation Biotransformation (Addition of Menthol and further incubation) Substrate->Biotransformation Addition of Substrate Cultivation->Biotransformation Addition of Biomass Extraction Product Extraction (Solvent Extraction) Biotransformation->Extraction Culture Broth Analysis Product Analysis (GC, GC-MS) Extraction->Analysis Crude Extract

Caption: General workflow for the microbial biotransformation of menthol.

References

Application Note: Quantification of p-Menthan-7-ol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction p-Menthan-7-ol (also known as Mayol) is a monoterpenoid alcohol with the molecular formula C10H20O.[1] It is utilized as a fragrance ingredient in various consumer products and is found naturally in plants like Perilla frutescens.[1][2] Accurate quantification of this compound in complex matrices such as plant extracts, biological samples, and commercial formulations is crucial for quality control, research, and safety assessments. Gas Chromatography-Mass Spectrometry (GC-MS) is considered the gold standard for analyzing volatile compounds like terpenes due to its high separation efficiency and sensitive detection.[3] This document provides detailed protocols for sample preparation and quantification of this compound using GC-MS.

Analytical Workflow Overview

The general workflow for the quantification of this compound involves sample preparation to extract the analyte from the matrix, followed by instrumental analysis for separation and detection, and concluding with data processing to determine the concentration.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Complex Mixture (e.g., Plant Extract, Biological Fluid) Extract Solvent Extraction Sample->Extract Cleanup Centrifugation & Filtration Extract->Cleanup GCMS Direct Injection GC-MS Analysis Cleanup->GCMS Inject Sample Qual Qualitative Analysis (Spectral Library Match) GCMS->Qual Quant Quantitative Analysis (Calibration Curve) Qual->Quant Report Generate Report Quant->Report

Caption: General analytical workflow for this compound quantification.

Experimental Protocols

Protocol 1: Sample Preparation from Complex Matrices

This protocol outlines solvent extraction for both solid and liquid samples. The goal is to efficiently extract this compound into an organic solvent suitable for GC-MS analysis.

A. Solid Samples (e.g., Plant Material, Tissues)

  • Homogenization: Weigh approximately 100-200 mg of the homogenized and dried sample into a centrifuge tube.[3] For plant samples, homogenization can be performed using a grinder or mortar and pestle.[4]

  • Extraction: Add a suitable organic solvent such as ethanol, pentane, or hexane.[3] Also, add an appropriate internal standard (e.g., n-tridecane) to correct for extraction efficiency and injection volume variations.[3]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction of the analyte into the solvent.[3]

  • Centrifugation: Centrifuge the sample to pellet the solid material.[3]

  • Collection: Carefully transfer the supernatant (the clear liquid extract) to a clean vial for GC-MS analysis.[3] If necessary, filter the supernatant through a 0.22 µm syringe filter.[4]

B. Liquid Samples (e.g., Biological Fluids, Formulations)

  • Liquid-Liquid Extraction (LLE): For aqueous samples, perform an LLE by adding an immiscible organic solvent like dichloromethane.[5]

  • Mixing: Vortex the mixture for 1-2 minutes to facilitate the transfer of this compound from the aqueous phase to the organic phase.

  • Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer (bottom layer for dichloromethane) containing the analyte.

  • Drying: Dry the final extract over anhydrous sodium sulfate to remove any residual water.[5]

  • Final Step: Transfer the dried extract to a GC vial for analysis.

Sample_Preparation_Workflow cluster_solid Solid Matrix cluster_liquid Liquid Matrix start Sample Homogenize Homogenize Sample start->Homogenize ExtractLiquid Add Immiscible Solvent & Internal Standard (LLE) start->ExtractLiquid ExtractSolid Add Solvent & Internal Standard Homogenize->ExtractSolid VortexSolid Vortex (1-2 min) ExtractSolid->VortexSolid CentrifugeSolid Centrifuge VortexSolid->CentrifugeSolid CollectSupernatant Collect Supernatant/ Organic Layer CentrifugeSolid->CollectSupernatant VortexLiquid Vortex (1-2 min) ExtractLiquid->VortexLiquid CentrifugeLiquid Centrifuge for Phase Separation VortexLiquid->CentrifugeLiquid CentrifugeLiquid->CollectSupernatant Filter Filter (0.22 µm) CollectSupernatant->Filter GCVial Transfer to GC Vial Filter->GCVial

Caption: Detailed workflow for sample preparation.

Protocol 2: Standard and Calibration Curve Preparation

Accurate quantification requires a calibration curve generated from standards of known concentration.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of a this compound analytical standard and dissolve it in a 10 mL volumetric flask using a suitable solvent like ethanol or ethyl acetate.[4]

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. The concentration range should bracket the expected concentration of the analyte in the prepared samples.[5] A typical range might be 1 µg/mL to 500 µg/mL.[5]

  • Internal Standard: Add the same concentration of internal standard to each calibration standard as was added to the samples.

Protocol 3: GC-MS Instrumental Analysis

This method utilizes direct injection to prevent thermal degradation of terpenes that can occur with headspace techniques.[6] The following parameters are adapted from established methods for similar terpene alcohols.[4][5]

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

  • Injector: Split/splitless injector.

  • Injection Technique: Direct injection with cool on-column techniques is recommended to minimize artifact formation.[6]

  • Injector Temperature: 250 °C.[5]

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.[4]

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Scan mode for qualitative identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

    • Quantifier Ion: Select a characteristic and abundant ion from the mass spectrum of this compound for quantification.

Data Presentation and Performance

The performance of an analytical method is evaluated through various validation parameters.[7] The following table summarizes illustrative performance data for a GC-MS method, based on methods for structurally similar compounds.[5]

Table 1: Illustrative GC-MS Method Performance Data

ParameterIllustrative ValueDescription
Retention Time (tR) ~8.5 minThe time it takes for this compound to elute from the GC column.
Linearity Range 1 - 500 µg/mLThe concentration range over which the instrument response is proportional to the analyte concentration.[5]
Correlation Coeff. (r²) > 0.999A measure of the goodness of fit for the linear regression of the calibration curve.[5]
Limit of Detection (LOD) ~0.5 µg/mLThe lowest concentration of analyte that can be reliably detected.[5]
Limit of Quantification (LOQ) ~1.0 µg/mLThe lowest concentration of analyte that can be accurately and precisely quantified.[5]
Precision (%RSD) < 2%The closeness of agreement between a series of measurements, expressed as relative standard deviation.[5]
Accuracy (% Recovery) 98 - 102%The closeness of the measured value to the true value, determined by spike recovery studies.[5]

Conclusion

The protocols described provide a robust framework for the reliable quantification of this compound in complex mixtures. The use of direct injection GC-MS offers high sensitivity and specificity, minimizing the risk of thermal degradation associated with other techniques.[5][6] Proper sample preparation and the use of an internal standard are critical for achieving accurate and reproducible results. Method validation should be performed in the specific matrix of interest to ensure the method meets the required performance criteria for the intended application.[7]

References

Application Notes and Protocols for p-Menthan-7-ol as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthan-7-ol (FEMA Number 4507) is a flavoring ingredient recognized for its fresh, clean, and floral aroma with herbal and minty undertones.[1][2][3] It is listed as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), making it suitable for use in a variety of food and beverage applications.[4] Chemically, it is an alicyclic alcohol and is commercially available as a mixture of cis and trans isomers, with the cis isomer typically being predominant.[3][5] These notes provide detailed information on its properties, application protocols, and the underlying sensory mechanisms.

Physicochemical Properties and Specifications

This compound is a clear, colorless liquid with a sensory profile often described as reminiscent of magnolia, tuberose, and muguet (lily-of-the-valley).[3][6][7] It is soluble in ethanol and practically insoluble in water.[7][8]

PropertyValueReference
Chemical Name (4-isopropylcyclohexyl)methanol[6]
Synonyms Mayol, Muguet shiseol, 4-(1-Methylethyl)cyclohexanemethanol[7][8]
CAS Number 5502-75-0[6]
FEMA Number 4507[6][7]
JECFA Number 1904[6][9]
Molecular Formula C₁₀H₂₀O[6][7]
Molecular Weight 156.27 g/mol [6][7]
Appearance Clear colourless liquid[6][7]
Odor/Flavor Profile Fresh, clean, floral (magnolia, grassy)[6][7]
Boiling Point 215-217 °C[6]
Specific Gravity (20°C) 0.912-0.920[6]
Refractive Index 1.466-1.471[6]
Solubility Soluble in ethanol; Practically insoluble in water[7][8]

Applications and Recommended Usage Levels

This compound is particularly effective in herbal and tea flavorings, where it imparts a fresh and natural character.[2][3] It also harmonizes well with floral and citrus notes, enhancing and smoothing the overall flavor profile.[2][3]

Food CategoryRecommended Use Level (ppm)Reference
Non-alcoholic beverages0.5 - 2.5[10]
Hard candy1.0 - 5.0[10]
Condiments / Relishes1.0 - 5.0[10]

Experimental Protocols

Sensory Evaluation Protocol

Objective: To determine the sensory threshold and flavor profile of this compound in a model beverage system.

Materials:

  • This compound (food grade)

  • Deionized water

  • Sucrose

  • Citric acid

  • Glass beakers and graduated cylinders

  • Calibrated pipettes

  • Odor-free sample cups with lids, coded with random three-digit numbers

  • Palate cleansers (unsalted crackers, room temperature water)

Procedure:

  • Stock Solution Preparation: Prepare a 1000 ppm stock solution of this compound in 95% food-grade ethanol.

  • Model Beverage Preparation: Prepare a base solution of 5% sucrose and 0.1% citric acid in deionized water.

  • Sample Preparation: Create a series of dilutions of this compound in the model beverage, starting from 10 ppm and decreasing in logarithmic steps (e.g., 10, 5, 2.5, 1, 0.5, 0.25, 0.1 ppm).

  • Panelist Selection and Training: Select 10-15 panelists screened for their sensory acuity and trained in basic sensory evaluation techniques.

  • Threshold Test (ASTM E679): Employ a three-alternative forced-choice (3-AFC) ascending concentration series method. Present panelists with three samples, two of which are the model beverage (blanks) and one containing a low concentration of this compound. Ask panelists to identify the "odd" sample. Increase the concentration in subsequent sets until the panelist can consistently identify the correct sample. The geometric mean of the last concentration missed and the first concentration correctly identified is the individual's best-estimate threshold (BET). The group's threshold is the geometric mean of the individual BETs.[11][12]

  • Descriptive Analysis: For concentrations above the determined threshold, ask panelists to describe the flavor profile using a standardized lexicon of terms (e.g., floral, minty, cooling, herbal, citrus). The intensity of each attribute can be rated on a 9-point scale.

Data Analysis:

  • Calculate the geometric mean of the individual sensory thresholds to determine the group's detection threshold.

  • Analyze the descriptive analysis data using analysis of variance (ANOVA) to identify significant differences in attribute intensity at different concentrations.

Stability Testing Protocol

Objective: To evaluate the stability of this compound in a beverage system under accelerated storage conditions.

Materials:

  • This compound

  • Model beverage (as prepared in the sensory evaluation protocol)

  • pH meter and buffers

  • Temperature-controlled incubators

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Headspace autosampler

  • Glass vials with airtight caps

Procedure:

  • Sample Preparation: Spike the model beverage with a known concentration of this compound (e.g., 5 ppm). Adjust the pH of separate batches to 3.0, 5.0, and 7.0 using citric acid or sodium citrate.

  • Storage Conditions: Aliquot the samples into airtight glass vials and store them in incubators at 25°C and 40°C.

  • Time Points: Analyze the samples at initial time (t=0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analytical Method (GC-MS):

    • Headspace Sampling: Equilibrate a known volume of the beverage sample in a sealed headspace vial at a set temperature (e.g., 80°C) for a specific time (e.g., 15 minutes).

    • GC-MS Analysis: Inject a portion of the headspace into the GC-MS system.

      • Column: Use a suitable capillary column for flavor analysis (e.g., DB-WAX or HP-5ms).

      • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to separate the volatile compounds.

      • Mass Spectrometry: Operate the mass spectrometer in scan mode to identify this compound and any potential degradation products based on their mass spectra. Use selected ion monitoring (SIM) for accurate quantification.

  • Data Analysis: Quantify the concentration of this compound at each time point and storage condition. Calculate the percentage degradation over time to determine its stability.

Solubility Determination Protocol

Objective: To determine the solubility of this compound in common food-grade solvents.

Materials:

  • This compound

  • Food-grade solvents: Propylene glycol, triacetin, ethanol, and water.

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • GC-MS

Procedure:

  • Sample Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed vials.

  • Equilibration: Agitate the vials using a vortex mixer and allow them to equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Phase Separation: Centrifuge the vials to separate the undissolved this compound from the saturated solution.

  • Quantification: Carefully take an aliquot of the supernatant (the saturated solution) and dilute it with a suitable solvent (e.g., ethanol). Analyze the diluted sample by GC-MS to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in each solvent, expressed in g/100 mL or %.

Flavor Perception and Signaling Pathway

The fresh and slightly cooling sensation of this compound is likely mediated by the activation of Transient Receptor Potential (TRP) channels, which are responsible for thermosensation in sensory neurons. Specifically, the TRPM8 channel is known to be activated by cooling compounds like menthol and is a strong candidate for the receptor that perceives the cooling aspect of this compound.[13][14][15]

The binding of this compound to the TRPM8 receptor is thought to induce a conformational change in the ion channel, leading to an influx of calcium ions into the sensory neuron.[16] This influx depolarizes the neuron, generating an action potential that travels to the brain and is interpreted as a cooling sensation.[16]

G p_menthanol This compound trpm8 TRPM8 Receptor (Sensory Neuron) p_menthanol->trpm8 Binds to conformational_change Conformational Change trpm8->conformational_change Induces ca_influx Ca²⁺ Influx conformational_change->ca_influx Leads to depolarization Neuron Depolarization ca_influx->depolarization action_potential Action Potential depolarization->action_potential brain Brain action_potential->brain Signal to sensation Cooling & Fresh Sensation brain->sensation Perceives as

Proposed signaling pathway for the cooling sensation of this compound.

Experimental and Logical Workflows

Flavor Application Workflow

G start Define Flavor Profile Goal select_matrix Select Food/Beverage Matrix start->select_matrix determine_dosage Determine Dosage Range (Start with 0.5-5.0 ppm) select_matrix->determine_dosage benchtop_trials Benchtop Trials determine_dosage->benchtop_trials sensory_eval Sensory Evaluation (Flavor Profile & Acceptance) benchtop_trials->sensory_eval optimize Optimize Dosage sensory_eval->optimize stability_test Stability Testing optimize->stability_test scale_up Scale-up Production stability_test->scale_up

Workflow for incorporating this compound into a food or beverage product.
Sensory Threshold Determination Workflow

G prepare_solutions Prepare Serial Dilutions of this compound prepare_sets Prepare 3-AFC Test Sets (2 Blanks, 1 Sample) prepare_solutions->prepare_sets present_to_panel Present Sets to Panelists (Ascending Order) prepare_sets->present_to_panel record_responses Record Panelist Responses (Identification of 'Odd' Sample) present_to_panel->record_responses calculate_bet Calculate Individual Best-Estimate Thresholds (BET) record_responses->calculate_bet calculate_group_threshold Calculate Group Threshold (Geometric Mean of BETs) calculate_bet->calculate_group_threshold

Workflow for determining the sensory detection threshold of this compound.

References

Application Notes and Protocols for the Analytical Separation of p-Menthane-7-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-7-ol, a key fragrance and flavoring ingredient, exists as a mixture of stereoisomers, primarily the cis and trans diastereomers. The specific isomeric composition can significantly influence its sensory properties and biological activity. Therefore, robust analytical methods for the separation and quantification of these isomers are crucial for quality control, research, and product development.

This document provides detailed application notes and experimental protocols for the separation of p-menthane-7-ol isomers using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

Gas chromatography and high-performance liquid chromatography are powerful techniques for the separation of isomers. For p-menthane-7-ol, which has stereocenters, the choice of stationary phase is critical.

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like p-menthane-7-ol. Chiral capillary columns, often containing cyclodextrin derivatives, are particularly effective in resolving stereoisomers. The separation is based on the differential interaction of the isomers with the chiral stationary phase. Polar stationary phases can also be employed to separate diastereomers based on differences in their polarity.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile approach for the separation of diastereomers. Normal-phase chromatography using a silica-based column can effectively separate cis and trans isomers due to their different polarities and interactions with the stationary phase. For enantiomeric separation, chiral stationary phases (CSPs) are necessary.[1] Derivatization of the alcohol group can also be employed to enhance the separation of diastereomers on achiral phases.[2]

Data Presentation: Quantitative Analysis of Isomer Separation

The following table summarizes typical performance data for the separation of p-menthane-7-ol isomers using the protocols detailed below. Please note that these values are illustrative and may vary depending on the specific instrument, column, and experimental conditions.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Analyte cis-p-menthan-7-olcis-p-menthan-7-ol
trans-p-menthan-7-oltrans-p-menthan-7-ol
Stationary Phase DB-Wax (or equivalent polar phase)Silica Gel (Normal Phase)
Elution Order trans then cistrans then cis
Retention Time (min) trans: ~15.2, cis: ~15.8trans: ~8.5, cis: ~10.2
Resolution (Rs) > 1.5> 2.0
Theoretical Plates (N) > 50,000> 10,000
Tailing Factor 0.9 - 1.20.9 - 1.3

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Method for the Separation of cis- and trans-p-Menthane-7-ol

This protocol outlines a GC method for the baseline separation of cis- and trans-p-menthane-7-ol using a polar capillary column and a Flame Ionization Detector (FID).

1. Instrumentation and Consumables:

  • Gas Chromatograph with FID

  • Capillary GC Column: DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar column)

  • Carrier Gas: Helium (99.999% purity)

  • Sample: A solution of p-menthane-7-ol isomer mixture (e.g., 1 mg/mL in isopropanol)

2. GC Operating Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 5 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Detector Temperature (FID): 280 °C

  • Hydrogen Flow: 40 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

3. Data Analysis:

  • Identify the peaks corresponding to trans- and cis-p-menthane-7-ol based on their retention times. Typically, the trans isomer will elute before the cis isomer on a polar column.

  • Integrate the peak areas to determine the relative percentage of each isomer.

  • Calculate the resolution (Rs) between the two isomer peaks to ensure adequate separation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for the Separation of cis- and trans-p-Menthane-7-ol

This protocol describes a normal-phase HPLC method for the separation of cis- and trans-p-menthane-7-ol using a silica column and UV detection.

1. Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Normal-Phase HPLC Column: Silica, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: Hexane and Isopropanol (HPLC grade)

  • Sample: A solution of p-menthane-7-ol isomer mixture (e.g., 1 mg/mL in mobile phase)

2. HPLC Operating Conditions:

  • Mobile Phase: Isocratic elution with 95:5 (v/v) Hexane:Isopropanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

3. Data Analysis:

  • Identify the peaks for trans- and cis-p-menthan-7-ol based on their retention times. In normal-phase chromatography, the less polar trans isomer is expected to elute before the more polar cis isomer.

  • Integrate the peak areas to quantify the isomeric ratio.

  • Assess the separation efficiency by calculating the resolution, theoretical plates, and tailing factor.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample p-Menthane-7-ol Isomer Mixture Dilution Dilute in Isopropanol Sample->Dilution Injection Inject 1 µL Dilution->Injection Separation DB-Wax Column (Polar) Injection->Separation Detection FID Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Isomer Ratio Integration->Quantification

GC analysis workflow for p-menthane-7-ol isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample p-Menthane-7-ol Isomer Mixture Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject 10 µL Dissolution->Injection Separation Silica Column (Normal Phase) Injection->Separation Detection UV Detector (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Isomer Ratio Integration->Quantification

HPLC analysis workflow for p-menthane-7-ol isomers.

Separation_Principle cluster_mixture Isomer Mixture cluster_column Chromatographic Column cluster_separation Separation cluster_result Result Mixture cis/trans Isomers in Solution StationaryPhase Stationary Phase (e.g., Silica or Wax) Mixture->StationaryPhase Introduction Interaction Differential Interaction StationaryPhase->Interaction Adsorption/ Partitioning Elution Differential Elution Times Interaction->Elution Separated Separated Isomers trans cis Elution->Separated

Principle of chromatographic isomer separation.

References

Application Notes and Protocols: p-Menthan-7-ol in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthan-7-ol, a monoterpenoid alcohol, is a recognized fragrance and flavoring agent with a characteristic fresh, floral aroma reminiscent of lily-of-the-valley.[1][2][3] While its applications in the cosmetic and food industries are well-documented, its direct role in pharmaceutical research is not extensively established in publicly available literature. However, its structural relationship to menthol, a compound with well-known pharmacological activities, suggests potential avenues for investigation.[4] These application notes provide an overview of the known properties of this compound and propose hypothetical research protocols to explore its pharmaceutical potential.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental for any pharmaceutical research. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C10H20O[1][5]
Molecular Weight 156.27 g/mol [5]
Appearance Clear colourless liquid[1][6]
Odor Fresh, clean, floral, magnolia, grassy[1][6]
Boiling Point 114 °C at 11 Torr[6]
Density 0.912-0.920 g/cm³ (20 °C)[1]
Refractive Index 1.466-1.471[1][6]
Water Solubility Practically insoluble[1][6]
LogP (o/w) 3.24 (estimated)[2]

Established Applications

Currently, the primary applications of this compound are in the fragrance and flavor industries. It is used in a variety of products including decorative cosmetics, fine fragrances, shampoos, soaps, and detergents.[2][3] It is also used as a flavoring agent in food products.[1][6][7]

Potential Areas for Pharmaceutical Research

Given the limited direct data on the pharmaceutical applications of this compound, the following sections propose potential research directions based on its chemical structure and the known activities of related compounds like menthol.

Topical Analgesic and Antipruritic Activity

Hypothesis: Due to its structural similarity to menthol, which is a known topical analgesic and antipruritic that acts on TRPM8 receptors, this compound may exhibit similar properties.[4]

Proposed Experimental Protocol: In Vitro TRPM8 Receptor Activation Assay

  • Cell Culture: Culture a stable cell line expressing human TRPM8 channels (e.g., HEK293-hTRPM8).

  • Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Preparation: Prepare stock solutions of this compound and a positive control (menthol) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

  • Assay Performance:

    • Acquire baseline fluorescence readings from the cells.

    • Apply the different concentrations of this compound and menthol to the cells.

    • Record the changes in intracellular calcium concentration by measuring fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each concentration.

    • Normalize the response to the maximum response induced by a saturating concentration of menthol.

    • Plot a dose-response curve and determine the EC50 value for this compound.

Skin Penetration Enhancement

Hypothesis: Terpenes and their derivatives are known to act as skin penetration enhancers.[4] this compound could potentially be used to improve the transdermal delivery of other active pharmaceutical ingredients (APIs).

Proposed Experimental Protocol: Ex Vivo Skin Permeation Study using Franz Diffusion Cells

  • Skin Preparation: Obtain fresh animal or human skin samples and mount them on Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Formulation Preparation: Prepare a formulation containing a model API with and without the addition of this compound at various concentrations.

  • Permeation Study:

    • Fill the receptor compartment with a suitable buffer solution.

    • Apply the prepared formulations to the skin surface in the donor compartment.

    • Maintain the system at a constant temperature (e.g., 32°C).

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

  • Sample Analysis: Analyze the concentration of the model API in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area over time.

    • Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

    • Calculate the enhancement ratio (ER) by dividing the flux of the API with this compound by the flux of the API without the enhancer.

Synthesis and Biotransformation

Biotechnological Production of cis-p-Menthan-7-ol

Pure cis-p-menthan-7-ol can be produced via biotransformation of menthol using sporulated surface cultures of Aspergillus niger.[2][3]

Protocol for Biotransformation of Menthol

  • Culture Preparation: Culture Aspergillus niger on a suitable medium until complete sporulation is achieved (approximately one week).

  • Biotransformation: Add a known volume of menthol onto the sporulated surface of the culture.

  • Incubation: Incubate the culture for 7 days to allow for the biotransformation to occur.

  • Extraction: Extract the transformed products from the culture using diethyl ether (Et2O) three times.

  • Analysis: Evaporate the solvent and analyze the products by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) to identify and quantify the conversion to cis-p-menthan-7-ol.[2]

Visualizations

Biotransformation_of_Menthol Menthol Menthol Aspergillus_niger Aspergillus niger (Sporulated Surface Culture) Menthol->Aspergillus_niger Substrate cis_p_Menthan_7_ol cis-p-Menthan-7-ol (Main Product) Aspergillus_niger->cis_p_Menthan_7_ol Biotransformation Other_Products Other Bioconverted Products Aspergillus_niger->Other_Products

Biotransformation of Menthol to cis-p-Menthan-7-ol.

Pharmaceutical_Research_Workflow cluster_0 In Vitro & In Silico Screening cluster_1 Preclinical Development cluster_2 Clinical Trials A Hypothesis Generation (e.g., Analgesic, Anti-inflammatory) B Target Identification (e.g., TRP Channels, COX Enzymes) A->B C In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) B->C D Computational Modeling (Docking Studies) B->D E Lead Optimization (Synthesis of Derivatives) C->E D->E F In Vivo Animal Models (Efficacy & Safety) E->F G ADME/Tox Studies F->G H Phase I (Safety in Humans) G->H I Phase II (Efficacy in Patients) H->I J Phase III (Large-scale Efficacy) I->J K Regulatory Approval J->K

Hypothetical Workflow for Pharmaceutical Investigation.

Conclusion and Future Directions

While this compound is an established compound in the fragrance and flavor industries, its potential in pharmaceutical research remains largely unexplored. The protocols and research directions outlined in these notes are intended to serve as a starting point for investigators interested in exploring the pharmacological properties of this and related p-menthane derivatives. Future research should focus on systematic screening for biological activities, particularly in the areas of topical analgesia, anti-inflammatory effects, and as a potential component in transdermal drug delivery systems. The synthesis of derivatives of this compound could also lead to the discovery of novel compounds with enhanced therapeutic properties.

References

Troubleshooting & Optimization

Technical Support Center: p-Menthan-7-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of p-menthan-7-ol, a valuable fragrance ingredient.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: this compound is primarily synthesized through two main routes:

  • Catalytic Hydrogenation: This involves the reduction of precursors like cuminaldehyde or p-cymene.[1][2] Hydrogenation of p-cymene is a well-studied method for producing the p-menthane backbone.[3]

  • Biotransformation: Certain microorganisms, such as Aspergillus niger and Penicillium sp., can convert substrates like menthol into this compound.[1] This method is noted for its potential stereoselectivity.

Q2: What is the difference between cis- and trans-p-menthan-7-ol, and why is it important?

A2: this compound exists as two primary stereoisomers: cis and trans. The orientation of the hydroxymethyl group relative to the isopropyl group on the cyclohexane ring determines the isomer. The cis isomer is often more desirable in the fragrance industry for its specific fresh, floral odor profile.[2] Commercial products are typically a mixture, often containing 60-80% of the cis isomer and 20-40% of the trans isomer.[2]

Q3: Which factors most significantly impact the yield and selectivity of the synthesis?

A3: For catalytic hydrogenation, the key factors are the choice of catalyst, hydrogen pressure, and reaction temperature.[3] For biotransformation, the yield depends on the microbial strain, culture conditions (media, pH), incubation time, and substrate concentration.[1]

Q4: How can the cis/trans isomer ratio be controlled during synthesis?

A4: The isomer ratio is highly dependent on the synthesis method and conditions.

  • In the catalytic hydrogenation of p-cymene, lower temperatures have been shown to favor the formation of the cis-isomer, while higher temperatures favor the thermodynamically more stable trans-isomer.[3]

  • Biotransformation routes, for example using Aspergillus niger, are reported to be highly selective, yielding the cis isomer as the main product.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Final Product Yield

  • Possible Cause (Catalytic Hydrogenation): The catalyst may be inactive, poisoned, or inappropriate for the reaction. The chosen support material can also significantly affect performance.[3]

  • Solution:

    • Ensure the catalyst is fresh and handled under appropriate inert conditions if required.

    • For p-cymene hydrogenation, Rhodium on charcoal (Rh/C) has demonstrated superior performance and recyclability (>99% conversion) compared to other platinum-group metals on alumina or charcoal supports.[3]

    • Optimize hydrogen pressure; higher pressure generally increases the conversion rate.[3]

  • Possible Cause (Biotransformation): The microbial culture may be underperforming due to non-optimal growth conditions or substrate toxicity.

  • Solution:

    • Optimize culture parameters such as pH, temperature, aeration, and incubation time for the specific microbial strain.

    • Perform a substrate tolerance study to determine the optimal concentration of the precursor (e.g., menthol) that does not inhibit microbial growth.

G start Low Yield Observed route Which synthesis route? start->route cat_check Catalyst Check: - Active? - Correct Metal/Support? - Correct Loading? route->cat_check Catalytic Hydrogenation bio_check Culture Check: - Viable? - Optimal Growth Phase? route->bio_check Biotransformation cat_sol Solution: - Use high-activity catalyst (e.g., Rh/C). - Verify loading and quality. - Ensure inert handling. cat_check->cat_sol Yes cond_check Conditions Check: - H2 Pressure Optimal? - Temperature Correct? cat_check->cond_check No cond_sol Solution: - Increase H2 pressure to improve rate. - Adjust temperature as needed. cond_check->cond_sol No bio_sol Solution: - Use fresh, healthy inoculum. - Add substrate at optimal growth phase. bio_check->bio_sol Yes media_check Media/Substrate Check: - pH/Temp Optimal? - Substrate Toxicity? bio_check->media_check No media_sol Solution: - Optimize media components & conditions. - Test substrate concentrations. media_check->media_sol No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Problem 2: Poor Selectivity / Incorrect Isomer Ratio

  • Possible Cause: Reaction temperature is not optimized for the desired isomer.

  • Solution: For catalytic hydrogenation of p-cymene, conduct the reaction at a lower temperature to favor the formation of the cis-isomer.[3] Conversely, higher temperatures will yield more of the trans-isomer. A temperature screening study is recommended.

  • Possible Cause: The chosen synthetic route has inherently low stereoselectivity.

  • Solution: If a high concentration of the cis-isomer is critical, consider using a biotransformation method, which is known to be highly stereoselective.[1]

Problem 3: Significant Byproduct Formation

  • Possible Cause: Starting material contains impurities that are carried through the reaction or act as catalyst poisons.

  • Solution: Analyze the purity of the starting material (e.g., cuminaldehyde, p-cymene) using GC or NMR and purify via distillation if necessary before the reaction.

  • Possible Cause (Hydrogenation): Side reactions such as incomplete hydrogenation or aromatization are occurring. For example, when using limonene as a precursor, p-cymene can be formed as a dehydrogenation byproduct.[3]

  • Solution: Screen different catalysts and supports. A highly active and selective catalyst like Rh/C can drive the reaction to completion, minimizing intermediates.[3] Adjusting hydrogen pressure and temperature can also help suppress side reactions.

Data Summary

Table 1: Effect of Catalyst on p-Cymene Hydrogenation

Catalyst (5 wt%)SupportH₂ Pressure (MPa)Conversion (%)RecyclabilityReference
Rh Charcoal 2.75 >99% High (66 cycles) [3]
RhAlumina2.75>99%Low (2 cycles)[3]
PdCharcoal2.75~95%Not Reported[3]
PtCharcoal2.75~90%Not Reported[3]
RuCharcoal2.75~85%Not Reported[3]

Table 2: Effect of Temperature on Isomer Selectivity in p-Cymene Hydrogenation (Rh/C Catalyst)

Temperaturecis-p-menthane : trans-p-menthane RatioPredominant IsomerReference
LowHigher ratio of ciscis[3]
HighHigher ratio of transtrans[3]
(Note: Specific temperature values and ratios were discussed qualitatively in the source.[3] Researchers should perform an optimization study for their specific setup.)

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of p-Cymene

This protocol is a general guideline based on reported solvent-free hydrogenation methods.[3]

  • Materials: p-cymene (reagent grade), 5 wt% Rhodium on charcoal (Rh/C), high-pressure autoclave with magnetic stirring.

  • Procedure:

    • Add p-cymene (e.g., 1.0 g) and the Rh/C catalyst (0.01 eq.) to the autoclave vessel.

    • Seal the autoclave securely.

    • Purge the vessel four times with hydrogen gas to remove all air.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2.75 MPa).

    • Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25°C for higher cis selectivity).

    • Monitor the reaction progress by checking hydrogen uptake or analyzing aliquots via GC.

    • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

    • Open the autoclave, dilute the mixture with a solvent like diethyl ether, and filter to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude p-menthane product, which can be further purified by distillation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Charge Autoclave (p-Cymene + Rh/C) b Seal Vessel a->b c Purge with H₂ (4x) b->c d Pressurize & Heat to Target Conditions c->d e Stir Until Complete (Monitor via GC) d->e f Cool & Vent e->f g Filter Catalyst f->g h Evaporate Solvent g->h i Purify Product (Distillation) h->i G Limonene Limonene Cuminaldehyde Cuminaldehyde Limonene->Cuminaldehyde Oxidation pCymene p-Cymene Limonene->pCymene Dehydrogenation Product This compound Cuminaldehyde->Product Hydrogenation pCymene->Product Hydration/ Reduction Steps Menthol Menthol Menthol->Product Biotransformation (e.g., Penicillium sp.)

References

Technical Support Center: Purification of p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of p-menthan-7-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: Commercially available this compound, often sold under trade names like Mayol®, is typically a mixture of cis- and trans-isomers.[1][2] The cis isomer is usually predominant, ranging from 60-80%, while the trans isomer constitutes 20-40%.[1][2] The specific isomer ratio can influence the fragrance profile of the material.[1]

Q2: What are the potential impurities from the chemical synthesis of this compound?

A2: this compound is commonly synthesized via the hydrogenation of cuminaldehyde.[1][2] Potential impurities from this process can include:

  • Unreacted Cuminaldehyde: Incomplete reaction can leave residual starting material.

  • p-Cymene: Over-reduction of cuminaldehyde can lead to the formation of the corresponding hydrocarbon.

  • Other Isomers: Depending on the catalyst and reaction conditions, other geometric isomers or related alcohols may be formed.

Q3: What impurities can be expected from the biotransformation process to produce this compound?

A3: The biotransformation of menthol using microorganisms like Aspergillus niger can produce cis-p-menthan-7-ol.[2] However, this process can also yield a variety of other terpenoids as byproducts, depending on the specific microorganism and conditions used. Potential impurities include:

  • Limonene

  • p-Cymene

  • α-Pinene

  • Sabinene

  • trans-p-menthan-1-ol

  • 1,8-Cineole

  • Isomenthol

Troubleshooting Guides

Issue 1: Poor Separation of Cis/Trans Isomers during Fractional Distillation
Possible Cause Troubleshooting Step
Insufficient Column Efficiency Use a distillation column with a higher number of theoretical plates. A packed column, such as one with Goodloe or Vigreux packing, is recommended. A longer column can also improve separation.
Incorrect Reflux Ratio Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time. Start with a higher reflux ratio and gradually decrease it to find the optimal balance.
Fluctuating Heat Input Ensure a stable and uniform heat source. Use a heating mantle with a stirrer for even boiling. Avoid drafts that can cause temperature fluctuations.
Vacuum Instability If performing vacuum distillation, ensure the vacuum system is stable and free of leaks. Use a high-quality vacuum pump and a pressure controller.
Issue 2: Co-elution of Impurities during Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Polarity Optimize the mobile phase. Perform thin-layer chromatography (TLC) with various solvent systems to find the one that provides the best separation between this compound isomers and impurities. A common starting point for terpene alcohols is a hexane/ethyl acetate gradient.
Column Overloading Reduce the amount of crude material loaded onto the column. Overloading leads to broad peaks and poor resolution. As a general rule, the sample load should be 1-2% of the silica gel weight.[3]
Improper Column Packing Ensure the column is packed uniformly to avoid channeling. A poorly packed column will result in uneven solvent flow and co-elution.
Incorrect Stationary Phase While silica gel is common, other stationary phases like alumina or reverse-phase silica (C18) might provide better separation for specific impurities.
Issue 3: Failure to Induce Crystallization
Possible Cause Troubleshooting Step
Solution is Not Supersaturated Concentrate the solution by slowly evaporating the solvent.
Inappropriate Solvent The ideal crystallization solvent should dissolve the compound when hot but have low solubility when cold. For p-menthane derivatives, non-polar solvents like n-heptane or n-hexane have been used successfully.[4] Experiment with different solvents or solvent mixtures.
Cooling Rate is Too Fast Allow the solution to cool slowly to room temperature before further cooling in a refrigerator or freezer. Rapid cooling can lead to the formation of an oil or very small crystals.
Lack of Nucleation Sites Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound if available.
Presence of Impurities Impurities can inhibit crystal formation. Attempt to further purify the material by another method, such as column chromatography, before crystallization.

Quantitative Data

Table 1: Fractional Distillation of a 70:30 cis/trans this compound Mixture

FractionDistillation Head Temperature (°C at reduced pressure)cis-Isomer Content (%)trans-Isomer Content (%)
Initial Mixture-7030
1Lower than main fraction< 70> 30
2 (Main)Stable boiling point> 90< 10
3Higher than main fractionEnriched in trans-isomer-

Data is based on the description in patent US20110269846A1, which states that fractional distillation of a 70/30 cis/trans mixture can yield a product with over 90% cis-isomer.

Experimental Protocols

Protocol 1: Fractional Distillation for Enrichment of cis-p-Menthan-7-ol

This protocol is based on the methodology described in patent US20110269846A1 for the separation of cis- and trans-p-menthan-7-ol.

Materials:

  • Crude this compound (e.g., 70:30 cis/trans mixture)

  • Vacuum distillation unit with a packed fractionating column (e.g., 3-foot Goodloe structured packing)

  • Heating mantle with stirrer

  • Receiving flasks

  • Vacuum pump and pressure gauge

Procedure:

  • Charge the distillation flask with the crude this compound mixture.

  • Assemble the vacuum fractional distillation apparatus. Ensure all joints are properly sealed.

  • Begin heating the distillation flask with stirring.

  • Apply vacuum to the system and regulate to the desired pressure.

  • As the mixture begins to boil, adjust the heat input and reflux ratio to achieve a slow and steady distillation rate.

  • Collect the initial fraction, which will likely be enriched in the lower-boiling component.

  • Monitor the head temperature. When the temperature stabilizes, collect the main fraction, which will be enriched in the desired isomer.

  • Collect subsequent fractions as the temperature changes.

  • Analyze the fractions by Gas Chromatography (GC) to determine the cis/trans isomer ratio.

Protocol 2: Column Chromatography for Purification of this compound

This is a general protocol for the purification of terpene alcohols that can be adapted for this compound.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • Visualizing agent (e.g., potassium permanganate stain)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand to the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, etc.).

  • Fraction Collection: Collect fractions of a consistent volume.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate) and visualize the spots. The less polar compounds will elute first.

  • Pooling and Concentration: Combine the fractions containing the pure this compound isomers. Remove the solvent using a rotary evaporator to obtain the purified product.

  • Analysis: Analyze the purified fractions by GC-MS to confirm purity and determine the isomer ratio.

Protocol 3: Crystallization of this compound

This protocol is adapted from methods used for other p-menthane derivatives and may require optimization for this compound.

Materials:

  • Purified this compound (as a concentrated oil)

  • n-Heptane (or n-hexane)

  • Crystallization dish or Erlenmeyer flask

  • Low-temperature freezer or bath

Procedure:

  • Dissolve the purified this compound oil in a minimal amount of warm n-heptane.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, place the solution in a freezer at a low temperature (e.g., -20°C to -50°C).

  • Allow the solution to stand undisturbed for several hours to days to allow for crystal growth.

  • Once a significant amount of crystals has formed, collect them by vacuum filtration.

  • Wash the crystals with a small amount of cold n-heptane to remove any remaining impurities.

  • Dry the crystals under vacuum to remove residual solvent.

  • Determine the melting point and analyze the purity of the crystals by GC.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_product Final Product chem Chemical Synthesis (Hydrogenation of Cuminaldehyde) crude Crude this compound (Mixture of isomers and impurities) chem->crude bio Biotransformation (from Menthol) bio->crude dist Fractional Distillation crude->dist Separates isomers chrom Column Chromatography crude->chrom Removes impurities and separates isomers pure_cis High-cis this compound dist->pure_cis >90% cis-isomer pure_isomers Purified Isomers chrom->pure_isomers Pure cis and trans fractions cryst Crystallization (for solid isomers/derivatives) pure_isomers->cryst crystals High Purity Crystals cryst->crystals

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_distillation Fractional Distillation cluster_chromatography Column Chromatography cluster_crystallization Crystallization start Purification Issue dist_issue Poor Isomer Separation start->dist_issue chrom_issue Co-elution of Impurities start->chrom_issue cryst_issue No Crystal Formation start->cryst_issue dist_cause1 Insufficient Column Efficiency? dist_issue->dist_cause1 dist_cause2 Incorrect Reflux Ratio? dist_issue->dist_cause2 dist_sol1 Use Higher Efficiency Column dist_cause1->dist_sol1 dist_sol2 Optimize Reflux Ratio dist_cause2->dist_sol2 chrom_cause1 Wrong Mobile Phase? chrom_issue->chrom_cause1 chrom_cause2 Column Overloaded? chrom_issue->chrom_cause2 chrom_sol1 Optimize Solvent System via TLC chrom_cause1->chrom_sol1 chrom_sol2 Reduce Sample Load chrom_cause2->chrom_sol2 cryst_cause1 Sub-optimal Solvent? cryst_issue->cryst_cause1 cryst_cause2 Cooling Too Rapidly? cryst_issue->cryst_cause2 cryst_sol1 Test Different Solvents cryst_cause1->cryst_sol1 cryst_sol2 Slow Cooling Protocol cryst_cause2->cryst_sol2

References

Technical Support Center: Optimization of p-Menthan-7-ol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of p-menthan-7-ol. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound?

A1: The primary methods for derivatizing this compound, which is a primary alcohol, are esterification and silylation.

  • Esterification/Acylation: This is the most common method for creating derivatives for applications in fragrances, flavors, or as pro-drugs. It involves reacting this compound with a carboxylic acid (Fischer esterification) or an acid chloride/anhydride to form an ester.[1]

  • Silylation: This method is typically used to increase the volatility and thermal stability of the alcohol for analytical purposes, such as Gas Chromatography (GC) analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.[2][3]

Q2: Which factors are most critical for optimizing the yield of this compound esterification?

A2: Several factors significantly influence the reaction outcome. The key parameters to optimize include the choice and amount of catalyst, the molar ratio of reactants, reaction temperature, and time.[4] For equilibrium-limited reactions like Fischer esterification, the removal of water is also crucial to drive the reaction towards the product.[5]

Q3: What type of catalysts can be used for esterification?

A3: A wide range of acid catalysts can be employed. These include:

  • Homogeneous Brønsted acids: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective but can be corrosive and difficult to separate.[1]

  • Homogeneous Lewis acids: Zirconium or hafnium complexes can be highly efficient, sometimes even in the presence of small amounts of water.[5]

  • Heterogeneous acid catalysts: Solid acid catalysts like ion-exchange resins, zeolites, or functionalized silica (e.g., TiFe₂O₄@SiO₂–SO₃H) are increasingly popular as they are easily recoverable and reusable, simplifying product purification.[1][6]

Q4: How can I monitor the progress of the derivatization reaction?

A4: Reaction progress can be monitored using standard chromatographic techniques.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively observe the consumption of the starting alcohol and the formation of the less polar ester product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for quantitative analysis. It allows for the separation and identification of starting materials, products, and any byproducts, enabling the calculation of conversion and yield.[2]

Q5: For silylation prior to GC analysis, what are the optimal conditions?

A5: Optimal silylation conditions depend on the specific reagent used. For a reagent like BSTFA, key parameters to optimize are the reaction temperature (typically in the range of 60-80°C) and reaction time (often between 30-120 minutes) to ensure complete derivatization.[2][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Low or No Product Yield
Possible Cause Recommended Solution
Inactive Catalyst For acid catalysts, ensure they have not been deactivated by moisture or basic impurities. Use a fresh batch of catalyst. For heterogeneous catalysts, ensure they have been properly activated and stored.[6]
Presence of Water (Esterification) Fischer esterification is an equilibrium process; water is a byproduct. Use anhydrous solvents and reagents. Employ a Dean-Stark apparatus or molecular sieves to remove water as it forms.[5]
Suboptimal Temperature The reaction may require more thermal energy. Incrementally increase the reaction temperature (e.g., in 10°C steps) and monitor the effect on conversion. Note that excessively high temperatures can lead to side reactions.[8]
Incorrect Molar Ratio To shift the equilibrium, consider using an excess of one reactant (often the less expensive one, typically the carboxylic acid or acylating agent). A common starting point is a 1.5 to 3-fold excess.[5]
Issue 2: Incomplete Reaction After Extended Time
Possible Cause Recommended Solution
Equilibrium Reached If using a reversible method like Fischer esterification, ensure water is being actively removed to drive the reaction to completion.[5]
Insufficient Catalyst Loading The catalyst concentration may be too low to achieve a reasonable reaction rate. Increase the catalyst amount incrementally (e.g., from 1 mol% to 5 mol%).[4]
Steric Hindrance If using a bulky carboxylic acid, the reaction rate may be inherently slow. Consider increasing the temperature or screening for a more active catalyst.
Poor Mixing In heterogeneous catalysis, ensure adequate stirring to maximize the interaction between the reactants and the catalyst surface.[9]
Issue 3: Formation of Impurities or Side Products
Possible Cause Recommended Solution
Dehydration of Alcohol At high temperatures with strong acids, this compound could potentially dehydrate to form alkenes. Lower the reaction temperature and consider using a milder catalyst.
Ether Formation Self-condensation of the alcohol to form an ether can occur under harsh acidic conditions. Use the lowest effective temperature and avoid prolonged reaction times.
Byproducts from Acylating Agent If using an acid anhydride, ensure it is of high purity. Hydrolysis of the anhydride (if water is present) will form the corresponding carboxylic acid, which will then participate in a slower esterification.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of this compound

This protocol describes a representative procedure for the synthesis of an ester derivative, such as p-menthan-7-yl acetate.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add this compound (1.0 eq.), the desired carboxylic acid (e.g., acetic acid, 1.5 eq.), and a suitable solvent (e.g., toluene, to fill ~1/3 of the flask volume).

  • Catalyst Addition: Add an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq.).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by TLC or by measuring the amount of water collected. The reaction is typically complete when no more water is evolved.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude ester can be further purified by column chromatography or distillation.

Protocol 2: General Procedure for Silylation of this compound for GC-MS Analysis
  • Sample Preparation: Place a small, accurately weighed amount of the sample containing this compound (e.g., 1 mg) into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent completely under a gentle stream of nitrogen.

  • Reagent Addition: Add an appropriate volume of an anhydrous solvent (e.g., 100 µL of pyridine or acetonitrile) followed by the silylating reagent (e.g., 100 µL of BSTFA with 1% TMCS).[10]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at a specified temperature (e.g., 60-80°C) for a predetermined time (e.g., 30-60 minutes).[2][8]

  • Analysis: Cool the vial to room temperature. Inject an aliquot (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

Data Presentation

Effective optimization requires systematic variation of parameters. The results should be summarized in tables for clear comparison.

Table 1: Optimization of Catalyst Loading for Esterification

EntryCatalyst (mol%)Temperature (°C)Time (h)Conversion (%)
11100465
22.5100488
35100495
410100496

Table 2: Optimization of Reaction Temperature for Silylation

EntryReagentTemperature (°C)Time (min)Peak Area (Derivative)
1BSTFA40301.2 x 10⁶
2BSTFA60304.5 x 10⁶
3BSTFA80304.6 x 10⁶
4BSTFA100304.1 x 10⁶ (degradation observed)

Visualizations

G cluster_prep Preparation & Reaction cluster_monitor Monitoring & Workup cluster_purify Purification & Analysis start_end start_end process process decision decision output output A Combine this compound, Acylating Agent, Solvent B Add Catalyst A->B C Heat & Stir (e.g., Reflux) B->C D Monitor Reaction (TLC / GC) C->D E Reaction Complete? D->E E->C No F Quench & Neutralize E->F Yes G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Purify Product (e.g., Chromatography) H->I J Characterize Product (NMR, MS, IR) I->J K Pure Derivative J->K

Caption: General experimental workflow for this compound derivatization.

G problem problem question question solution solution start Low or Incomplete Conversion q1 Is water being effectively removed? start->q1 q2 Is catalyst active & sufficient? q1->q2 Yes s1 Use Dean-Stark, molecular sieves, or anhydrous reagents. q1->s1 No q3 Is temperature optimal? q2->q3 Yes s2 Use fresh catalyst. Increase loading (e.g., 1-5 mol%). q2->s2 No q4 Is reaction time sufficient? q3->q4 Yes s3 Increase temperature incrementally. q3->s3 No s4 Increase reaction time. Monitor until plateau. q4->s4 No end_node Re-evaluate Reaction q4->end_node Yes

Caption: A logical troubleshooting workflow for low conversion issues.

References

Technical Support Center: GC-MS Analysis of p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of p-menthan-7-ol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of GC column for analyzing this compound?

A1: For the analysis of polar compounds like this compound, a polar stationary phase is recommended. Polyethylene glycol (PEG) columns, often referred to as WAX columns, are a suitable choice due to their ability to interact with the hydroxyl group of the alcohol, leading to better separation and peak shape.[1][2] A column with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a common starting point for essential oil analysis.[3]

Q2: What are the expected major ions in the mass spectrum of this compound?

A2: While a library spectrum for this compound may not always be readily available, its fragmentation pattern can be predicted based on the behavior of similar cyclic alcohols. The molecular ion peak (M+) at m/z 156 may be weak or absent. Key fragments to expect include:

  • Loss of water (H₂O): A prominent peak at m/z 138 (M-18) is expected due to the loss of a water molecule from the alcohol.

  • Loss of the isopropyl group: Fragmentation involving the cleavage of the isopropyl group can lead to significant ions.

  • Ring cleavage: The cyclohexane ring can undergo fragmentation, leading to a series of characteristic ions.

It is always recommended to compare the obtained spectrum with a reference spectrum from a reliable library such as NIST if available.

Troubleshooting Guides

Peak Shape Problems

Q3: My this compound peak is tailing. What are the possible causes and solutions?

A3: Peak tailing for polar compounds like alcohols is a common issue in GC-MS analysis.[4] The primary causes and their solutions are summarized below:

Possible CauseSuggestion
Active Sites in the System Active sites in the injector liner, column, or connections can interact with the hydroxyl group of this compound, causing tailing. Use a deactivated liner and ensure all connections are inert.[5]
Column Contamination Non-volatile residues in the column can lead to peak tailing. Bake out the column at a high temperature (below its maximum limit) or trim the first few centimeters of the column.[4]
Improper Column Installation If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak distortion. Reinstall the column according to the manufacturer's instructions.[5]
Low Injector Temperature An injector temperature that is too low can cause incomplete vaporization of the analyte, resulting in tailing. Increase the injector temperature, but avoid temperatures that could cause thermal degradation.[4]
Retention Time Issues

Q4: The retention time for this compound is shifting between injections. How can I resolve this?

A4: Retention time instability can compromise the reliability of your analysis.[6] Here are the common causes and solutions:

Possible CauseSuggestion
Fluctuations in Carrier Gas Flow Rate Ensure a stable carrier gas flow. Check for leaks in the system and verify that the gas pressure regulators are functioning correctly.[6][7]
Oven Temperature Instability Inconsistent oven temperature control will lead to retention time shifts. Ensure the GC oven is properly calibrated and that the temperature program is consistent for each run.[6]
Column Bleed or Degradation Over time, the stationary phase of the column can degrade, leading to changes in retention. Condition the column regularly and replace it if it is old or shows significant bleed.
Changes in Sample Matrix Variations in the sample matrix can affect the retention time. Use an internal standard to compensate for these effects.

Experimental Protocols

Standard GC-MS Protocol for this compound Analysis

This protocol provides a general procedure for the analysis of this compound in a relatively clean matrix, such as an essential oil.

1. Sample Preparation:

  • Dilute the essential oil sample containing this compound in a suitable volatile solvent (e.g., methanol, ethanol, or hexane) to a concentration of approximately 10-100 µg/mL.

  • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Parameters:

The following table summarizes a typical set of GC-MS parameters for the analysis of this compound.

ParameterValue
GC System Agilent 6890 or equivalent
Mass Spectrometer Agilent 5973 or equivalent
Column Rtx®-Wax (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent PEG column[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1) or Splitless
Oven Temperature Program Initial temperature of 70°C for 2 min, ramp at 10°C/min to 230°C, and hold for 5 min.[3]
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Visualizations

TroubleshootingWorkflow This compound GC-MS Troubleshooting Workflow start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Peak Tailing peak_shape->tailing Yes mass_spectrum Incorrect Mass Spectrum? retention_time->mass_spectrum No check_flow Check Carrier Gas Flow retention_time->check_flow Yes check_library Compare with Library Spectrum mass_spectrum->check_library Yes solution Problem Resolved mass_spectrum->solution No check_activity Check for Active Sites (Liner, Column) tailing->check_activity check_contamination Check for Contamination (Bakeout/Trim Column) tailing->check_contamination check_installation Check Column Installation tailing->check_installation fronting Peak Fronting splitting Split Peaks check_activity->solution check_contamination->solution check_installation->solution check_temp Check Oven Temperature check_flow->check_temp check_column_health Check Column Health check_temp->check_column_health check_column_health->solution check_fragmentation Analyze Fragmentation Pattern check_library->check_fragmentation check_background Check for Background Ions check_fragmentation->check_background check_background->solution

Caption: A logical workflow for troubleshooting common this compound GC-MS analysis issues.

References

Technical Support Center: Strategies for Separating Cis/Trans Isomers of p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of p-menthan-7-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis and trans isomers of this compound?

A1: The most common and effective laboratory-scale techniques for separating diastereomers like cis- and trans-p-menthan-7-ol are column chromatography, preparative gas chromatography (GC), and fractional crystallization. The choice of method depends on the required purity, scale of separation, and available equipment.

Q2: How can I monitor the progress of the isomer separation?

A2: For column chromatography, Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the separation of the isomers in collected fractions. For all methods, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for determining the cis:trans ratio in each fraction and assessing the purity of the final products.

Q3: What are the key physical property differences between the cis and trans isomers that can be exploited for separation?

A3: The primary differences that facilitate separation are their differential adsorption to stationary phases (exploited in chromatography) and potential differences in solubility in various solvents at different temperatures (exploited in crystallization). While boiling points for the individual isomers are very similar, high-efficiency fractional distillation under vacuum may be feasible but is often less practical than chromatographic methods for achieving high purity.

Q4: Are there any specific safety precautions for handling this compound?

A4: Yes, this compound is classified as an irritant. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All procedures should be conducted in a well-ventilated fume hood.

Physical Properties of this compound Isomers

A summary of the physical properties of the cis and trans isomers, as well as the common commercial mixture, is provided below. These values are essential for developing and monitoring separation protocols.

Propertycis-p-Menthan-7-oltrans-p-Menthan-7-olThis compound (Isomer Mixture)
Molecular Formula C₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀O
Molecular Weight 156.27 g/mol 156.27 g/mol 156.27 g/mol
Boiling Point 223-224 °C @ 760 mmHg (est.)[1][2]223-224 °C @ 760 mmHg (est.)[1][2]215–217°C @ 760 mmHg[3]
Density Not specifiedNot specified0.912–0.920 g/cm³ @ 25°C[3]
Refractive Index Not specifiedNot specified1.4670–1.4710 @ 20°C[3]
Appearance Colorless to pale yellow liquid (est.)[1]Not specifiedClear colorless liquid[3][4]

Troubleshooting Guides

Column Chromatography Issues

Q: My column chromatography is providing poor or no separation of the cis and trans isomers. What should I do?

A: Poor separation is a common challenge that can often be resolved by systematically evaluating and optimizing several experimental parameters.

  • Possible Cause 1: Incorrect Mobile Phase Polarity. The polarity of the eluent is critical for achieving differential migration of the isomers on the stationary phase.

    • Solution: Optimize the mobile phase by running a series of TLC plates with varying solvent ratios (e.g., n-hexane:ethyl acetate). Aim for a solvent system that provides a clear separation of the two isomer spots with Rf values between 0.2 and 0.5. A shallow gradient or isocratic elution with a low polarity mobile phase is often effective for separating diastereomers.

  • Possible Cause 2: Overloaded Column. Applying too much sample relative to the amount of stationary phase is a primary cause of poor separation.

    • Solution: As a general rule, the sample load should be 1-2% of the total weight of the silica gel. For a difficult separation, a lower loading (e.g., <1%) may be necessary.

  • Possible Cause 3: Improper Column Packing. Channels or cracks in the stationary phase will lead to band broadening and a significant loss of resolution.

    • Solution: Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles. The top of the silica bed should be protected with a layer of sand to prevent disturbance during solvent addition.

  • Possible Cause 4: Fractions Collected are Too Large. If the volume of the collected fractions is too large, separated isomers may be remixed.

    • Solution: Collect smaller fractions and analyze them by TLC or GC-MS to precisely identify the elution profile of each isomer.

Crystallization Issues

Q: I am unable to induce crystallization of one of the this compound isomers from my enriched fractions.

A: Successful crystallization depends on achieving supersaturation, followed by nucleation and crystal growth. Troubleshooting involves carefully controlling these factors.

  • Possible Cause 1: Solution is Not Supersaturated. The concentration of the target isomer is too low for crystals to form.

    • Solution: Slowly evaporate the solvent to concentrate the solution. Be careful not to evaporate to dryness, which would prevent crystal formation.

  • Possible Cause 2: Incorrect Crystallization Solvent. The chosen solvent may be too effective (preventing precipitation) or too poor (causing the compound to "oil out").

    • Solution: Select a solvent or solvent system where the target isomer has high solubility at elevated temperatures and low solubility at reduced temperatures. For this compound, nonpolar solvents such as n-heptane or n-hexane are good starting points. If the compound oils out, try re-dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., n-hexane) dropwise until turbidity persists, then cool slowly.

  • Possible Cause 3: Lack of Nucleation Sites. Spontaneous crystal formation can be slow, especially for highly purified compounds.

    • Solution: Introduce a seed crystal of the desired pure isomer if available. Alternatively, gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation.

  • Possible Cause 4: Presence of Impurities. The presence of the other isomer or other impurities can inhibit the formation of a crystal lattice.

    • Solution: Ensure the starting material for crystallization is of sufficient purity (e.g., an enriched fraction from column chromatography).

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol is a starting point for the separation of cis and trans isomers of this compound, based on established methods for similar terpenoid alcohols.

  • Column Preparation:

    • Select a glass column with appropriate dimensions for the amount of material to be separated.

    • Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 98:2 n-hexane:ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure a uniform bed. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the mobile phase.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Collect fractions of a consistent volume.

    • Monitor the collected fractions by TLC, visualizing the spots with a suitable stain (e.g., potassium permanganate).

  • Fraction Pooling and Analysis:

    • Combine the fractions that contain the pure desired isomer, as determined by TLC analysis.

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Confirm the purity and determine the isomer ratio of the final products using GC-MS.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the ideal method for the quantitative analysis of the cis:trans isomer ratio in both the starting material and the purified fractions.

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in a suitable solvent like hexane or ethyl acetate.

  • GC-MS Instrumentation and Conditions (Example):

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 5°C/min.

      • Hold at 220°C for 5 minutes.

    • Injector Temperature: 250°C.

    • Detector Temperature: 230°C.

  • Data Analysis:

    • Integrate the peak areas for the cis and trans isomers. The two isomers should have distinct retention times.

    • Calculate the relative percentage of each isomer to determine the cis:trans ratio.

Visualizations

Separation_Workflow General Workflow for this compound Isomer Separation start Crude this compound (cis/trans Mixture) column_chrom Silica Gel Column Chromatography start->column_chrom tlc_gcms_monitoring Monitor Fractions (TLC/GC-MS) column_chrom->tlc_gcms_monitoring pool_cis Pool cis-Isomer Fractions tlc_gcms_monitoring->pool_cis cis Elutes pool_trans Pool trans-Isomer Fractions tlc_gcms_monitoring->pool_trans trans Elutes evaporation_cis Solvent Evaporation pool_cis->evaporation_cis evaporation_trans Solvent Evaporation pool_trans->evaporation_trans pure_cis Pure cis-p-Menthan-7-ol evaporation_cis->pure_cis crystallization Fractional Crystallization (Optional for further purification) evaporation_cis->crystallization pure_trans Pure trans-p-Menthan-7-ol evaporation_trans->pure_trans evaporation_trans->crystallization crystallization->pure_cis crystallization->pure_trans

Caption: Workflow for the separation of this compound isomers.

Troubleshooting_Logic Troubleshooting Poor Chromatographic Separation start Poor Separation check_mobile_phase Is Mobile Phase Optimized via TLC? start->check_mobile_phase optimize_mp Optimize Solvent Ratio (e.g., Hexane:EtOAc) check_mobile_phase->optimize_mp No check_loading Is Sample Load <2% of Silica Weight? check_mobile_phase->check_loading Yes optimize_mp->check_loading reduce_load Reduce Sample Load check_loading->reduce_load No check_packing Is Column Packed Uniformly? check_loading->check_packing Yes reduce_load->check_packing repack_column Repack Column Carefully check_packing->repack_column No success Improved Separation check_packing->success Yes repack_column->success

Caption: Decision tree for troubleshooting poor column separation.

References

Technical Support Center: Synthesis of p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of p-menthan-7-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable fragrance ingredient.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common commercially practiced synthetic routes start from either cuminaldehyde or β-pinene.[1] A biotransformation route using menthol as a substrate has also been described.

Q2: What are the desired isomers of this compound?

A2: this compound exists as cis and trans isomers. For fragrance applications, particularly for its characteristic lily-of-the-valley scent, the cis-isomer is highly preferred.[1] Commercial products are often a mixture of both, with a higher proportion of the cis isomer being desirable.[1]

Q3: What analytical methods are recommended for monitoring the reaction and product purity?

A3: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the primary methods for analyzing the reaction mixture. These techniques allow for the separation and identification of the cis and trans isomers of this compound, as well as the detection and quantification of unreacted starting materials and side products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common synthetic route of cuminaldehyde hydrogenation.

Problem 1: Low Yield of this compound

Possible Causes:

  • Incomplete Hydrogenation: The reaction may not have gone to completion, leaving unreacted cuminaldehyde or partially hydrogenated intermediates.

  • Catalyst Inactivity: The hydrogenation catalyst may be poisoned or deactivated.

  • Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimized for the specific catalyst and reactor setup.

  • Side Reactions: Competing reactions may be consuming the starting material or the desired product.

Troubleshooting Steps:

  • Verify Reaction Completion: Analyze a sample of the reaction mixture by GC-MS to check for the presence of cuminaldehyde.

  • Check Catalyst Activity: Ensure the catalyst is fresh or has been properly activated and handled under an inert atmosphere to prevent poisoning.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. However, be aware that higher temperatures can favor the formation of the undesired trans isomer (see Problem 2).

    • Pressure: Increase the hydrogen pressure to favor hydrogenation.

    • Reaction Time: Extend the reaction time and monitor the progress by taking aliquots for GC analysis.

  • Investigate Side Products: Analyze the crude product mixture by GC-MS to identify any significant side products (see Table 1).

Problem 2: Incorrect cis:trans Isomer Ratio (Low cis Isomer)

Possible Causes:

  • High Reaction Temperature: Higher temperatures tend to favor the thermodynamically more stable trans isomer.

  • Catalyst Choice: The type of catalyst and its support can influence the stereoselectivity of the hydrogenation.

  • Isomerization: The desired cis isomer may isomerize to the trans isomer under the reaction conditions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform the hydrogenation at a lower temperature. Studies on the analogous hydrogenation of p-cymene to p-menthane have shown that lower temperatures (e.g., 4°C) significantly favor the formation of the cis isomer.

  • Screen Different Catalysts: Experiment with different hydrogenation catalysts (e.g., Rh/C, Pd/C, PtO₂) and supports (e.g., charcoal, alumina) to find the optimal one for high cis selectivity.

  • Minimize Reaction Time: Once the starting material is consumed, stop the reaction to minimize the risk of product isomerization.

Problem 3: Presence of Unexpected Impurities

Possible Causes:

  • Over-reduction: Complete reduction of the aromatic ring and the aldehyde group can lead to the formation of p-menthane.

  • Incomplete Reduction of the Aromatic Ring: If the aromatic ring is not fully hydrogenated, various aromatic intermediates may be present.

  • Oxidation of Starting Material: If not handled under an inert atmosphere, cuminaldehyde can oxidize to cuminic acid.

  • Contaminants in Starting Materials: Impurities in the starting cuminaldehyde can lead to corresponding side products.

Troubleshooting Steps:

  • Identify Impurities: Use GC-MS to identify the chemical structures of the main impurities. Common potential side products are listed in Table 1.

  • Adjust Reaction Conditions:

    • To avoid over-reduction to p-menthane, you can try using a less active catalyst or milder reaction conditions (lower temperature and pressure).

    • To ensure complete hydrogenation of the aromatic ring, you may need to use a more active catalyst or more forcing conditions.

  • Purify Starting Material: If impurities are suspected in the starting material, consider purifying the cuminaldehyde by distillation before use.

  • Purification of Final Product: Fractional distillation can be employed to separate the desired this compound isomers from side products with different boiling points.

Data Presentation

Table 1: Potential Side Products in the Synthesis of this compound from Cuminaldehyde

Side Product Name Chemical Structure Potential Cause of Formation
p-MenthaneOver-reduction of cuminaldehyde.
Cuminyl AlcoholIncomplete hydrogenation (reduction of aldehyde but not the aromatic ring).
Cuminic AcidOxidation of cuminaldehyde starting material.
trans-p-Menthan-7-ol (structure similar to cis, with different stereochemistry)High reaction temperatures, catalyst choice, isomerization.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of Cuminaldehyde

This is a general protocol and may require optimization for your specific setup.

Materials:

  • Cuminaldehyde

  • Hydrogenation catalyst (e.g., 5% Rh/C)

  • Solvent (e.g., a protic solvent like ethanol or isopropanol)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge.

Procedure:

  • Ensure the autoclave is clean, dry, and leak-proof.

  • In a separate flask, dissolve a known amount of cuminaldehyde in the chosen solvent.

  • Carefully add the hydrogenation catalyst to the autoclave under an inert atmosphere (e.g., nitrogen or argon).

  • Transfer the solution of cuminaldehyde to the autoclave using a cannula or a pressure-equalizing dropping funnel.

  • Seal the autoclave and purge the system several times with nitrogen, followed by several purges with hydrogen to remove all air.

  • Pressurize the autoclave with hydrogen to the desired pressure.

  • Begin stirring and heat the reactor to the desired temperature.

  • Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the autoclave with nitrogen.

  • Filter the reaction mixture to remove the catalyst. The catalyst should be handled carefully as it can be pyrophoric in the presence of air.

  • Analyze the crude product by GC-MS to determine the yield and isomer ratio.

  • Purify the product by fractional distillation if necessary.

Visualizations

Synthesis_Pathway Cuminaldehyde Cuminaldehyde p_Menthan_7_ol This compound (cis and trans mixture) Cuminaldehyde->p_Menthan_7_ol Hydrogenation Side_Products Side Products Cuminaldehyde->Side_Products Side Reactions H2_Catalyst H₂, Catalyst p_Menthan_7_ol->Side_Products Isomerization/ Over-reduction

Caption: Synthesis of this compound from cuminaldehyde.

Troubleshooting_Workflow Start Problem with This compound Synthesis Low_Yield Low Yield? Start->Low_Yield Incorrect_Isomer_Ratio Incorrect Isomer Ratio? (Low cis) Low_Yield->Incorrect_Isomer_Ratio No Check_Completion Check Reaction Completion (GC-MS) Low_Yield->Check_Completion Yes Impurities Unexpected Impurities? Incorrect_Isomer_Ratio->Impurities No Lower_Temp Lower Reaction Temperature Incorrect_Isomer_Ratio->Lower_Temp Yes Identify_Impurities Identify Impurities (GC-MS) Impurities->Identify_Impurities Yes Check_Catalyst Check Catalyst Activity Check_Completion->Check_Catalyst Optimize_Conditions Optimize Conditions (T, P, time) Check_Catalyst->Optimize_Conditions Screen_Catalysts Screen Catalysts Lower_Temp->Screen_Catalysts Adjust_Conditions Adjust Reaction Conditions Identify_Impurities->Adjust_Conditions Purify_SM Purify Starting Material Adjust_Conditions->Purify_SM

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Improving Stereoselectivity with p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing p-menthan-7-ol as a chiral auxiliary. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively employing this chiral auxiliary to enhance stereoselectivity in their synthetic endeavors.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Poor d.r.) in Alkylation Reactions
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Enolate Geometry: The formation of a specific enolate geometry (often the Z-enolate) is frequently crucial for high diastereoselectivity. Incomplete or incorrect enolate formation can lead to a mixture of diastereomers.Optimize Base and Formation Conditions: Screen different lithium amide bases (e.g., LDA, LiHMDS, LTMP). Ensure slow addition of the base at low temperatures (-78 °C) and allow for a sufficient aging time (30-60 min) for complete enolate formation. The use of bulky bases typically favors the formation of the Z-enolate.[1]Improved diastereomeric ratio (d.r.).
Inappropriate Reaction Temperature: Higher temperatures can overcome the small energy difference between the diastereomeric transition states, leading to reduced selectivity.Lower the Reaction Temperature: Conduct the alkylation at a lower temperature (e.g., -78 °C or -100 °C). This will further favor the lower energy transition state leading to the major diastereomer.[1]Increased diastereoselectivity.
Solvent Effects: The solvent can influence the aggregation state and reactivity of the enolate, thereby affecting the stereochemical outcome.Screen Different Solvents: While THF is commonly used, explore other ethereal solvents like 2-methyl-THF or cyclopentyl methyl ether. In some cases, the addition of a co-solvent like HMPA (use with caution due to toxicity) can disrupt aggregates and improve selectivity.Discovery of a solvent system that enhances diastereoselectivity.
Steric Hindrance of Electrophile: The steric bulk of the electrophile can significantly influence the facial selectivity of its approach to the enolate.Evaluate Electrophile Structure: If possible, consider using electrophiles with different steric profiles. Less bulky electrophiles may exhibit lower diastereoselectivity.[1]Understanding the limitations of the auxiliary with certain electrophiles.
Problem 2: Poor Endo:Exo Selectivity in Diels-Alder Reactions
Potential Cause Troubleshooting Step Expected Outcome
Weak Lewis Acid Chelation: The Lewis acid is critical for locking the conformation of the dienophile and creating a sterically hindered face. Insufficient chelation leads to poor facial differentiation.Screen Lewis Acids and Stoichiometry: Evaluate a range of Lewis acids (e.g., Et₂AlCl, TiCl₄, SnCl₄). Optimize the stoichiometry; often, more than one equivalent is required to ensure complete complexation.Identification of a Lewis acid that provides a more rigid transition state and improved endo:exo selectivity.
Suboptimal Reaction Temperature: Thermal energy can lead to the formation of the thermodynamically favored but often undesired exo product.Optimize Reaction Temperature: Perform the reaction at lower temperatures (e.g., -78 °C) to favor the kinetically controlled endo product.Increased endo selectivity.
Solvent Choice: The solvent can affect the activity of the Lewis acid and the stability of the transition state.Experiment with Different Solvents: Dichloromethane (DCM) is a common choice. However, other non-coordinating solvents like toluene or hexane might offer better results with certain Lewis acids.Improved diastereoselectivity through optimized reaction medium.
Problem 3: Difficulty in Cleavage of the this compound Auxiliary
Potential Cause Troubleshooting Step Expected Outcome
Steric Hindrance: The bulky nature of the this compound auxiliary can sometimes hinder the approach of reagents for its removal.Screen a Variety of Cleavage Conditions: For ester linkages, explore different hydrolytic (e.g., LiOH/H₂O₂, saponification), reductive (e.g., LiAlH₄, DIBAL-H), or transesterification methods.Successful and clean removal of the chiral auxiliary without racemization of the product.
Product Lability: The desired product may be sensitive to the cleavage conditions, leading to degradation or racemization.Employ Milder Cleavage Reagents: Investigate enzymatic hydrolysis or milder reducing agents. For example, if LiAlH₄ is too harsh, consider LiBH₄ or other less reactive hydrides.Preservation of the stereochemical integrity and functionality of the desired product.
Incomplete Reaction: The cleavage reaction may not be going to completion, resulting in a mixture of the product and the auxiliary-bound starting material.Increase Reaction Time and/or Temperature: Cautiously increase the reaction time or temperature while monitoring for product degradation. The addition of co-solvents can also improve solubility and reaction rates.Complete removal of the auxiliary and improved isolated yield of the final product.

Frequently Asked Questions (FAQs)

Q1: How do I attach the this compound chiral auxiliary to my substrate?

A1: For carboxylic acid substrates, standard esterification methods are employed. Common and effective methods include:

  • DCC/DMAP: Using dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Acid Chloride Formation: Converting the carboxylic acid to its corresponding acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with this compound in the presence of a base like pyridine or triethylamine.

Q2: How can I determine the diastereomeric ratio (d.r.) of my product?

A2: The diastereomeric ratio is typically determined by one of the following methods:

  • ¹H NMR Spectroscopy: Diastereomers have distinct chemical shifts. By integrating well-resolved peaks corresponding to specific protons in each diastereomer, the ratio can be accurately determined. Protons closer to the newly formed stereocenter are more likely to show baseline separation.[2]

  • Chiral HPLC or GC: After cleavage of the auxiliary, the resulting enantiomers can be resolved and quantified using a chiral stationary phase.

  • Lanthanide Shift Reagents: For complex NMR spectra, chiral lanthanide shift reagents can be used to induce separation of diastereotopic signals.[3]

Q3: What level of diastereoselectivity can I expect with this compound?

A3: While specific data for this compound is not extensively reported, performance can be benchmarked against the closely related and widely used (-)-menthol and its derivatives. For these auxiliaries, diastereomeric excesses (d.e.) can range from moderate to excellent, depending on the reaction type and substrate. It is reasonable to expect that with proper optimization, good to high levels of stereoselectivity can be achieved.

Q4: How does this compound compare to other common chiral auxiliaries like Evans oxazolidinones or Oppolzer's sultams?

A4: Evans oxazolidinones and Oppolzer's sultams are well-established chiral auxiliaries known for providing very high levels of diastereoselectivity in a wide range of reactions.[4] this compound, being a terpene-derived auxiliary, offers the advantage of being derived from the chiral pool. While it may not achieve the same level of stereocontrol as the aforementioned auxiliaries in all cases, it can be a cost-effective and valuable tool for many applications. A comparative study would be necessary to determine the optimal auxiliary for a specific transformation.

Quantitative Data Summary

The following table presents representative data for reactions utilizing menthol-based chiral auxiliaries to provide a benchmark for expected performance.

Reaction TypeChiral AuxiliaryElectrophile/DienophileConditionsDiastereomeric Excess (d.e.) / RatioReference
Diels-Alder(-)-8-Phenylmenthol AcrylateCyclopentadieneEt₂AlCl, -78 °C>98% d.e.[Corey, E. J. et al., J. Am. Chem. Soc.1975 , 97, 6908-6909]
Alkylation(-)-MenthyloxyacetateBenzyl BromideLDA, THF, -78 °C>95% d.e.[Evans, D. A. et al., J. Am. Chem. Soc.1981 , 103, 2127-2129]
Conjugate Addition(-)-Menthyl AcrylateLithium DibutylcuprateTHF, -78 °C>90% d.e.[Oppolzer, W. et al., Tetrahedron Lett.1981 , 22, 2545-2548]

Experimental Protocols

Protocol 1: Attachment of this compound to a Carboxylic Acid
  • To a solution of the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add DCC (1.1 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

Protocol 2: Asymmetric Diels-Alder Reaction
  • Dissolve the p-menthan-7-yl acrylate (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the Lewis acid (e.g., Et₂AlCl, 1.5 eq.) and stir for 15 minutes.

  • Add the diene (e.g., cyclopentadiene, 2.0 eq.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash chromatography.[5]

Protocol 3: Reductive Cleavage of the Chiral Auxiliary
  • To a solution of the purified product from the previous step (1.0 eq.) in anhydrous diethyl ether at 0 °C, slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in ether.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the sequential and careful addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing with ether.

  • Concentrate the filtrate to yield the chiral alcohol product and the recovered this compound.

  • Separate the product from the auxiliary by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_end Final Products Prochiral\nSubstrate Prochiral Substrate Attachment Attachment Prochiral\nSubstrate->Attachment This compound This compound This compound->Attachment Chiral\nSubstrate Chiral Substrate Attachment->Chiral\nSubstrate Stereoselective\nReaction Stereoselective Reaction Chiral\nSubstrate->Stereoselective\nReaction Diastereomeric\nProduct Diastereomeric Product Stereoselective\nReaction->Diastereomeric\nProduct Cleavage Cleavage Diastereomeric\nProduct->Cleavage Chiral\nProduct Chiral Product Cleavage->Chiral\nProduct Recovered\nAuxiliary Recovered Auxiliary Cleavage->Recovered\nAuxiliary

Caption: General workflow for asymmetric synthesis using this compound.

stereochemical_induction Chiral Auxiliary Chiral Auxiliary Prochiral Center Prochiral Center Chiral Auxiliary->Prochiral Center blocks one face Reagent Approach Reagent Approach Favored Transition State Favored Transition State Reagent Approach->Favored Transition State unhindered path Disfavored Transition State Disfavored Transition State Reagent Approach->Disfavored Transition State sterically hindered path Major Diastereomer Major Diastereomer Favored Transition State->Major Diastereomer Minor Diastereomer Minor Diastereomer Disfavored Transition State->Minor Diastereomer

Caption: Principle of stereochemical induction by a chiral auxiliary.

troubleshooting_flowchart Start Low Diastereoselectivity Observed Q_Temp Is the reaction at -78 °C or lower? Start->Q_Temp A_LowerTemp Lower the reaction temperature Q_Temp->A_LowerTemp No Q_Base Is the base optimized? Q_Temp->Q_Base Yes A_LowerTemp->Q_Base A_ScreenBases Screen bulky non-nucleophilic bases (LDA, LiHMDS) Q_Base->A_ScreenBases No Q_Solvent Is the solvent optimized? Q_Base->Q_Solvent Yes A_ScreenBases->Q_Solvent A_ScreenSolvents Try alternative ethereal solvents Q_Solvent->A_ScreenSolvents No End Improved Diastereoselectivity Q_Solvent->End Yes A_ScreenSolvents->End

Caption: Troubleshooting flowchart for low diastereoselectivity.

References

"degradation pathways of p-menthan-7-ol under specific conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-menthan-7-ol. The information is designed to address specific issues that may be encountered during experimental work.

Troubleshooting Guides

This section addresses common problems encountered during the study of this compound degradation.

Problem IDQuestionPossible CausesSuggested Solutions
PM7-DEG-001 Why am I not observing any degradation of my this compound sample in my microbial culture? 1. The selected microorganism may not possess the necessary enzymatic machinery to metabolize this compound. 2. The culture conditions (pH, temperature, aeration) are not optimal for microbial growth or enzyme activity. 3. The concentration of this compound may be too high, leading to toxicity and inhibition of microbial growth. 4. The incubation time is insufficient for noticeable degradation to occur.1. Screen a variety of microorganisms known for terpene degradation, such as species of Aspergillus, Penicillium, Pseudomonas, or Rhodococcus.[1] 2. Optimize culture conditions based on the specific requirements of the chosen microorganism. 3. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. 4. Extend the incubation period and collect samples at multiple time points to monitor for slow degradation.
PM7-DEG-002 My GC-MS analysis shows multiple unexpected peaks after thermal stress testing of this compound. How can I identify these degradation products? 1. Thermal degradation can lead to a complex mixture of isomers, oxidation products, and rearrangement products. 2. The injection port temperature of the GC may be too high, causing on-column degradation. 3. The sample matrix may contain impurities that are also degrading.1. Compare the mass spectra of the unknown peaks with spectral libraries (e.g., NIST, Wiley) for tentative identification. 2. Lower the injector temperature to the minimum required for efficient volatilization. 3. Analyze a blank and a pure standard of this compound under the same conditions to identify matrix effects and instrument-induced artifacts. 4. Consider using a "cool on-column" injection technique to minimize thermal stress during analysis.
PM7-DEG-003 I am observing a rapid loss of this compound in my control sample that is exposed to light. What is causing this? 1. This compound, like other terpenes, can be susceptible to photodegradation, especially in the presence of photosensitizers. 2. The solvent used may be participating in the photochemical reaction.1. Store samples in amber vials or protect them from light using aluminum foil. 2. Conduct control experiments in the dark to isolate the effects of light. 3. Ensure the solvent is of high purity and does not contain photosensitizing impurities.
PM7-DEG-004 The concentration of this compound is decreasing, but I cannot detect any distinct degradation products. Where is it going? 1. The degradation products may be highly volatile and are being lost during sample preparation or analysis. 2. The degradation products may be polymerizing into larger, non-volatile molecules that are not eluting from the GC column. 3. The degradation products may not be ionizable by the MS source under the current conditions. 4. Complete mineralization to CO2 and water in the case of microbial degradation.1. Use headspace analysis (HS-GC-MS) to capture volatile degradation products. 2. Inspect the GC liner for signs of residue and consider derivatization to analyze for polar, high-molecular-weight compounds. 3. Adjust the MS parameters or try a different ionization technique if available. 4. In microbial studies, measure CO2 evolution to assess mineralization.

Frequently Asked Questions (FAQs)

Q1: What are the likely microbial degradation pathways for this compound?

A1: While specific pathways for this compound are not extensively documented, based on the biotransformation of similar p-menthane structures like menthol, several pathways can be proposed.[2] Microorganisms, particularly fungi like Penicillium and Aspergillus species, are known to hydroxylate the p-menthane ring at various positions. The primary alcohol group of this compound can also be oxidized to an aldehyde and further to a carboxylic acid.

Q2: What are the expected products of thermal degradation of this compound?

A2: Thermal stress is likely to cause dehydration of this compound, leading to the formation of various p-menthene isomers. Further rearrangements and oxidations can occur, especially in the presence of oxygen, potentially leading to the formation of compounds like p-cymene and its derivatives.

Q3: How does photodegradation affect this compound?

A3: Photodegradation, particularly in the presence of photosensitizers and oxygen, can lead to the formation of radical species. This can initiate a cascade of reactions including oxidation of the alcohol to a ketone or aldehyde, and cleavage of the cyclohexane ring.

Q4: What is a suitable analytical method for studying this compound degradation?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for analyzing the degradation of this compound and identifying its degradation products. For volatile products, headspace GC-MS (HS-GC-MS) is recommended.

Q5: Are there any specific safety precautions I should take when handling this compound and its degradation products?

A5: this compound is used as a fragrance ingredient and is generally considered safe for this purpose. However, as with any chemical, it should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The toxicity of its degradation products may not be fully characterized, so caution is advised.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and its Degradation Products

Objective: To separate and identify this compound and its non-volatile degradation products.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

  • Helium (carrier gas)

  • This compound standard

  • Solvent (e.g., hexane, ethyl acetate)

  • Microsyringe

Methodology:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent to a final concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 5 °C/minute to 240 °C

      • Hold: 5 minutes at 240 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-400

      • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Data Analysis: Identify this compound and its degradation products by comparing their retention times and mass spectra with those of standards and/or spectral libraries (e.g., NIST, Wiley).

Protocol 2: Microbial Degradation Assay of this compound

Objective: To assess the ability of a microorganism to degrade this compound.

Materials:

  • Microorganism culture (e.g., Penicillium sp.)

  • Appropriate liquid growth medium

  • This compound

  • Shaking incubator

  • Sterile flasks and culture tubes

  • Ethyl acetate for extraction

  • GC-MS for analysis

Methodology:

  • Inoculum Preparation: Grow the selected microorganism in its optimal liquid medium to obtain a sufficient cell density.

  • Degradation Experiment:

    • In a sterile flask, add the liquid growth medium.

    • Inoculate the medium with the prepared microbial culture.

    • Add this compound to a final concentration of 100-500 mg/L. A stock solution in a minimal amount of a suitable solvent like ethanol can be used.

    • Set up a sterile control flask containing the medium and this compound but no microbial inoculum.

    • Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for the microorganism for a period of 7-14 days.

  • Sampling and Extraction:

    • At regular intervals (e.g., 0, 2, 4, 7, 14 days), withdraw an aliquot of the culture broth from both the experimental and control flasks.

    • Extract the aliquot with an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.

    • Carefully collect the organic (upper) layer.

  • Analysis: Analyze the organic extract by GC-MS using the protocol described in Protocol 1 to determine the concentration of remaining this compound and identify any degradation products.

Visualizations

Microbial_Degradation_Pathway p_menthan_7_ol This compound hydroxylated_intermediate Hydroxylated this compound p_menthan_7_ol->hydroxylated_intermediate Hydroxylation aldehyde_intermediate p-Menthan-7-al p_menthan_7_ol->aldehyde_intermediate Oxidation ring_cleavage_products Ring Cleavage Products hydroxylated_intermediate->ring_cleavage_products Further Oxidation acid_intermediate p-Menthan-7-oic acid aldehyde_intermediate->acid_intermediate Oxidation acid_intermediate->ring_cleavage_products Further Oxidation central_metabolism Central Metabolism ring_cleavage_products->central_metabolism

Caption: Proposed microbial degradation pathway of this compound.

Thermal_Degradation_Pathway p_menthan_7_ol This compound p_menthenes p-Menthene Isomers p_menthan_7_ol->p_menthenes Dehydration (Heat) p_cymene p-Cymene p_menthenes->p_cymene Aromatization (Heat) oxidation_products Further Oxidation Products p_cymene->oxidation_products Oxidation (O2, Heat)

Caption: Proposed thermal degradation pathway of this compound.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Degradation Sample dissolve Dissolve in Solvent sample->dissolve injection Inject into GC-MS dissolve->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Technical Support Center: Overcoming Low Solubility of p-Menthan-7-ol in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of p-menthan-7-ol.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is classified as practically insoluble or insoluble in water.[1][2][3] This characteristic poses significant challenges for its application in aqueous-based formulations and experimental systems.

Q2: Why is addressing the low solubility of this compound important?

A2: For this compound to be effective in many pharmaceutical and research applications, it must be dissolved in an aqueous medium. Poor solubility can lead to low bioavailability, inadequate and variable absorption, and ultimately, reduced therapeutic efficacy.[4][5] Enhancing its solubility is a critical step in formulation development to achieve the desired biological response.[6][7]

Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?

A3: Several techniques can be employed to improve the solubility of hydrophobic compounds like this compound. The most common approaches include:

  • Co-solvency: Blending water with a miscible organic solvent in which this compound is more soluble.[7][8]

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.[9][10][11]

  • Micellar Solubilization (Surfactants): Using surfactants to form micelles that encapsulate the hydrophobic drug.[12][13]

  • Particle Size Reduction: Increasing the surface area of the compound through techniques like micronization or nanosuspension.[6][14][15]

  • Emulsion and Nanoemulsion Formation: Dispersing this compound as fine droplets in an aqueous phase, stabilized by an emulsifier.[9]

  • Solid Dispersions: Dispersing this compound in a solid hydrophilic carrier.[14][16]

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous solution.

This is a common issue due to its low water solubility. Here is a step-by-step guide to troubleshoot this problem.

G start Precipitation of this compound Observed q1 Have you tried using a co-solvent? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q3 Is the use of an organic solvent not suitable for your application? a1_yes->q3 q2 Consider increasing the co-solvent concentration or trying a different co-solvent (e.g., ethanol, propylene glycol, PEG 400). a1_no->q2 a2_proceed Proceed to Experiment q2->a2_proceed end Solution Achieved a2_proceed->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Explore cyclodextrin complexation. Beta-cyclodextrins are commonly used. a3_yes->q4 q5 Attempt micellar solubilization using a surfactant (e.g., Tween 80, Polysorbate 80). a3_no->q5 a4_proceed Proceed to Experiment q4->a4_proceed a4_proceed->end a5_proceed Proceed to Experiment q5->a5_proceed a5_proceed->end

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: The concentration of this compound achieved is too low for my experiment.

If you have managed to dissolve some this compound but the concentration is insufficient, the following table compares different solubilization strategies that can achieve higher concentrations.

Solubilization Technique General Principle Potential Fold Increase in Solubility Considerations
Co-solvency Reduces the polarity of the aqueous medium.[7]Can be several thousand-fold depending on the co-solvent and its concentration.[7]Potential for toxicity and chemical instability of the drug.[8]
Cyclodextrin Complexation Encapsulates the hydrophobic molecule in a water-soluble carrier.[10]Dependent on the binding affinity and stoichiometry of the complex.[17]The size of the cyclodextrin cavity must be appropriate for this compound.
Nanoemulsions High-energy formation of very small, stable oil-in-water droplets.[9]Can achieve high loading of the active compound.[9]Requires specific equipment for processing.
Micellar Solubilization Incorporation into the hydrophobic core of surfactant micelles.[13]Can increase solubility by 100 to 1000-fold.[13]Surfactant concentration must be above the critical micelle concentration (CMC).

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines a general procedure for using co-solvents to dissolve this compound in an aqueous medium.

G start Start step1 Select a water-miscible co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400). start->step1 step2 Prepare a stock solution of this compound in the chosen co-solvent. step1->step2 step3 Titrate the aqueous medium with the this compound stock solution while stirring. step2->step3 step4 Visually inspect for any signs of precipitation or cloudiness. step3->step4 step5 If precipitation occurs, prepare a new stock solution with a higher co-solvent to water ratio. step4->step5 Precipitation step6 Determine the maximum concentration of this compound that remains in solution. step4->step6 No Precipitation step5->step3 end End step6->end

Caption: Experimental workflow for co-solvent solubilization.

Methodology:

  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system and in which this compound has good solubility. Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG) 300 or 400.[7]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the selected co-solvent.

  • Titration: While vigorously stirring your aqueous medium, slowly add the this compound stock solution dropwise.

  • Observation: Continue adding the stock solution until you observe the first signs of persistent cloudiness or precipitation. This indicates that the saturation point has been reached for that specific co-solvent/water ratio.

  • Optimization: To achieve a higher concentration of this compound, you can either increase the proportion of the co-solvent in the final aqueous solution or test different co-solvents.

Protocol 2: Solubility Enhancement using Cyclodextrin Inclusion Complexation

This protocol describes the preparation of a this compound/cyclodextrin inclusion complex to improve its aqueous solubility.

G start Start step1 Select a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin). start->step1 step2 Prepare an aqueous solution of the cyclodextrin. step1->step2 step3 Add an excess of this compound to the cyclodextrin solution. step2->step3 step4 Stir the mixture at a constant temperature for 24-48 hours to reach equilibrium. step3->step4 step5 Filter the solution to remove the undissolved this compound. step4->step5 step6 Analyze the filtrate to determine the concentration of solubilized this compound. step5->step6 end End step6->end

Caption: Workflow for cyclodextrin inclusion complexation.

Methodology:

  • Cyclodextrin Selection: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their cavity size and safety profile.[18]

  • Preparation of Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the aqueous medium of interest to a desired concentration.

  • Addition of this compound: Add an excess amount of this compound to the cyclodextrin solution.

  • Equilibration: Seal the container and stir the mixture at a controlled temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separation of Undissolved Compound: Remove the excess, undissolved this compound by filtration (e.g., using a 0.45 µm syringe filter).

  • Quantification: Analyze the clear filtrate using a suitable analytical method (e.g., HPLC, GC) to determine the concentration of the solubilized this compound.

A kneading method can also be employed, which is suitable for poorly water-soluble guests.[10][11] In this method, a slurry of cyclodextrin is made, and the this compound is added and kneaded into a paste. The paste is then dried and washed to remove any uncomplexed guest.[10][11]

References

Technical Support Center: Scale-Up Considerations for p-Menthan-7-ol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of p-menthan-7-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions encountered during the synthesis and scale-up of this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the experimental process, particularly in the context of scaling up production.

Issue 1: Low Conversion or Stalled Catalytic Hydrogenation of Cuminaldehyde

Question: My catalytic hydrogenation of cuminaldehyde to this compound is showing low conversion or has stopped completely. What are the potential causes and how can I resolve this?

Answer: Low conversion in catalytic hydrogenation is a common issue that can often be traced back to the catalyst, substrate, or reaction conditions. A systematic approach is key to identifying the root cause.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps & Optimization
Catalyst Inactivity or Deactivation Catalyst Poisoning: Active sites on the catalyst (e.g., Palladium, Platinum, Nickel) can be blocked. Common poisons include sulfur compounds (from starting materials or hydrogen gas), nitrogen compounds (amines, amides), heavy metals, and carbon monoxide. Solution: Ensure the purity of cuminaldehyde and hydrogen gas. Pre-treat starting materials if necessary. Use guard beds to remove impurities before the reactor.[1][2] Catalyst Age/Quality: An old or improperly stored catalyst may have reduced activity. Solution: Use a fresh batch of catalyst. Consider more active catalysts like Pearlman's catalyst (Pd(OH)₂/C) if standard Pd/C is ineffective.[3]
Substrate & Solvent Issues Substrate Impurities: Besides catalyst poisons, other impurities in cuminaldehyde can interfere with the reaction. Solution: Purify the starting material by distillation before use. Solvent Purity: The presence of water or other impurities in the solvent can affect catalyst activity. Solution: Use dry, deoxygenated solvents. Common solvents for this reaction include ethanol, methanol, and ethyl acetate.[4]
Sub-optimal Reaction Conditions Inadequate Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow or incomplete reactions, especially for sterically hindered substrates. While balloon pressure (1-5 bar) may suffice for lab-scale, higher pressures are often necessary for industrial scale. Solution: Increase hydrogen pressure. For scale-up, a high-pressure reactor (e.g., a Parr shaker) is recommended.[3][4] Incorrect Temperature: While higher temperatures can increase reaction rates, they may also promote side reactions or catalyst deactivation. Solution: Start with room temperature and optimize. For p-menthane synthesis (a related compound), lower temperatures (e.g., 4°C) favor the formation of the kinetic cis-isomer, while higher temperatures (e.g., 150°C) favor the thermodynamic trans-isomer.[5] Poor Agitation: Inefficient mixing leads to poor contact between the substrate, catalyst, and hydrogen. Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer.

Troubleshooting Workflow for Low Conversion:

Troubleshooting workflow for low hydrogenation conversion.
Issue 2: Poor Control of Diastereoselectivity (cis:trans Ratio)

Question: I am struggling to control the cis:trans isomer ratio of this compound during synthesis. How can I influence the diastereoselectivity of the reaction?

Answer: The cis:trans ratio in the hydrogenation of substituted cyclohexanes is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. The commercial product is typically a mixture with the cis isomer being predominant (60-80%).[6]

Factors Influencing Diastereoselectivity:

Parameter Effect on Diastereoselectivity Recommendations for Scale-Up
Catalyst The nature of the metal and its support can significantly impact the stereochemical outcome. For instance, in the hydrogenation of related compounds, Rhodium on carbon (Rh/C) has shown high efficiency.[5] Different catalysts can favor different approaches of the substrate to the catalyst surface.Screen different catalysts (e.g., Pd/C, Pt/C, PtO₂, Rh/C) at the lab scale to determine the optimal choice for the desired isomer ratio. The support material (e.g., carbon vs. alumina) can also affect selectivity.[5]
Temperature Temperature plays a crucial role in determining the kinetic versus thermodynamic product. For the related p-menthane, low temperatures (e.g., 4°C) favor the kinetically controlled cis-isomer, while higher temperatures (e.g., 150°C) lead to the thermodynamically more stable trans-isomer.[5]For a higher cis ratio, conduct the hydrogenation at lower temperatures. For a higher trans ratio, higher temperatures are preferred. Precise temperature control is critical during scale-up.
Solvent The solvent can influence the conformation of the substrate at the catalyst surface, thereby affecting the direction of hydrogen addition. In some hydrogenations of N-heterocycles, using water instead of ethanol resulted in lower diastereoselectivity.[7]While common solvents like ethanol and methanol are effective, it may be worth screening other solvents if the desired isomer ratio is not achieved. However, for scale-up, solvent choice will also be dictated by cost, safety, and environmental considerations.
Issue 3: Difficulty in Separating cis- and trans-p-Menthan-7-ol Isomers at Scale

Question: I have successfully synthesized a mixture of cis- and trans-p-menthan-7-ol, but I am finding it challenging to separate the isomers on a larger scale. What are the recommended purification methods?

Answer: Separating diastereomers like cis- and trans-p-menthan-7-ol can be challenging due to their similar physical properties. However, methods like fractional distillation under vacuum and preparative chromatography are viable options for large-scale purification.

Purification Methods for this compound Isomers:

Method Description Scale-Up Considerations
Fractional Distillation under Vacuum This technique separates compounds based on differences in their boiling points. Since the boiling points of the isomers are likely to be very close, a highly efficient fractional distillation column is required. This method is often used for the purification of terpene alcohols.[8][9]A packed column with a high number of theoretical plates is necessary. Operating under reduced pressure (vacuum) lowers the boiling points and prevents thermal degradation of the product. Careful control of the reflux ratio is critical to achieve good separation.[10]
Preparative Chromatography This method separates compounds based on their differential adsorption to a stationary phase. For large-scale separation of diastereomers, flash chromatography or preparative HPLC can be employed.[11]This can be a costly method for large quantities due to solvent consumption and the cost of the stationary phase. However, it can provide very high purity. Method development at the analytical scale (HPLC) is crucial before scaling up to a preparative column.[12]
Crystallization If one of the isomers can be selectively crystallized from a suitable solvent, this can be an effective and economical method for purification on a large scale. This often involves screening various solvents and temperature profiles.This method is highly dependent on the physical properties of the specific isomers and their mixture. It may be more suitable if one isomer is present in a much higher concentration.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of this compound from cuminaldehyde?

A1: A general procedure involves the catalytic hydrogenation of cuminaldehyde. The following is a representative lab-scale protocol that can be adapted for scale-up.

Experimental Protocol: Catalytic Hydrogenation of Cuminaldehyde

  • Reactor Setup: To a high-pressure reactor, add cuminaldehyde and a suitable solvent (e.g., ethanol) in a 1:5 to 1:10 w/v ratio.

  • Catalyst Addition: Add the catalyst (e.g., 5% Pd/C) at a loading of 1-5% by weight relative to the cuminaldehyde.

  • Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar). Start vigorous stirring and heat or cool to the target temperature (e.g., room temperature for a higher cis ratio).

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC-MS to determine the conversion of cuminaldehyde and the cis:trans ratio of the product.

  • Work-up: Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge again with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by fractional distillation under vacuum or preparative chromatography to separate the cis and trans isomers.

Process Flow Diagram for this compound Production:

ProductionWorkflow cuminaldehyde Cuminaldehyde reactor Hydrogenation Reactor cuminaldehyde->reactor solvent Solvent solvent->reactor catalyst Catalyst catalyst->reactor hydrogen Hydrogen hydrogen->reactor filtration Filtration reactor->filtration spent_catalyst Spent Catalyst filtration->spent_catalyst evaporation Solvent Evaporation filtration->evaporation recovered_solvent Recovered Solvent evaporation->recovered_solvent crude_product Crude this compound evaporation->crude_product purification Purification (e.g., Fractional Distillation) crude_product->purification cis_product cis-p-Menthan-7-ol purification->cis_product trans_product trans-p-Menthan-7-ol purification->trans_product

A simplified workflow for this compound production.

Q2: What are the common side products in the reduction of cuminaldehyde, and how can their formation be minimized?

A2: The primary side reaction of concern during the hydrogenation of cuminaldehyde is the over-reduction of the desired alcohol to form p-menthane. Additionally, incomplete reaction will leave unreacted cuminaldehyde.

  • p-Menthane: This can be formed by the hydrogenolysis of the alcohol group. This is more likely to occur under harsh reaction conditions (high temperature, high pressure, and high catalyst loading). To minimize its formation, use milder conditions and monitor the reaction closely to stop it once the aldehyde is consumed.

  • Unreacted Cuminaldehyde: Incomplete conversion will result in the starting material remaining in the product mixture. This can be addressed by optimizing the reaction conditions as described in the troubleshooting guide for low conversion.

Q3: Which analytical methods are suitable for monitoring the reaction and analyzing the final product?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for both monitoring the reaction and analyzing the final product.[13]

  • Reaction Monitoring: A small aliquot of the reaction mixture can be withdrawn, filtered to remove the catalyst, and injected into the GC-MS. This allows for the quantification of the remaining cuminaldehyde and the formed this compound isomers, enabling the determination of the reaction's progress and the cis:trans ratio.

  • Final Product Analysis: GC-MS can be used to determine the purity of the final product and accurately quantify the ratio of cis- and trans-p-menthan-7-ol. The mass spectrometer provides definitive identification of the compounds based on their fragmentation patterns.

A typical GC method would involve a capillary column suitable for separating terpenes, with a temperature program that allows for the separation of the starting material and the two product isomers.

Q4: Are there any specific safety precautions to consider when scaling up the production of this compound?

A4: Yes, scaling up any chemical process introduces new safety challenges. For the production of this compound via catalytic hydrogenation, the following are critical:

  • Hydrogen Safety: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated for the intended pressure and temperature. Always purge the system with an inert gas before introducing hydrogen and before opening the reactor to the atmosphere. Proper ventilation and hydrogen leak detection are essential.

  • Catalyst Handling: Many hydrogenation catalysts, particularly Pd/C, are pyrophoric and can ignite spontaneously in the air, especially when dry and saturated with hydrogen. The catalyst should be handled under a blanket of inert gas or as a wet slurry. After the reaction, the filtered catalyst should be kept wet with water or solvent until it can be safely disposed of or regenerated.[1]

  • Thermal Runaway: Hydrogenation reactions are exothermic. On a large scale, the heat generated can be significant and could lead to a dangerous increase in temperature and pressure if not properly controlled. Ensure the reactor has adequate cooling capacity and that the addition of reactants or the rate of hydrogenation is controlled to manage the heat evolution.

  • Solvent Flammability: The solvents used (e.g., ethanol, methanol) are flammable. All equipment should be properly grounded to prevent static discharge, and the process should be carried out in a well-ventilated area away from ignition sources.

References

Validation & Comparative

A Comparative Analysis of p-Menthan-7-ol and Other Monoterpenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of p-menthan-7-ol and other prominent monoterpenes. This document synthesizes available experimental data, details key experimental protocols, and visualizes relevant biological pathways to support further research and development in the field of natural product-based therapeutics.

While a significant body of research exists for many monoterpenes, it is important to note that quantitative data on the specific biological activities of this compound are limited in publicly available scientific literature. Much of the existing information on this compound pertains to its application as a fragrance and flavoring agent[1][2][3]. This guide, therefore, presents a comparative overview based on available data for other structurally relevant monoterpenes to provide a predictive context for the potential therapeutic applications of this compound and to highlight areas for future investigation.

Comparative Biological Activities of Monoterpenes

Monoterpenes, a class of naturally occurring C10 hydrocarbon compounds, are major constituents of essential oils and have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antiviral properties. The following tables summarize the quantitative data for several well-studied monoterpenes.

Anti-inflammatory Activity

Inflammation is a critical biological response, and its dysregulation is implicated in numerous chronic diseases. The anti-inflammatory potential of monoterpenes is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssay SystemIC50 Value
Geraniol COX-1 Inhibition (in vitro)11.1 µg/mL
COX-2 Inhibition (in vitro)8.1 µg/mL
Menthol COX-1 Inhibition (in vitro)~64.2% inhibition
COX-2 Inhibition (in vitro)Moderate Inhibition
Myrtenal NO Production (LPS-stimulated RAW 264.7 Macrophages)~25 µg/mL

Note: Lower IC50 values indicate greater potency.

Antioxidant Activity

The antioxidant capacity of monoterpenes is crucial for their potential to combat oxidative stress-related pathologies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.

CompoundAssayIC50 Value/Activity
Linalool DPPH Radical Scavenging50.57% scavenging at 50 µg/mL
Geraniol DPPH Radical ScavengingPotent activity
Menthol DPPH Radical ScavengingModerate activity
Anticancer Activity

The cytotoxic effects of monoterpenes against various cancer cell lines are a key indicator of their potential as anticancer agents. The MTT assay, which measures cell viability, is a standard method for this assessment.

CompoundCell LineIC50 Value
Limonene Breast Cancer (MCF-7)Data available, specific IC50 not consistently reported
Myrtenal Colon Cancer (Caco-2)Significant cytotoxicity
Ovarian Cancer (A2780)Significant cytotoxicity
Breast Cancer (MCF-7)Significant cytotoxicity
Prostate Cancer (LNCaP)Significant cytotoxicity
2-himachelen-7-ol Brain Cancer (SF-268)8.1 µg/mL[4]
Colon Cancer (HT-29)10.1 µg/mL[4]
Colon Cancer (Caco-2)9.9 µg/mL[4]
Antiviral Activity

Several monoterpenes have been investigated for their ability to inhibit viral replication, particularly against enveloped viruses like Herpes Simplex Virus (HSV).

CompoundVirusIC50 Value/Activity
α-Terpineol Herpes Simplex Virus Type 1 (HSV-1)High selectivity index[5]
β-Pinene Herpes Simplex Virus Type 1 (HSV-1)IC50: 3.5 µg/mL[6]
Limonene Herpes Simplex Virus Type 1 (HSV-1)IC50: 5.9 µg/mL[6]
p-Menthane-3,8-diol Herpes Simplex Virus Type 1 (HSV-1)Virucidal activity[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.[8]

  • Treatment: Pre-treat the cells with various concentrations of the test monoterpene for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[9]

  • Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.[9][10]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH solution in methanol or ethanol

  • Test compounds (monoterpenes)

  • Ascorbic acid or Trolox (as a positive control)

  • Methanol or ethanol

  • 96-well plate or cuvettes

Procedure:

  • Preparation: Prepare a working solution of DPPH in methanol or ethanol.

  • Reaction: Add a small volume of the test compound solution at various concentrations to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a characteristic wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Expose the cells to various concentrations of the test monoterpene for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.

  • Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Signaling Pathway and Experimental Workflow Visualizations

NF-κB Signaling Pathway Inhibition by Monoterpenes

Several monoterpenes exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of genes involved in inflammation and immunity.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Monoterpenes LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active Degradation releases nucleus Nucleus NFkB_active->nucleus Translocates to proinflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nucleus->proinflammatory Induces monoterpenes Monoterpenes (e.g., Geraniol) monoterpenes->IKK Inhibits Phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by monoterpenes.

General Experimental Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for screening the biological activities of monoterpenes in a research setting.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis compound Monoterpene Compound (e.g., this compound) stock_solution Prepare Stock Solution (e.g., in DMSO) compound->stock_solution working_solutions Prepare Serial Dilutions in Culture Medium stock_solution->working_solutions treatment Treat Cells with Working Solutions working_solutions->treatment cell_culture Cell Culture (e.g., RAW 264.7, MCF-7) cell_culture->treatment incubation Incubate (Specified Time & Conditions) treatment->incubation assay_specific Assay-Specific Steps (e.g., Add Reagents) incubation->assay_specific measurement Data Acquisition (e.g., Absorbance Reading) assay_specific->measurement raw_data Raw Data measurement->raw_data calculation Calculate % Inhibition and IC50 Values raw_data->calculation statistical_analysis Statistical Analysis calculation->statistical_analysis results Results Interpretation & Conclusion statistical_analysis->results

References

Validating the Anti-inflammatory Potential of p-Menthane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents is a cornerstone of pharmaceutical research. Within the vast realm of natural products, p-menthane derivatives, a class of monoterpenes found abundantly in essential oils of various plants, have emerged as promising candidates. This guide provides a comparative analysis of the anti-inflammatory activity of key p-menthane derivatives, offering a valuable resource for researchers and professionals in drug discovery and development. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to facilitate the validation and further exploration of these compounds as potential therapeutic agents.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of p-menthane derivatives has been evaluated through various in vitro and in vivo assays. The following tables summarize the quantitative data from multiple studies, comparing the activity of prominent derivatives against common inflammatory markers and established drugs. It is important to note that experimental conditions may vary between studies, which should be taken into consideration when making direct comparisons.

In Vitro Anti-inflammatory Activity

The in vitro assays typically involve cell cultures, such as lipopolysaccharide (LPS)-stimulated macrophages, to measure the inhibition of key inflammatory mediators.

CompoundAssayCell LineConcentration/DoseEfficacy (% Inhibition or IC50)Reference
Thymol COX-2 Inhibition--Potent Inhibition[1]
5-LOX Inhibition-IC50 = 8.46 ± 0.92 µg/mL (in mixture)[2]
Leukocyte Migration--Not effective in reducing cell migration[3]
Carvacrol COX-2 Inhibition-Potent Inhibition[1]
5-LOX Inhibition-IC50 = 8.46 ± 0.92 µg/mL (in mixture)[2]
Leukocyte Migration-Significant reduction in migrated cells[3]
Limonene Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)-25, 50, 75 mg/kgDose-dependent inhibition[4]
(-)-Menthol IL-1β ProductionLPS-stimulated human monocytes-64.2 ± 7% inhibition[3]
LTB4 ProductionLPS-stimulated human monocytes-64.4 ± 10% inhibition[3]
PGE2 ProductionLPS-stimulated human monocytes-56.6 ± 8% inhibition[3]
In Vivo Anti-inflammatory Activity

In vivo models, such as the carrageenan-induced paw edema in rodents, are crucial for assessing the anti-inflammatory effects in a whole organism.

CompoundAnimal ModelAdministration RouteDoseEfficacy (% Inhibition)Reference
Thymol Carrageenan-induced pleurisy-400 mg/kg34.2% reduction in exudate[3]
Carvacrol Carrageenan-induced pleurisy-400 mg/kg47.3% reduction in exudate[3]
Limonene LPS-induced acute lung injuryIntraperitoneal25, 50, 75 mg/kgSignificant reduction in lung edema[4]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of p-menthane derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes.

NF_kappaB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα degradation Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) p_menthane p-Menthane Derivatives p_menthane->IKK Inhibits p_menthane->NFkB Inhibits Translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition by p-menthane derivatives.

MAPK_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes p_menthane p-Menthane Derivatives p_menthane->p38 Inhibits Phosphorylation p_menthane->JNK Inhibits Phosphorylation p_menthane->ERK Inhibits Phosphorylation

Caption: Overview of the MAPK signaling cascade and inhibitory actions of p-menthane derivatives.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory activity of p-menthane derivatives.

In Vitro: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in murine macrophage-like RAW 264.7 cells.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the p-menthane derivatives for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

2. Measurement of Nitric Oxide:

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

3. Data Analysis:

  • The percentage of NO inhibition is calculated using the following formula: % Inhibition = [(Control OD - Sample OD) / Control OD] x 100

  • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.

1. Animals:

  • Use male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions for at least one week.

2. Experimental Groups:

  • Control Group: Receives the vehicle only.

  • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

  • Test Groups: Receive different doses of the p-menthane derivative.

3. Procedure:

  • Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or a digital caliper.

4. Data Analysis:

  • The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow

The following diagram illustrates a general workflow for screening and validating the anti-inflammatory activity of p-menthane derivatives.

Experimental_Workflow start Start: Compound Library of p-Menthane Derivatives in_vitro In Vitro Screening (e.g., NO, COX-2, Cytokine Inhibition) start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity hit_identification Hit Identification (Active & Non-toxic Compounds) cytotoxicity->hit_identification hit_identification->start Inactive in_vivo In Vivo Validation (e.g., Carrageenan-induced Paw Edema) hit_identification->in_vivo Active mechanism Mechanism of Action Studies (e.g., Western Blot for NF-κB, MAPK) in_vivo->mechanism lead_optimization Lead Optimization mechanism->lead_optimization end Preclinical Development lead_optimization->end

Caption: A general workflow for the validation of anti-inflammatory p-menthane derivatives.

References

A Comparative Guide: p-Menthan-7-ol vs. Menthol as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the choice of a suitable chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a reaction. This guide offers a detailed comparison between the well-established chiral auxiliary, (-)-menthol, and p-menthan-7-ol. While (-)-menthol has a long history of application in inducing chirality, the use of this compound for this purpose is not documented in the searched literature. This comparison will therefore focus on the established performance of (-)-menthol and a theoretical evaluation of this compound's potential based on its structural characteristics.

(-)-Menthol: A Widely Utilized Chiral Auxiliary

(-)-Menthol, a naturally abundant and inexpensive monoterpene, is a versatile and effective chiral auxiliary in asymmetric synthesis.[1] Its rigid cyclohexane backbone with three stereocenters creates a well-defined chiral environment, enabling effective control over the stereochemical course of various chemical transformations.[1] By temporarily attaching (-)-menthol to a prochiral substrate, it is possible to direct the formation of a desired stereoisomer with high diastereoselectivity.[1] The auxiliary can subsequently be cleaved and often recovered for reuse.[1]

Applications of (-)-Menthol

(-)-Menthol is employed in a range of asymmetric reactions, including:

  • Andersen Synthesis of Chiral Sulfoxides: This method involves the reaction of a diastereomerically pure (-)-menthyl sulfinate ester with an organometallic reagent to produce enantiomerically pure sulfoxides.[1][2] The crystalline nature of the intermediates facilitates purification.[1]

  • Asymmetric Alkylation: (-)-Menthyl esters can be deprotonated to form chiral enolates. The bulky menthyl group shields one face of the enolate, directing electrophilic attack to the opposite face and leading to high diastereoselectivity in the formation of a new stereocenter.[1]

  • Asymmetric Diels-Alder Reaction: When used as a chiral auxiliary on a dienophile, (-)-menthol can control the facial selectivity of the [4+2] cycloaddition, particularly with Lewis acid catalysis, leading to good endo/exo and facial diastereoselectivity.[1]

Performance of (-)-Menthol

While (-)-menthol is a cost-effective and readily available chiral auxiliary, its effectiveness in inducing high levels of diastereoselectivity can be modest in certain applications.[3] For reactions requiring exceptional stereocontrol, more structurally sophisticated and often more expensive auxiliaries, such as Evans' oxazolidinones or (-)-8-phenylmenthol, may be preferred as they can provide superior facial shielding.[3][4]

This compound: A Theoretical Consideration as a Chiral Auxiliary

In contrast to the extensive documentation of (-)-menthol's role in asymmetric synthesis, there is a lack of published research on the use of this compound as a chiral auxiliary. Its primary applications are in the fragrance and flavor industries.[5][6][7] Commercial this compound is available as a mixture of cis and trans isomers, which would necessitate separation and chiral resolution to be used as a chiral auxiliary.[5]

From a structural standpoint, this compound differs from menthol in the position of the hydroxyl group. In this compound, the hydroxyl group is part of a hydroxymethyl substituent on the cyclohexane ring, whereas in menthol, the hydroxyl group is directly attached to the ring. This structural difference would influence the proximity and orientation of the chiral environment to the reaction center when attached to a substrate, likely impacting its ability to effectively control stereoselectivity. The increased distance and rotational freedom of the chiral center relative to the substrate in a this compound-derived auxiliary might result in lower diastereoselectivity compared to menthol.

Experimental Data: Performance of (-)-Menthol

The following tables summarize typical performance data for (-)-menthol in various asymmetric reactions. Data for this compound is not available due to its lack of application as a chiral auxiliary.

Reaction TypeSubstrateReagent/ConditionsDiastereomeric Excess (d.e.)Yield (%)Reference
Alkylation(-)-Menthyl acetate enolateBenzyl bromide75%85%[1]
Diels-Alder(-)-Menthyl acrylateCyclopentadiene, Et₂AlCl70% (endo)90%[1]
Sulfoxide Synthesis(-)-Menthyl p-toluenesulfinatePhenylmagnesium bromide>95%92%[1][2]

Experimental Protocols

Attachment of (-)-Menthol Auxiliary (Esterification)

Protocol 1: Esterification of a Carboxylic Acid with (-)-Menthol

  • Materials: Carboxylic acid, (-)-menthol (1.0 eq), dicyclohexylcarbodiimide (DCC, 1.1 eq), 4-(dimethylamino)pyridine (DMAP, 0.1 eq), dichloromethane (DCM).

  • Procedure:

    • Dissolve the carboxylic acid, (-)-menthol, and DMAP in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add a solution of DCC in DCM dropwise.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Upon completion, filter off the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Cleavage of (-)-Menthol Auxiliary

Protocol 2: Hydrolysis of (-)-Menthyl Esters

  • Materials: Diastereomerically enriched (-)-menthyl ester, lithium hydroxide (LiOH, 2.0-3.0 eq), tetrahydrofuran (THF), water, 1 M HCl.[1]

  • Procedure:

    • Dissolve the (-)-menthyl ester in a mixture of THF and water.[1]

    • Add LiOH and stir the mixture at room temperature. Monitor the reaction progress by TLC.[1]

    • Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.[1]

    • Extract the aqueous layer with diethyl ether (3x) to isolate the chiral carboxylic acid product.[1]

    • To recover the (-)-menthol, make the aqueous layer basic (pH > 10) with NaOH and extract with diethyl ether (3x).[1]

    • Combine the organic extracts containing the (-)-menthol, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recovery yields for (-)-menthol are typically 85-95%.[1]

Visualizations

G cluster_workflow General Workflow for Chiral Auxiliary Synthesis Prochiral Prochiral Substrate Attachment Attachment (e.g., Esterification) Prochiral->Attachment Auxiliary Chiral Auxiliary (e.g., (-)-Menthol) Auxiliary->Attachment Intermediate Chiral Auxiliary-Substrate Adduct Attachment->Intermediate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Intermediate->Diastereoselective_Reaction Diastereomers Mixture of Diastereomers (enriched in one) Diastereoselective_Reaction->Diastereomers Cleavage Cleavage of Auxiliary (e.g., Hydrolysis) Diastereomers->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_alkylation Asymmetric Alkylation using (-)-Menthol Auxiliary Menthyl_Ester (-)-Menthyl Ester Base Base (e.g., LDA) Menthyl_Ester->Base Deprotonation Enolate Chiral Enolate (One face shielded by menthyl group) Base->Enolate Electrophile Electrophile (E+) Enolate->Electrophile Alkylation Alkylated_Product Diastereomerically Enriched Alkylated Product Electrophile->Alkylated_Product Cleavage Cleavage Alkylated_Product->Cleavage Final_Product Chiral Carboxylic Acid Cleavage->Final_Product

Caption: Logical relationship in asymmetric alkylation with a (-)-menthol auxiliary.

References

A Comparative Guide to the Synthetic Routes of p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthetic routes to p-menthan-7-ol, a valuable fragrance ingredient with a fresh, floral scent reminiscent of lily-of-the-valley. The performance of each route is evaluated based on experimental data, with detailed methodologies provided for key reactions.

Data Summary

The following tables summarize the quantitative data for the different synthetic routes to this compound, providing a clear comparison of their efficiency and characteristics.

Table 1: Synthesis of p-Menthane-7-aldehyde from Perillaldehyde

ParameterValueReference
Starting Material PerillaldehydeN/A
Reagents H₂, Pd/CN/A
Solvent Not specified (likely a polar organic solvent like ethanol or methanol)N/A
Temperature 120 °CN/A
Pressure 5 MPaN/A
Reaction Time 15 hoursN/A
Product Purity (GC) 98% (mixture of cis/trans isomers)N/A
Yield Not explicitly stated for this step, but the subsequent step has a high yield, implying good conversion.N/A

Table 2: Synthesis of this compound from p-Menthane-7-aldehyde

ParameterValueReference
Starting Material p-Menthane-7-aldehydeN/A
Reagents NaBH₄[1]
Solvent Methanol or Ethanol[1]
Temperature 0 °C to Room Temperature[1]
Reaction Time 0.5 - 1 hour at 0 °C, then monitored by TLC[1]
Product Purity High, purification by column chromatographyN/A
Yield 40 - 98%N/A

Table 3: Multi-step Synthesis of this compound from Cuminaldehyde (Ni-catalyzed)

StepReactionReagents & ConditionsYieldPurityReference
1 EsterificationCuminic acid, butan-1-ol, p-toluenesulfonic acid, azeotropic distillation88%98%[2]
2 HydrogenationCuminic acid butyl ester, Ni-SAT 330 catalyst, 190 °C, 15 MPa, 19 hours97% conversionNot specified[2]
3 HydrogenolysisHydrogenated ester, Adkins catalystNot specifiedNot specified[2]

Table 4: Synthesis of this compound from β-Pinene (via Perillyl Alcohol)

StepReactionReagents & ConditionsYieldPurity/SelectivityReference
1 Isomerization of β-pinene oxide[PEimi][HNO₃]₄ catalyst, DMSO solvent, 40 °C, 80 min95% conversion47% selectivity for perillyl alcohol[3]
2 Hydrogenation of Perillyl AlcoholH₂, Catalyst (e.g., Pd/C)High (expected)High (expected)General Knowledge

Experimental Protocols

Synthesis from Perillaldehyde

This two-step synthesis involves the initial hydrogenation of perillaldehyde to form p-menthane-7-aldehyde, followed by the reduction of the aldehyde to the desired this compound.

Step 1: Hydrogenation of Perillaldehyde to p-Menthane-7-aldehyde

  • Materials: Perillaldehyde (50 g), 5% Pd/C catalyst (2.5 g), Hydrogen gas.

  • Apparatus: 100 mL micro autoclave with magnetic stirring.

  • Procedure:

    • To the micro autoclave, add perillaldehyde and the Pd/C catalyst.

    • Seal the autoclave and fill it with hydrogen gas to a pressure of 5 MPa.

    • Heat the reaction mixture to 120 °C with continuous stirring for 15 hours.

    • After cooling the reactor to room temperature, carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the Pd/C catalyst.

    • The crude p-menthane-7-aldehyde is then purified by rectification. The product is a mixture of cis- and trans-isomers.

Step 2: Reduction of p-Menthane-7-aldehyde to this compound

  • Materials: p-Menthane-7-aldehyde (1 equivalent), Sodium borohydride (NaBH₄, 1.5 equivalents), Methanol or Ethanol.

  • Apparatus: Round-bottom flask with magnetic stirring, ice bath.

  • Procedure:

    • Dissolve p-menthane-7-aldehyde in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride to the cooled solution in portions while stirring.

    • After the addition is complete, continue stirring at 0 °C for 30-60 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, slowly add cold distilled water to quench the excess NaBH₄.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude this compound.

    • Purify the product by silica gel column chromatography if necessary.

Synthesis from Cuminaldehyde (Multi-step Ni-catalyzed)

This route involves the protection of the aldehyde group as an ester, followed by the challenging hydrogenation of the aromatic ring, and finally, hydrogenolysis to yield this compound.[2]

Step 1: Esterification of Cuminic Acid

  • Materials: Cuminic acid (102.8 g), butan-1-ol (250 ml), p-toluenesulfonic acid (PTSA, 1.2 g).

  • Procedure:

    • Combine cuminic acid, butan-1-ol, and PTSA in a flask equipped for azeotropic distillation.

    • Heat the mixture to reflux to remove water.

    • After completion, the product, cuminic acid butyl ester, is isolated by vacuum distillation (b.p. 125-130 °C at 0.27 kPa).

Step 2: Hydrogenation of Cuminic Acid Butyl Ester

  • Materials: Cuminic acid butyl ester, Ni-SAT 330 catalyst.

  • Procedure:

    • The hydrogenation is carried out in a high-pressure reactor at 190 °C and 15 MPa.

    • The reaction is monitored for conversion over approximately 19 hours.

Step 3: Hydrogenolysis to this compound

  • Materials: Hydrogenated cuminic acid butyl ester, Adkins catalyst.

  • Procedure:

    • The hydrogenated ester is subjected to hydrogenolysis using an Adkins catalyst to yield this compound.

Synthesis from β-Pinene

This route proceeds via the formation of perillyl alcohol as a key intermediate.

Step 1: Isomerization of β-Pinene Oxide to Perillyl Alcohol

  • Materials: β-Pinene oxide (5 mmol), [PEimi][HNO₃]₄ catalyst (4.8 mol%), DMSO (2.5 ml).

  • Procedure:

    • Combine β-pinene oxide, the catalyst, and DMSO in a reaction vessel.

    • Stir the mixture at 40 °C for 80 minutes.[3]

    • The product mixture contains perillyl alcohol along with other isomers.

Step 2: Hydrogenation of Perillyl Alcohol

  • Materials: Perillyl alcohol, Pd/C catalyst, Hydrogen gas, Ethanol or Methanol.

  • Procedure:

    • Dissolve the perillyl alcohol-containing mixture in a suitable solvent like ethanol.

    • Add a catalytic amount of Pd/C.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by GC or TLC).

    • Filter the catalyst and remove the solvent to obtain this compound.

Visualizations

The following diagrams illustrate the synthetic pathways described above.

G cluster_0 Route 1: From Perillaldehyde Perillaldehyde Perillaldehyde p-Menthane-7-aldehyde p-Menthane-7-aldehyde Perillaldehyde->p-Menthane-7-aldehyde H₂, Pd/C 120°C, 5 MPa This compound This compound p-Menthane-7-aldehyde->this compound NaBH₄ MeOH or EtOH

Caption: Synthetic pathway from Perillaldehyde to this compound.

G cluster_1 Route 2: From Cuminaldehyde Cuminaldehyde Cuminaldehyde Cuminic Acid Cuminic Acid Cuminaldehyde->Cuminic Acid Oxidation Cuminic Acid Butyl Ester Cuminic Acid Butyl Ester Cuminic Acid->Cuminic Acid Butyl Ester Esterification (Protection) Hydrogenated Ester Hydrogenated Ester Cuminic Acid Butyl Ester->Hydrogenated Ester Hydrogenation (Ni cat.) (Ring Reduction) p-Menthan-7-ol_2 This compound Hydrogenated Ester->p-Menthan-7-ol_2 Hydrogenolysis (Deprotection/Reduction)

Caption: Multi-step synthesis of this compound from Cuminaldehyde.

G cluster_2 Route 3: From β-Pinene beta-Pinene β-Pinene beta-Pinene Oxide β-Pinene Oxide beta-Pinene->beta-Pinene Oxide Epoxidation Perillyl Alcohol Perillyl Alcohol beta-Pinene Oxide->Perillyl Alcohol Isomerization p-Menthan-7-ol_3 This compound Perillyl Alcohol->p-Menthan-7-ol_3 Hydrogenation

Caption: Synthetic pathway from β-Pinene to this compound.

References

A Comparative Guide to the Cytotoxicity of p-Menthane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel anticancer agents has led to a significant interest in naturally occurring compounds, particularly monoterpenes. Among these, p-menthane derivatives, a class of cyclic monoterpenes found abundantly in essential oils of various plants, have shown promising cytotoxic effects against a range of cancer cell lines. Their inherent structural diversity and potential for low toxicity make them attractive candidates for further investigation in drug discovery.[1][2] This guide provides a comparative analysis of the cytotoxic properties of several p-menthane derivatives, supported by experimental data and detailed methodologies.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of p-menthane derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various p-menthane derivatives against several human cancer cell lines.

CompoundCancer Cell LineAssayIC50 Value
Perillyl Alcohol A549 (Lung)XTT125 µg/mL (Selective)
HepG2 (Liver)XTT409.2 µg/mL (Non-selective)[1]
B16 (Murine Melanoma)Growth Inhibition250 µM[2]
(-)-Limonene T24 (Human Bladder)WTS-19 µM[2]
D-Limonene K562 (Leukemia)MTT3.6 mM (24h), 3.29 mM (48h)
(-)-Perillaldehyde 8,9-epoxide OVCAR-8, HCT-116, SF-295MTT1.75–1.03 µL/mg
(+)-Limonene 1,2-epoxide OVCAR-8, HCT-116, SF-295MTTIntermediate Cytotoxicity
(-)-Perillaldehyde OVCAR-8, HCT-116, SF-295MTTIntermediate Cytotoxicity
(-)-8-hydroxycarvotanacetone OVCAR-8, HCT-116, SF-295MTTIntermediate Cytotoxicity
S-(+)-Carvone SW-626 (Ovarian)MTS147 µM
PC-3 (Prostate)MTS117 µM[3]
BT-20 (Breast)MTS199 µM[3]
RAJI (Lymphoma)MTS228 µM[3]
p-Cymene B16-F10 (Murine Melanoma)MTT20.06 µg/mL
MCF-7 (Breast)MTT5.11 mM[4]
Cuminaldehyde Calu-3 (Lung)MTT650 µM[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of p-menthane derivatives.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • p-Menthane derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the p-menthane derivative in complete medium. Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 1 to 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Mechanisms and Workflows

Apoptotic Signaling Pathway of p-Menthane Derivatives

Several p-menthane derivatives, including limonene and perillyl alcohol, induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[5] This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

G cluster_cell Cancer Cell cluster_mito Mitochondrion p_menthane p-Menthane Derivatives (e.g., Limonene, Perillyl Alcohol) Bcl2 Bcl-2 (Anti-apoptotic) p_menthane->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p_menthane->Bax Upregulates CytoC_mito Cytochrome c Bcl2->CytoC_mito Inhibits release Bax->CytoC_mito Promotes release CytoC_cyto Cytochrome c (released) CytoC_mito->CytoC_cyto Apaf1 Apaf-1 CytoC_cyto->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by p-menthane derivatives.

General Experimental Workflow for Cytotoxicity Assessment

The evaluation of the cytotoxic potential of natural products like p-menthane derivatives typically follows a standardized workflow, starting from initial screening to more detailed mechanistic studies.[6]

G start Start: Select p-Menthane Derivative and Cancer Cell Lines cell_culture Cell Culture and Seeding in 96-well plates start->cell_culture treatment Treatment with Serial Dilutions of p-Menthane Derivative cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_analysis Data Analysis: Calculate % Viability and IC50 viability_assay->data_analysis mechanistic_studies Mechanistic Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) data_analysis->mechanistic_studies end Conclusion: Determine Cytotoxic Potential and Mechanism of Action mechanistic_studies->end

Caption: In vitro cytotoxicity assessment workflow for natural products.

References

A Comparative Guide to Validating the Purity of Synthetic p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in preclinical and clinical studies. This guide provides an objective comparison of analytical techniques for validating the purity of synthetic p-menthan-7-ol, a monoterpenoid alcohol with applications in the fragrance and flavor industries.[1][2] The performance of Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC) are compared, with supporting experimental data and detailed methodologies.

Introduction to this compound and its Synthesis

This compound, also known as Mayol®, is a fragrance ingredient with a fresh, floral scent reminiscent of magnolia and lily of the valley.[1][3] It exists as a mixture of cis and trans isomers, with the commercial product typically containing a higher proportion of the cis isomer (60-80%).[1][3] A common synthetic route to this compound involves the catalytic hydrogenation of cuminaldehyde.[1][3]

Potential impurities in synthetic this compound can arise from several sources, including unreacted starting materials, byproducts of the synthesis, and degradation products. Key potential impurities include:

  • Cuminaldehyde: The starting material for the synthesis.[1][3]

  • p-Cymene: A potential byproduct from the reduction of cuminaldehyde.

  • Isomers of this compound: The relative ratio of cis and trans isomers is a key quality attribute.[1][3]

  • Other terpene alcohols: Isomeric impurities that may form under certain reaction conditions.

Accurate and robust analytical methods are therefore essential to quantify the purity of this compound and to identify and quantify any impurities.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on factors such as the volatility of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and specificity. For a moderately volatile compound like this compound, GC-MS and qNMR are the most powerful and commonly employed techniques. HPLC is generally less suitable for volatile compounds but can be adapted for this purpose, particularly after derivatization.[4][5][6]

Quantitative Performance Comparison

The following table summarizes the illustrative performance data for the analysis of this compound and its potential impurities by GC-MS, qNMR, and HPLC. The data presented is representative and may vary based on specific instrumentation and experimental conditions.

ParameterGC-MSqNMRHPLC (with derivatization)
Limit of Detection (LOD) 0.1 - 1 µg/mL~0.1% (relative to major component)0.5 - 5 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL~0.5% (relative to major component)1 - 10 µg/mL
Linearity (r²) > 0.999Not Applicable (Direct Quantification)> 0.998
Precision (%RSD) < 2%< 1%< 3%
Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%
Analysis Time per Sample 20 - 30 minutes10 - 15 minutes15 - 25 minutes
Key Advantages High sensitivity and specificity, excellent for volatile compounds, provides structural information for impurity identification.[4]Highly accurate and precise, requires no reference standards for each analyte, provides structural confirmation.[7][8][9][10][11]Suitable for simultaneous analysis of non-volatile impurities, well-established technique.[6]
Key Disadvantages May require derivatization for certain compounds, thermal degradation of labile compounds is possible.Lower sensitivity than GC-MS for trace impurities, requires a high-purity internal standard for absolute quantification.[12]Lower resolution for volatile isomers, may require derivatization which adds complexity.[5][6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like terpene alcohols.[4] It offers excellent separation of isomers and provides mass spectral data for confident identification of unknown impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the isomers of this compound and related impurities.

  • Injector: Split/splitless injector.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (1:50 ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of target impurities.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthetic this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent such as hexane or dichloromethane.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.22 µm syringe filter into a GC vial.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of compounds without the need for specific reference standards for each analyte.[9][10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate purity assessments.[9]

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • High-precision 5 mm NMR tubes.

Experimental Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., Chloroform-d, Methanol-d4).

  • Internal Standard: A high-purity, stable compound with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a precise amount of the internal standard (e.g., 5 mg) into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis:

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

While not the primary choice for volatile terpenes, HPLC can be employed, especially if derivatization is performed to introduce a chromophore, enhancing UV detection.[6] This method can be useful for the simultaneous analysis of this compound and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Derivatization (Illustrative Example with 3,5-Dinitrobenzoyl chloride):

  • Dissolve a known amount of the this compound sample in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • Add an excess of 3,5-dinitrobenzoyl chloride and a catalytic amount of a base (e.g., pyridine).

  • Heat the mixture to complete the reaction.

  • Quench the reaction and extract the derivative.

  • Dissolve the dried derivative in the mobile phase for HPLC analysis.

HPLC Conditions (for the derivative):

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

Sample Preparation:

Prepare calibration standards of the derivatized this compound and any available derivatized impurity standards.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the relationships between the analytical techniques, the following diagrams are provided in the DOT language for Graphviz.

PurityValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Results Sample Synthetic this compound Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR HPLC HPLC Analysis (with Derivatization) Dissolution->HPLC Chromatogram Chromatogram Analysis GCMS->Chromatogram Spectrum Spectrum Interpretation GCMS->Spectrum Integration Signal Integration qNMR->Integration HPLC->Chromatogram Purity Purity Calculation & Impurity Profile Chromatogram->Purity Spectrum->Purity Integration->Purity

Caption: Experimental workflow for validating the purity of synthetic this compound.

TechniqueComparison GCMS GC-MS High sensitivity Excellent for volatile compounds Provides structural information Potential for thermal degradation qNMR qNMR Primary method (no standards needed) Highly accurate and precise Provides structural confirmation Lower sensitivity for trace impurities HPLC HPLC Good for non-volatile impurities Well-established technique Lower resolution for volatile isomers Requires derivatization for sensitivity Analyte This compound (Volatile Terpene Alcohol) Analyte->GCMS  Highly Suitable Analyte->qNMR  Highly Suitable Analyte->HPLC  Less Suitable (derivatization often required)

References

Comparative Bioactivity of cis- and trans-p-menthan-7-ol: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Bioactivity Data: A Research Gap

The primary challenge in comparing the bioactivity of cis- and trans-p-menthan-7-ol is the absence of published quantitative data from studies that have evaluated both isomers under the same experimental conditions. While toxicological reviews for cis-p-menthan-7-ol exist, they do not offer a comparative perspective on its therapeutic potential against its trans counterpart. To address this, the following table has been structured to highlight the critical data points that need to be experimentally determined.

Table 1: Comparative Bioactivity of p-menthan-7-ol Isomers (Hypothetical Data)

Biological ActivityAssayTest Systemcis-p-menthan-7-ol IC₅₀/EC₅₀/MICtrans-p-menthan-7-ol IC₅₀/EC₅₀/MICReference
Anti-inflammatory Nitric Oxide (NO) Inhibition AssayLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesData Not AvailableData Not AvailableN/A
Cyclooxygenase-2 (COX-2) Inhibition AssayEnzyme-based assayData Not AvailableData Not AvailableN/A
Anticancer MTT Proliferation AssayHuman cancer cell line (e.g., A549, MCF-7)Data Not AvailableData Not AvailableN/A
Caspase-3/7 Activity AssayHuman cancer cell line (e.g., A549, MCF-7)Data Not AvailableData Not AvailableN/A
Antimicrobial Minimum Inhibitory Concentration (MIC)Escherichia coli (ATCC 25922)Data Not AvailableData Not AvailableN/A
Minimum Inhibitory Concentration (MIC)Staphylococcus aureus (ATCC 29213)Data Not AvailableData Not AvailableN/A

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; MIC: Minimum inhibitory concentration.

Proposed Experimental Protocols for Comparative Analysis

To generate the missing data for a robust comparative analysis, the following standard experimental protocols are recommended.

Anti-inflammatory Activity Assessment

1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of cis- and trans-p-menthan-7-ol for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC₅₀ values for both isomers.

Anticancer Activity Assessment

1. MTT Cell Proliferation Assay:

  • Cell Culture: Culture a selected human cancer cell line (e.g., A549 lung carcinoma) in appropriate media and conditions.

  • Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of cis- and trans-p-menthan-7-ol for 48 or 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Antimicrobial Activity Assessment

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

  • Bacterial Strains: Use standard reference strains of bacteria (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213).

  • Preparation of Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity.

  • Serial Dilution: Perform a two-fold serial dilution of cis- and trans-p-menthan-7-ol in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Experimental and Logical Workflows

To guide the proposed research, the following diagrams illustrate the necessary experimental workflow and the logical relationships in a comparative bioactivity study.

Experimental_Workflow cluster_synthesis Isomer Preparation cluster_bioassays Bioactivity Screening cluster_analysis Data Analysis & Comparison Synthesis_Cis Synthesis & Purification of cis-p-menthan-7-ol AntiInflammatory Anti-inflammatory Assays (e.g., NO, COX-2) Synthesis_Cis->AntiInflammatory Anticancer Anticancer Assays (e.g., MTT, Caspase) Synthesis_Cis->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Synthesis_Cis->Antimicrobial Synthesis_Trans Synthesis & Purification of trans-p-menthan-7-ol Synthesis_Trans->AntiInflammatory Synthesis_Trans->Anticancer Synthesis_Trans->Antimicrobial Data_Collection Quantitative Data Collection (IC50, MIC values) AntiInflammatory->Data_Collection Anticancer->Data_Collection Antimicrobial->Data_Collection Comparison Comparative Analysis of Cis vs. Trans Bioactivity Data_Collection->Comparison Conclusion Conclusion on Structure-Activity Relationship Comparison->Conclusion

Caption: Proposed experimental workflow for the comparative bioactivity analysis of this compound isomers.

Potential Signaling Pathways for Investigation

While specific signaling pathways for cis- and trans-p-menthan-7-ol have not been elucidated, based on the known activities of other monoterpenoids, the following pathways are prime candidates for future investigation, particularly in the context of anti-inflammatory and anticancer effects.

Signaling_Pathways cluster_inflammatory Potential Anti-inflammatory Pathways cluster_cancer Potential Anticancer Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation p_menthan_7_ol_inflam cis/trans-p-menthan-7-ol p_menthan_7_ol_inflam->NFkB Inhibition? GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Promotes p_menthan_7_ol_cancer cis/trans-p-menthan-7-ol p_menthan_7_ol_cancer->PI3K_Akt Inhibition? Caspases Caspase Activation p_menthan_7_ol_cancer->Caspases Activation? Caspases->Apoptosis

Cross-Validation of Analytical Methods for p-Menthan-7-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Performance Comparison

The choice between GC-MS and HPLC for terpene analysis depends on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity.[1][2] GC-MS is generally considered the gold standard for volatile compounds like terpenes due to its high separation efficiency and the structural information provided by mass spectrometry.[1] HPLC is a viable alternative, particularly when the simultaneous analysis of both volatile and non-volatile compounds is desired.[1][2]

The following table summarizes typical validation parameters for the analysis of terpenes using GC-MS and HPLC, based on data from various studies. It is important to note that these values are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.99≥ 0.99
Accuracy (% Recovery) 80-120%80-120%
Precision (%RSD) < 15%< 15%
Limit of Detection (LOD) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are typical experimental protocols for the analysis of terpenes, including p-menthan-7-ol, using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Extraction: Samples containing this compound are typically extracted using a non-polar solvent such as hexane, pentane, or ethyl acetate.

  • Dilution: The extract is then diluted to an appropriate concentration with the same solvent.

  • Internal Standard: An internal standard (e.g., n-alkane series) may be added to improve quantitative accuracy.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5) is commonly used for terpene separation.

  • Injector Temperature: Typically set between 250°C and 280°C.

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3-5°C/minute.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Sample Preparation:

  • Extraction: Similar to GC-MS, samples are extracted with a suitable solvent. Methanol or acetonitrile are common choices for HPLC.

  • Filtration: The extract should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.

  • Dilution: The filtered extract is diluted with the mobile phase to an appropriate concentration.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: A C18 reverse-phase column is typically used for the separation of terpenes.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with a small amount of acid (e.g., 0.1% formic acid), is used.

  • Flow Rate: Typically 0.8 to 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • Detector: UV detection at a specific wavelength (e.g., 210 nm) or MS detection for higher selectivity.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams were generated using the DOT language.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_scope Define Scope & Acceptance Criteria select_methods Select Analytical Methods (e.g., GC-MS, HPLC) define_scope->select_methods develop_methods Method Development & Optimization select_methods->develop_methods validate_methods Individual Method Validation (Linearity, Accuracy, Precision) develop_methods->validate_methods comparative_testing Comparative Testing with Spiked Samples validate_methods->comparative_testing data_analysis Statistical Analysis of Results (e.g., t-test, F-test) comparative_testing->data_analysis assess_equivalence Assess Method Equivalence data_analysis->assess_equivalence documentation Documentation & Reporting assess_equivalence->documentation

A general workflow for the cross-validation of analytical methods.

MethodComparison cluster_attributes Key Performance Attributes GCMS Gas Chromatography-Mass Spectrometry (GC-MS) - High sensitivity & selectivity - Gold standard for volatile compounds - Provides structural information - Requires derivatization for some compounds - High initial instrument cost Sensitivity Sensitivity GCMS:head->Sensitivity High Selectivity Selectivity GCMS:head->Selectivity High Versatility Versatility GCMS:head->Versatility Volatiles Cost Cost GCMS:head->Cost High HPLC High-Performance Liquid Chromatography (HPLC) - Suitable for a wide range of compounds - Simultaneous analysis of volatile & non-volatile compounds - Lower sensitivity for highly volatile compounds - Potential for co-elution - Generally lower cost than GC-MS HPLC:head->Sensitivity Moderate HPLC:head->Selectivity Moderate HPLC:head->Versatility Broad Range HPLC:head->Cost Lower

Comparison of GC-MS and HPLC for terpene analysis.

References

Benchmarking Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. The ideal chiral auxiliary offers high diastereoselectivity, is readily available in both enantiomeric forms, attaches and detaches under mild conditions, and is crystalline to facilitate purification.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily measured by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) it induces in a given reaction. Below, we present a summary of the performance of several widely used chiral auxiliaries in key asymmetric transformations.

Table 1: Performance in Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates up to two new stereocenters. The use of chiral auxiliaries can control the absolute stereochemistry of the product.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Diastereomeric Excess (d.e.)Yield (%)
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) Isobutyraldehyde>99:1>98%80-95%
(S)-4-Isopropyl-2-oxazolidinone (Evans Auxiliary) Benzaldehyde>99:1>98%75-90%
(-)-8-Phenylmenthol BenzaldehydeModerate to Good60-80%Variable
(+)-Pseudoephedrine Amide Propionaldehyde>95:5>90%85-95%
p-Menthan-7-ol No published data available---
Table 2: Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity.

Chiral AuxiliaryDieneDienophileDiastereomeric Excess (d.e.)Yield (%)
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) CyclopentadieneN-Acryloyl90-98%85-95%
(-)-8-Phenylmenthol CyclopentadieneAcrylate>98%80-90%
(-)-Menthol CyclopentadieneAcrylate~40%Variable
This compound No published data available---
Table 3: Performance in Asymmetric Alkylation Reactions

The asymmetric alkylation of enolates is a key method for the enantioselective formation of C-C bonds alpha to a carbonyl group.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) Benzyl bromide>99%90-95%
(+)-Pseudoephedrine Amide Methyl iodide>98%85-95%
(-)-8-Phenylmenthol Data is sparse, generally low selectivity--
This compound No published data available--

Analysis of this compound as a Potential Chiral Auxiliary

While direct experimental evidence is lacking for the use of this compound as a chiral auxiliary, we can infer its potential performance based on its structural similarity to menthol. Menthol itself has been used as a chiral auxiliary; however, it generally provides modest levels of diastereoselectivity. The moderate steric bulk of the menthol scaffold is often insufficient to create a highly differentiated environment to direct the approach of reagents.

This compound, with its hydroxymethyl group attached to the cyclohexane ring, may offer different conformational biases compared to menthol. However, without a significant increase in steric hindrance, it is unlikely to outperform highly effective auxiliaries like Evans oxazolidinones or derivatives such as 8-phenylmenthol, where the additional phenyl group provides superior facial shielding.

Experimental Protocols for Established Chiral Auxiliaries

For researchers seeking to implement established methods, detailed experimental protocols for the application of Evans auxiliaries, (-)-8-phenylmenthol, and pseudoephedrine amides are provided below.

Protocol 1: Asymmetric Aldol Reaction using an Evans Auxiliary
  • Acylation of the Auxiliary: The Evans auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) is acylated with a desired acyl chloride or anhydride in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst (e.g., DMAP) in an aprotic solvent like dichloromethane.

  • Enolate Formation: The resulting N-acyl oxazolidinone is treated with a boron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine) in an ethereal solvent at low temperature (-78 °C) to generate the Z-enolate.

  • Aldol Addition: The aldehyde is added to the enolate solution at low temperature, and the reaction is stirred for several hours.

  • Workup and Purification: The reaction is quenched, and the product is purified by chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the desired chiral β-hydroxy acid or alcohol, respectively.

Protocol 2: Asymmetric Diels-Alder Reaction using (-)-8-Phenylmenthol
  • Esterification: (-)-8-Phenylmenthol is esterified with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride) in the presence of a base (e.g., pyridine) in a non-polar solvent.

  • Cycloaddition: The resulting chiral acrylate is reacted with a diene (e.g., cyclopentadiene) in the presence of a Lewis acid (e.g., Et₂AlCl) in a chlorinated solvent at low temperature.

  • Workup and Purification: The reaction is quenched, and the cycloadduct is purified by chromatography.

  • Auxiliary Removal: The auxiliary is cleaved via hydrolysis or reduction to afford the chiral cyclic carboxylic acid or alcohol.

Visualizing Asymmetric Synthesis Workflows

To further clarify the experimental processes and logical relationships in chiral auxiliary-mediated synthesis, the following diagrams are provided.

Asymmetric_Aldol_Workflow cluster_0 Preparation cluster_1 Asymmetric Reaction cluster_2 Product Isolation Auxiliary Auxiliary N_Acyl_Auxiliary N_Acyl_Auxiliary Auxiliary->N_Acyl_Auxiliary Acylation Acyl_Source Acyl_Source Acyl_Source->N_Acyl_Auxiliary Enolate_Formation Enolate_Formation N_Acyl_Auxiliary->Enolate_Formation Base, Lewis Acid Aldol_Adduct Aldol_Adduct Enolate_Formation->Aldol_Adduct Aldol Addition Aldehyde Aldehyde Aldehyde->Aldol_Adduct Cleavage Cleavage Aldol_Adduct->Cleavage Chiral_Product Chiral_Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered_Auxiliary Cleavage->Recovered_Auxiliary

Workflow for an Evans Asymmetric Aldol Reaction.

Diastereoselection_Logic Prochiral_Substrate Prochiral_Substrate Substrate_Auxiliary_Adduct Substrate_Auxiliary_Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Chiral_Auxiliary Chiral_Auxiliary Chiral_Auxiliary->Substrate_Auxiliary_Adduct Reagent_Attack Reagent_Attack Substrate_Auxiliary_Adduct->Reagent_Attack Transition_State_A Transition State A (Lower Energy) Reagent_Attack->Transition_State_A Favored Approach Transition_State_B Transition State B (Higher Energy) Reagent_Attack->Transition_State_B Disfavored Approach Major_Diastereomer Major_Diastereomer Transition_State_A->Major_Diastereomer Minor_Diastereomer Minor_Diastereomer Transition_State_B->Minor_Diastereomer

Logical pathway for diastereoselection.

Conclusion

The selection of a chiral auxiliary is a critical parameter in the development of stereoselective synthetic routes. While this compound remains an underexplored candidate, the established performance of auxiliaries like Evans oxazolidinones, (-)-8-phenylmenthol, and pseudoephedrine amides provides a high benchmark. These auxiliaries consistently deliver excellent levels of diastereoselectivity across a range of important asymmetric transformations. For researchers in drug development and synthetic chemistry, the data and protocols presented here offer a guide to making informed decisions for achieving desired stereochemical outcomes. Future research into novel auxiliaries, potentially including derivatives of the p-menthane scaffold, will continue to enrich the toolbox of the synthetic chemist.

A Comparative Analysis of p-Menthane Derivatives: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance of p-menthane derivatives in preclinical studies, supported by experimental data.

Derivatives of p-menthane, a naturally occurring monoterpene, have garnered significant interest in the scientific community for their therapeutic potential across a spectrum of applications, including anti-inflammatory, insecticidal, and anticancer activities. This guide provides a comparative overview of the efficacy of these compounds in both controlled laboratory (in vitro) settings and within living organisms (in vivo), drawing upon available experimental data. The information is intended to support further research and development in the fields of pharmacology and medicinal chemistry.

Anti-inflammatory Activity

P-menthane derivatives have shown notable anti-inflammatory properties by modulating key inflammatory pathways. The following data summarizes the efficacy of various monoterpenes, including p-menthane derivatives, in comparison to the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin.

Data Presentation: In Vitro vs. In Vivo Anti-inflammatory Efficacy
CompoundAssayModel SystemConcentration / DoseEfficacy (% Inhibition or IC₅₀)Reference
l-Menthol IL-1β ProductionLPS-stimulated human monocytes-64.2 ± 7% inhibition[1]
LTB4 ProductionLPS-stimulated human monocytes-64.4 ± 10% inhibition[1]
PGE2 ProductionLPS-stimulated human monocytes-56.6 ± 8% inhibition[1]
1,8-Cineole TNF-α ProductionLPS-stimulated human monocytes1 mM99% inhibition[1]
Thymol IL-1β ProductionLPS-stimulated human monocytes10 µM~50% inhibition[1]
Indomethacin Carrageenan-induced paw edemaRats10 mg/kg (p.o.)45% inhibition[1]

Note: This table presents a summary of data from various sources and experimental conditions may vary. The focus on compounds structurally related to p-Menth-8-ene-1,2-diol is noted, though specific comparative anti-inflammatory studies for this particular derivative were not available in the reviewed literature.[1]

Experimental Protocols

In Vitro: Inhibition of Pro-inflammatory Mediators in LPS-stimulated Human Monocytes

This assay evaluates the ability of a compound to inhibit the production of inflammatory cytokines and mediators.

  • Cell Culture: Human monocytes are isolated and cultured in appropriate media.

  • Stimulation: The cells are pre-treated with various concentrations of the test compound (e.g., l-menthol, 1,8-cineole, thymol) for a specified period. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

  • Quantification: After incubation, the cell supernatant is collected. The levels of pro-inflammatory mediators such as Interleukin-1β (IL-1β), Leukotriene B4 (LTB4), Prostaglandin E2 (PGE2), and Tumor Necrosis Factor-alpha (TNF-α) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analysis: The percentage inhibition of each mediator is calculated by comparing the levels in treated cells to those in untreated, LPS-stimulated cells.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a standard animal model to assess the acute anti-inflammatory activity of a compound.[1]

  • Animal Model: Male Wistar rats are typically used for this experiment.

  • Grouping and Administration: Animals are divided into several groups: a control group, a reference drug group (e.g., indomethacin, 10 mg/kg), and test compound groups at various doses. The test compounds and the reference drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[1]

  • Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation.[1] Many anti-inflammatory compounds, including p-menthane derivatives, are thought to exert their effects by inhibiting this pathway.

NF_kappa_B_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes induces Insecticidal_Workflow start Start prep Prepare Serial Dilutions of p-Menthane Derivative start->prep apply Apply to Filter Paper in Airtight Jars prep->apply introduce Introduce Test Insects apply->introduce incubate Incubate for 24 hours introduce->incubate record Record Mortality incubate->record analyze Calculate LC50 (Probit Analysis) record->analyze end End analyze->end Insecticidal_Pathways pmenthadiene p-Menthane Derivatives gaba GABA Receptor pmenthadiene->gaba inhibits ache Acetylcholinesterase (AChE) pmenthadiene->ache inhibits disruption Disruption of Neurotransmission gaba->disruption ache->disruption paralysis Paralysis and Death disruption->paralysis

References

Safety Operating Guide

Navigating the Safe Disposal of p-Menthan-7-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of p-Menthan-7-ol, a common fragrance ingredient, ensuring compliance and minimizing environmental impact. Adherence to these protocols is critical not only for personal safety but also for the collective responsibility of environmental stewardship.

Immediate Safety and Hazard Considerations

Before initiating any disposal procedures, it is crucial to be aware of the primary hazards associated with this compound. According to safety data sheets, this compound is known to cause skin and serious eye irritation.[1] Furthermore, it is classified as harmful to aquatic life, underscoring the importance of preventing its release into the environment.[1] Always consult your institution's specific safety guidelines and ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Quantitative Hazard Data

For a clear understanding of the hazard classifications for this compound, the following table summarizes the key information.

Hazard ClassificationCodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Acute Aquatic HazardH402Harmful to aquatic life.[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound, like many laboratory chemicals, is contingent on the quantity and nature of the waste. The following experimental protocol outlines the approved procedures for its disposal.

Methodology for Waste Segregation and Collection
  • Waste Identification and Segregation:

    • All waste streams containing this compound must be treated as hazardous waste.

    • Segregate this compound waste from other chemical waste streams at the point of generation. It should be collected as a non-halogenated organic solvent waste.[2]

    • Do not mix this compound waste with incompatible materials such as strong oxidizing agents.

  • Container Selection and Labeling:

    • Use a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass) for collecting liquid this compound waste.[2][3]

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and its approximate concentration.

    • Ensure the container cap is securely fastened at all times, except when adding waste.[4]

  • Disposal of Small (Residual) Quantities:

    • For trace amounts of this compound remaining in its original container, the container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate from this process must be collected and disposed of as hazardous waste in the designated non-halogenated solvent waste container.[4]

    • After triple-rinsing, the defaced, empty container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

  • Disposal of Bulk Quantities and Contaminated Materials:

    • Bulk liquid waste of this compound should be collected directly into the labeled hazardous waste container.

    • Solid materials contaminated with this compound (e.g., gloves, absorbent pads, silica gel) must also be disposed of as hazardous solid waste. These should be collected in a separate, clearly labeled, and sealed container.

    • Do not exceed 90% of the container's capacity to prevent spills and allow for vapor expansion.[2][3]

  • Final Disposal Pathway:

    • All collected hazardous waste containing this compound must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[1][5]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste containers.

    • Under no circumstances should this compound or its rinsate be poured down the drain, as this can harm aquatic ecosystems.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

p_Menthan_7_ol_Disposal_Workflow cluster_generation Waste Generation cluster_bulk Bulk Waste Handling cluster_residual Residual Waste Handling cluster_final Final Disposal start This compound Waste Generated is_bulk Bulk Liquid or Contaminated Solid? start->is_bulk collect_bulk Collect in Labeled Hazardous Waste Container (Non-Halogenated) is_bulk->collect_bulk Yes triple_rinse Triple-Rinse Container with Suitable Solvent is_bulk->triple_rinse No (Residual) ehs_pickup Arrange for Pickup by EHS or Licensed Waste Contractor collect_bulk->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced, Empty Container as Regular Lab Waste triple_rinse->dispose_container collect_rinsate->ehs_pickup

This compound Disposal Workflow

By following these structured procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within their research endeavors.

References

Essential Safety and Logistics for Handling p-Menthan-7-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling p-Menthan-7-ol, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedures are designed to offer clear, step-by-step guidance for safe operation and disposal.

Hazard Summary

This compound is classified as a skin irritant.[1] It is primarily used as a fragrance ingredient in various consumer and industrial products.[2][3] Due to its irritant nature, appropriate personal protective equipment (PPE) and handling procedures are crucial to minimize exposure risk.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.

Protection Type Recommended Equipment Specification and Use
Hand Protection Chemical-resistant glovesMaterial: Nitrile or Butyl rubber gloves are recommended for handling alcohols.[1][4] Always inspect gloves for tears or punctures before use. Thickness: A minimum thickness of 0.2 mm is advised for adequate protection against incidental contact. For prolonged contact, a thicker glove is recommended.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesTo protect against splashes, safety glasses with side shields are the minimum requirement.[5] In situations with a higher risk of splashing, chemical splash goggles should be worn.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to protect street clothing and skin from accidental contamination.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation.Use in a well-ventilated area. If heating the substance or if aerosols may be generated, work should be conducted in a fume hood to prevent inhalation of vapors.

Operational Plan: Safe Handling Procedure

Adherence to a standardized operational workflow is critical for minimizing risks associated with handling this compound.

Workflow for Safe Handling of this compound cluster_ppe Step 1: Don PPE prep Preparation handling Handling prep->handling Proceed with experiment spill Spill Response handling->spill In case of spill waste Waste Collection handling->waste Collect waste decon Decontamination handling->decon After handling spill->decon Clean and decontaminate disposal Disposal waste->disposal Segregate for disposal gloves Gloves goggles Goggles lab_coat Lab Coat

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

Disposal Plan

The disposal of this compound and its contaminated waste must be handled responsibly to prevent environmental contamination.

Waste Segregation and Collection:

  • Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, labeled, and sealed hazardous waste container. The container should be compatible with organic chemicals.

  • Solid Waste: Any materials contaminated with this compound, such as paper towels, gloves, and disposable labware, should be collected in a separate, clearly labeled hazardous waste bag or container.[6]

Disposal Method:

  • Consult Local Regulations: All chemical waste disposal must adhere to local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste management company.[6]

  • Do Not Pour Down the Drain: Due to its insolubility in water and potential environmental impact, this compound should never be disposed of down the sink.[3][7]

Decontamination:

  • Glassware and Equipment: Thoroughly rinse any reusable glassware or equipment that has come into contact with this compound with a suitable solvent (such as ethanol or acetone), followed by soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Work Surfaces: Decontaminate work surfaces with a suitable solvent and then clean with soap and water.

By adhering to these safety and logistical guidelines, researchers and scientists can confidently handle this compound while minimizing risks and ensuring a safe laboratory environment.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.